Isonicotinamide 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyridin-1-ium-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(9)5-1-3-8(10)4-2-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUWTGHVOISMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191881 | |
| Record name | Isonicotinamide 1-oxide | |
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Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38557-82-3 | |
| Record name | 4-Pyridinecarboxamide, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38557-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 38557-82-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18386 | |
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| Record name | Isonicotinamide 1-oxide | |
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| Record name | Isonicotinamide 1-oxide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.072 | |
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| Record name | Isonicotinamide oxide | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isonicotinamide 1-oxide: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, synthesis, and potential biological activities of Isonicotinamide 1-oxide, providing a foundational resource for scientific investigation and drug development.
Abstract
This compound, the N-oxidized derivative of isonicotinamide, is a heterocyclic compound with potential for significant biological activity. While direct research on this specific molecule is nascent, this technical guide synthesizes the available information on its chemical characteristics and provides a detailed, adaptable protocol for its synthesis. Drawing on evidence from its parent compound, isonicotinamide, and its structural isomer, nicotinamide 1-oxide, this document explores the potential anti-inflammatory and antinociceptive properties of this compound. A hypothesized mechanism of action involving the Sirtuin-1/NF-κB signaling pathway is presented, offering a compelling rationale for further investigation. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing molecule.
Chemical Properties and Data
This compound is a pyridinecarboxamide derivative. A summary of its key chemical identifiers and physicochemical properties is provided in Table 1 for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-oxidopyridin-1-ium-4-carboxamide[1] |
| Synonyms | 4-Pyridinecarboxamide 1-Oxide, Isonicotinamide N-oxide[1] |
| CAS Number | 38557-82-3[1] |
| Molecular Formula | C₆H₆N₂O₂[1] |
| Molecular Weight | 138.12 g/mol [1] |
| Canonical SMILES | C1=CN(C=C1C(=O)N)=O |
| Physical Description | Solid (predicted) |
| Melting Point | Not available in literature |
| Boiling Point | Not available in literature |
| Solubility | Not available in literature |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, a robust synthesis can be achieved by adapting the well-established protocol for its isomer, Nicotinamide-1-oxide, which involves the N-oxidation of the pyridine ring.
Experimental Protocol: N-Oxidation of Isonicotinamide
This protocol outlines the synthesis of this compound from isonicotinamide using hydrogen peroxide as the oxidizing agent in a glacial acetic acid medium.
Materials:
-
Isonicotinamide
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide solution
-
Ethanol (95%)
-
Acetone
-
Diethyl ether
-
Round-bottom flask (2 L) with ground-glass joint
-
Heating mantle or steam bath
-
Air condenser
-
Rotary evaporator
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution of Starting Material: In a 2-liter round-bottomed flask, combine 100 g of powdered isonicotinamide with 1 liter of glacial acetic acid. Warm the mixture on a steam bath with occasional swirling until a clear solution is obtained.
-
Addition of Oxidizing Agent: To the warm solution, carefully add 160 ml of cold 30% hydrogen peroxide.
-
Reaction: Attach an air condenser to the flask and heat the reaction mixture on a steam bath for 3.5 to 4 hours.
-
Work-up and Isolation: a. Distill the reaction mixture under reduced pressure (approximately 80-100 mm Hg). b. After distilling off 600-700 ml of acetic acid, dilute the remaining mixture with 150-200 ml of distilled water and continue the distillation. The product may begin to crystallize at this stage. c. Continue the distillation, reducing the pressure to about 20 mm Hg towards the end, until the residue is nearly dry.
-
Purification: a. Transfer the solid product to a 1-liter Erlenmeyer flask. Use a small amount of distilled water to rinse the reaction flask and add this to the Erlenmeyer flask. b. Add the minimum amount of boiling water required to dissolve the solid. c. Remove the flask from the heat and add 50 ml of ethanol. d. Allow the solution to cool slowly to room temperature, and then cool to 5°C in an ice bath to maximize crystallization.
-
Final Product Collection: a. Collect the crystalline product by filtration using a Buchner funnel. b. Wash the crystals sequentially with cold ethanol, acetone, and finally, diethyl ether. c. Dry the purified this compound in a vacuum oven.
Synthesis Workflow Diagram
Potential Biological Activities and Mechanism of Action
While direct biological studies on this compound are limited, research on its parent compound and structural isomer provides a strong basis for predicting its pharmacological profile.
Anti-inflammatory and Antinociceptive Potential
Studies on isonicotinamide have demonstrated its potential as an anti-inflammatory and antinociceptive agent. This suggests that this compound may exhibit similar or enhanced activities.
Table 2: Biological Activities of the Parent Compound, Isonicotinamide
| Activity | Experimental Model | Species | Dosing | Observed Effect | Reference |
| Antinociceptive | Formalin-induced pain | Mice | 500 & 1000 mg/kg (oral) | Significant inhibition of the inflammatory phase of nociception. | [2] |
| Anti-inflammatory | Carrageenan-induced paw edema | Mice | 500 & 1000 mg/kg (oral) | Reduction in paw edema, indicating anti-inflammatory action. | [2] |
Hypothesized Anti-inflammatory Signaling Pathway
Research on Nicotinamide n-oxide (NAMO), the isomer of this compound, has revealed a potent anti-inflammatory mechanism in microglia. NAMO was found to suppress the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) induced by Herpes Simplex Virus-1 (HSV-1)[3][4]. This effect is mediated through the activation of Sirtuin-1 (SIRT1), a NAD-dependent deacetylase. Activated SIRT1 deacetylates the p65 subunit of the NF-κB complex, thereby inhibiting its transcriptional activity and reducing the expression of inflammatory genes[3][4].
Given the structural similarity, it is hypothesized that this compound may also exert anti-inflammatory effects through a similar SIRT1/NF-κB signaling pathway.
Future Research and Development
This compound represents a promising, yet underexplored, chemical entity. The information presented in this guide provides a solid foundation for future research endeavors. Key areas for future investigation include:
-
Quantitative Biological Evaluation: In-depth in vitro studies to determine the IC50 values of this compound in various inflammatory and enzyme inhibition assays.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to confirm the hypothesized SIRT1/NF-κB interaction.
-
In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases to assess the therapeutic potential and pharmacokinetic profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of this compound to optimize potency and drug-like properties.
The exploration of this compound and its derivatives could lead to the development of novel therapeutics for a range of inflammatory and pain-related disorders. This guide serves as an essential starting point for unlocking the full potential of this intriguing molecule.
References
- 1. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Isonicotinamide 1-Oxide: A Technical Overview of Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of isonicotinamide 1-oxide. Due to the limited availability of direct experimental data for this compound, this document also includes comparative data for its parent compound, isonicotinamide, and its isomer, nicotinamide 1-oxide, to provide a broader context for its potential characteristics.
Core Chemical Properties
This compound, also known as 4-Pyridinecarboxamide 1-Oxide, is the N-oxide derivative of isonicotinamide.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| CAS Number | 38557-82-3 | [1] |
| IUPAC Name | 1-oxidopyridin-1-ium-4-carboxamide | [1] |
| Synonyms | 4-Pyridinecarboxamide 1-Oxide, Isonicotinamide N-oxide | [1][2] |
| Computed XLogP3 | -1.3 | [1] |
| Topological Polar Surface Area | 68.6 Ų | [1] |
Comparative Physicochemical Data
Table 2.1: Melting and Boiling Points
| Compound | Melting Point (°C) | Boiling Point (°C) | Source |
| This compound | Data Not Available | Data Not Available | |
| Isonicotinamide | 155 - 157 | 227.52 (rough estimate) | [3][4] |
| Nicotinamide 1-Oxide | 289 - 293 | Data Not Available | [5][6] |
Table 2.2: Solubility
| Compound | Water | Other Solvents | Source |
| This compound | Data Not Available | Data Not Available | |
| Isonicotinamide | 191.7 g/L (at 37 °C) | Soluble in ethanol, DMSO, methanol, chloroform.[7] | [4][7] |
| Nicotinamide 1-Oxide | Data Not Available | Partially soluble in DMF and ethanol; Soluble in PBS (pH 7.2) (5 mg/ml). | [8] |
Table 2.3: Acidity (pKa)
| Compound | pKa | Source |
| This compound | Data Not Available | |
| Isonicotinamide | 3.61 (at 20 °C) | [4] |
| Nicotinamide | 3.35 | [9] |
Spectral Data Analysis
While specific spectra for this compound are not widely published, data for its parent compound are available and provide a reference for expected spectral features.
-
¹H NMR (Isonicotinamide): Spectra for isonicotinamide are well-documented.[10][11] Key signals would include protons on the pyridine ring and the amide protons.
-
IR Spectroscopy (Isonicotinamide): Infrared spectra show characteristic peaks for the C=O stretching of the amide, N-H stretching of the amide, and vibrations of the pyridine ring.[12][13][14][15]
-
Mass Spectrometry (Isonicotinamide): The mass spectrum of isonicotinamide shows a molecular ion peak corresponding to its molecular weight.[16][17]
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the established synthesis of nicotinamide-1-oxide and is proposed for the synthesis of this compound.[18]
Materials:
-
Isonicotinamide
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Ethanol
-
Acetone
-
Ether
Procedure:
-
Dissolve powdered isonicotinamide in glacial acetic acid with warming in a round-bottomed flask equipped with an air condenser.
-
To the clear solution, add cold 30% hydrogen peroxide.
-
Heat the mixture on a steam bath for approximately 3.5 hours.
-
Distill the reaction mixture under reduced pressure to remove a significant portion of the acetic acid.
-
Dilute the remaining mixture with distilled water and continue the distillation. The product may begin to separate.
-
Continue distillation under further reduced pressure until the mixture is almost dry. Avoid complete dryness to prevent oxidation.[18]
-
Transfer the wet solid to an Erlenmeyer flask.
-
Recrystallize the product from the minimum amount of boiling water, followed by the addition of ethanol.[18]
-
Allow the solution to cool slowly, then cool to 5°C to maximize crystallization.
-
Collect the solid by filtration and wash sequentially with cold alcohol, acetone, and ether.
-
Air-dry the final product.
Purification of Isonicotinamide
This established purification method for isonicotinamide would likely be applicable for the purification of this compound.[3][4]
Procedure:
-
Recrystallize the crude product from hot water or isopropanol.
-
Dry the purified crystals in a vacuum oven at 100°C.
Logical and Experimental Workflows
The following diagrams illustrate the proposed synthesis and a general analytical workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
Caption: Analytical workflow for purity and structural confirmation.
Signaling Pathways
Currently, there is no available information in the scientific literature detailing the involvement of this compound in specific signaling pathways. Research into its biological activity may elucidate such roles in the future.
Conclusion
This compound is a compound for which comprehensive experimental data remains to be fully characterized in the public domain. The information provided in this guide, including comparative data from its parent and isomeric compounds, offers a foundational understanding for researchers. The proposed synthesis and analytical workflows provide a starting point for further investigation into the properties and potential applications of this molecule.
References
- 1. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 4. Isonicotinamide CAS#: 1453-82-3 [m.chemicalbook.com]
- 5. Nicotinamide N-oxide | C6H6N2O2 | CID 72661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Isonicotinamide(1453-82-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of Isonicotinamide 1-Oxide
This technical guide provides a comprehensive overview of the synthesis of isonicotinamide 1-oxide, a pyridinecarboxamide derivative. The primary synthesis route involves the N-oxidation of isonicotinamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.
Core Synthesis Pathway: N-Oxidation of Isonicotinamide
The most common and direct method for synthesizing this compound is through the oxidation of the pyridine nitrogen of isonicotinamide. This reaction is typically achieved using a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound, adapted from a well-established protocol for the analogous synthesis of nicotinamide-1-oxide.
| Parameter | Value | Notes |
| Reactants | ||
| Isonicotinamide | 1.0 mole equivalent | Starting material. |
| Glacial Acetic Acid | ~12 L per kg of isonicotinamide | Solvent and catalyst. |
| Hydrogen Peroxide (30%) | ~1.7 mole equivalents | Oxidizing agent. |
| Reaction Conditions | ||
| Temperature | Heating on a steam bath | To dissolve the starting material, then for the reaction. |
| Reaction Time | 3.5 hours | |
| Work-up & Purification | ||
| Distillation Pressure | 80-100 mm Hg, then 20 mm Hg | For removal of acetic acid and water. |
| Recrystallization Solvent | Boiling water, then addition of ethanol | For purification of the final product. |
| Cooling Temperature | 5°C overnight | To maximize crystal precipitation. |
| Yield | ||
| Expected Yield | Not explicitly reported for this compound, but analogous reactions are typically high-yielding. |
Detailed Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound via the N-oxidation of isonicotinamide. This procedure is adapted from the established synthesis of nicotinamide-1-oxide.[1]
Materials:
-
Isonicotinamide
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Ethyl Alcohol
-
Acetone
-
Ether
-
Distilled Water
Equipment:
-
2-L round-bottomed flask with a ground-glass joint
-
Steam bath
-
Air condenser
-
Vacuum distillation apparatus
-
1-L Erlenmeyer flask
-
Filtration apparatus (e.g., Büchner funnel)
-
Cooling bath (ice or refrigerator)
Procedure:
-
Dissolution of Isonicotinamide: In a 2-L round-bottomed flask, combine 100 g (0.82 mole) of powdered isonicotinamide with 1 L of glacial acetic acid. Warm the mixture on a steam bath with occasional shaking until a clear solution is obtained.[1]
-
Addition of Oxidizing Agent: To the warm solution, add 160 mL (1.39 moles) of cold 30% hydrogen peroxide.[1]
-
Reaction: Attach an air condenser to the flask and heat the reaction mixture on a steam bath for 3.5 hours.[1]
-
Solvent Removal: After the reaction period, distill the mixture under reduced pressure (80–100 mm Hg).[1] After approximately 600–700 mL of the solvent has been removed, dilute the remaining mixture with 150–200 mL of distilled water and continue the distillation.[1] Towards the end of the distillation, the product will begin to separate, which may cause some bumping.[1] Once the bumping subsides, reduce the pressure to 20 mm Hg and continue the distillation until the contents are almost dry.[1] Avoid distilling to complete dryness to prevent oxidation of the product.[1]
-
Isolation of Crude Product: Transfer the wet solid from the flask to a 1-L Erlenmeyer flask. Use a small amount of distilled water to wash out any remaining solid and add this to the Erlenmeyer flask.[1]
-
Recrystallization: Dissolve the solid in the minimum amount of boiling water required. Remove the flask from the heat source and add 50 mL of ethyl alcohol.[1] Allow the solution to cool slowly. After a significant portion of the product has crystallized, cool the flask to 5°C overnight.[1]
-
Final Product Collection and Drying: Collect the crystals by filtration and wash them sequentially with cold alcohol, then acetone, and finally ether.[1]
Synthesis Pathway Diagram
The following diagram illustrates the workflow for the synthesis of this compound from isonicotinamide.
Caption: Synthesis workflow for this compound.
Alternative Synthetic Routes
While the direct oxidation of isonicotinamide is a primary method, other pathways to related N-oxides have been described in the literature, which could potentially be adapted. For instance, nicotinamide-1-oxide has also been prepared through the alkaline hydrolysis of nicotinonitrile-1-oxide and by the action of ammonium hydroxide on methyl nicotinate-1-oxide.[1] These alternative routes might be applicable for the synthesis of this compound if the corresponding starting materials are available.
Biological Context
In biological systems, the N-oxidation of nicotinamide (an isomer of isonicotinamide) to nicotinamide N-oxide is a known metabolic pathway.[2] This transformation is carried out by microsomal enzymes, with CYP2E1 being identified as a key player in human liver microsomes.[2] This suggests that isonicotinamide could potentially undergo similar enzymatic N-oxidation in vivo.
References
An In-Depth Technical Guide to 4-Pyridinecarboxamide 1-Oxide: From Molecular Structure to Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Pyridinecarboxamide 1-Oxide, also known as Isonicotinamide N-oxide. It is designed for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, biological activities, and potential applications of this pyridine derivative.
Foundational Chemistry and Physicochemical Properties
4-Pyridinecarboxamide 1-Oxide is a derivative of isonicotinamide, which is the amide of isonicotinic acid (pyridine-4-carboxylic acid).[1][2] The introduction of an N-oxide functional group to the pyridine ring significantly alters the molecule's electronic properties, polarity, and biological activity.
Molecular Structure
The core of the molecule is a pyridine ring where the nitrogen atom is oxidized. A carboxamide group is attached at the 4-position of this ring.
Molecular Formula: C₆H₆N₂O₂[3]
Molecular Weight: 138.12 g/mol [4]
IUPAC Name: 1-oxidopyridin-1-ium-4-carboxamide[4]
CAS Registry Number: 38557-82-3[4][5]
Figure 1: Chemical structure of 4-Pyridinecarboxamide 1-Oxide.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Weight | 138.12 g/mol | [4] |
| Molecular Formula | C₆H₆N₂O₂ | [3] |
| Melting Point | 306 °C (decomposes) | [3] |
| XLogP3 | -1.3 | [3][4] |
| Hydrogen Bond Donor Count | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
The negative XLogP3 value indicates that 4-Pyridinecarboxamide 1-Oxide is a hydrophilic molecule, suggesting good aqueous solubility.
Synthesis and Characterization
The synthesis of pyridine N-oxides is a well-established area of organic chemistry.[6]
General Synthesis Workflow
The most common method for the synthesis of pyridine N-oxides involves the direct oxidation of the corresponding pyridine.
Figure 2: General workflow for the synthesis of 4-Pyridinecarboxamide 1-Oxide.
Expert Insight: The choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation or side reactions. For instance, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane at controlled temperatures often provides good yields.
Characterization Methods
The structure and purity of the synthesized 4-Pyridinecarboxamide 1-Oxide can be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the N-O and C=O bonds.
-
Melting Point Analysis: A sharp melting point range indicates high purity.[3]
Biological Activity and Therapeutic Potential
Pyridine derivatives and their N-oxides have a long history in medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[7][8]
Nicotinamide Metabolism and N-Oxides
Nicotinamide N-oxide, an isomer of the title compound, is a known metabolite of nicotinamide (a form of vitamin B3).[9] It is formed in the body by the action of cytochrome P450 enzymes.[9] While 4-Pyridinecarboxamide 1-Oxide is not a direct metabolite of nicotinamide, its structural similarity suggests it may interact with similar biological pathways.
Potential Anti-inflammatory and Neuroprotective Effects
Recent research has highlighted the potential of nicotinamide N-oxides in modulating inflammatory responses. For example, nicotinamide N-oxide has been shown to attenuate neuroinflammation in microglia by affecting the Sirtuin-1/NF-κB signaling pathway.[10] This suggests that 4-Pyridinecarboxamide 1-Oxide could be investigated for similar properties in neurodegenerative diseases or other inflammatory conditions.
Figure 3: Proposed anti-inflammatory mechanism of nicotinamide N-oxides.[10]
Role in Drug Development
Pyridine N-oxides are also being explored as "coformers" in the development of drug cocrystals.[11] This approach aims to improve the physicochemical properties, such as solubility and stability, of active pharmaceutical ingredients (APIs). The ability of the N-oxide group to form strong hydrogen bonds is key to this application.[12]
Experimental Protocols
Protocol: Synthesis of 4-Pyridinecarboxamide 1-Oxide
Objective: To synthesize 4-Pyridinecarboxamide 1-Oxide from isonicotinamide.
Materials:
-
Isonicotinamide (4-Pyridinecarboxamide)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
Dissolve isonicotinamide (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-Pyridinecarboxamide 1-Oxide.
Self-Validation: The identity and purity of the product should be confirmed by NMR, MS, and melting point analysis, comparing the results with literature values.[3][4][5]
Conclusion and Future Directions
4-Pyridinecarboxamide 1-Oxide is a versatile molecule with interesting physicochemical properties and potential biological activities. Its hydrophilic nature and capacity for hydrogen bonding make it a candidate for further investigation in drug delivery and formulation.[11][12] Future research should focus on exploring its therapeutic potential, particularly in the areas of anti-inflammatory and neuroprotective agents, building upon the knowledge gained from its structural analogs like nicotinamide N-oxide.[10] A thorough investigation of its ADME and toxicological profile will be essential for its advancement in the drug development pipeline.
References
- 1. 4-Pyridinecarboxamide [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. echemi.com [echemi.com]
- 4. Isonicotinamide 1-oxide | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Pyridinecarboxamide (Nicotinamide) Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Isonicotinamide 1-oxide
CAS Number: 38557-82-3
This technical guide provides a comprehensive overview of Isonicotinamide 1-oxide, a pyridinecarboxamide derivative. Due to the limited availability of direct experimental data on this compound, this document leverages information on its isomer, nicotinamide 1-oxide, and its precursor, isonicotinamide, to provide a foundational understanding for researchers, scientists, and drug development professionals. All information pertaining to related compounds is explicitly noted.
Chemical and Physical Properties
This compound, also known as 1-oxidopyridin-1-ium-4-carboxamide, is a small molecule with the following properties.[1]
| Property | Value | Source |
| CAS Number | 38557-82-3 | PubChem[1] |
| Molecular Formula | C₆H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 138.12 g/mol | PubChem[1] |
| IUPAC Name | 1-oxidopyridin-1-ium-4-carboxamide | PubChem[1] |
| Synonyms | 4-Pyridinecarboxamide 1-Oxide | PubChem[1] |
Synthesis and Experimental Protocols
Hypothetical Synthesis of this compound
The following protocol is adapted from the synthesis of Nicotinamide-1-oxide and is proposed as a potential route for the synthesis of this compound.[2]
Reaction: Isonicotinamide + Hydrogen Peroxide (in Glacial Acetic Acid) → this compound
Experimental Protocol:
-
Dissolution: In a round-bottomed flask, dissolve a specific molar equivalent of isonicotinamide in glacial acetic acid with gentle warming.
-
Oxidation: To the clear solution, add a molar excess of 30% hydrogen peroxide.
-
Reaction: Heat the mixture on a steam bath for several hours.
-
Work-up: Remove the acetic acid and excess peroxide by distillation under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as water and ethanol.
dot
Caption: Hypothetical synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are scarce. However, research on its isomer, Nicotinamide n-oxide (NAMO), provides valuable insights into its potential therapeutic effects and mechanisms of action.
Anti-inflammatory Effects (based on Nicotinamide n-oxide)
Studies have shown that NAMO can attenuate neuroinflammation, particularly in the context of viral infections like Herpes Simplex Virus-1 (HSV-1).[3][4] The proposed mechanism involves the modulation of microglial activation and the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[3][4]
Key Findings from NAMO Studies:
-
Inhibition of Pro-inflammatory Cytokines: NAMO has been observed to significantly inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglia.[3]
-
Promotion of Microglial M2 Polarization: It promotes the transition of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3]
-
Activation of SIRT1: NAMO enhances the expression and deacetylase activity of SIRT1.[3][4]
-
Inhibition of NF-κB Signaling: By activating SIRT1, NAMO leads to the deacetylation of the p65 subunit of NF-κB, thereby inhibiting its signaling and reducing the inflammatory response.[3][4]
dot
Caption: Proposed anti-inflammatory signaling pathway of NAMO.
Experimental Protocols for Biological Assays (based on Nicotinamide n-oxide studies)
The following are representative experimental protocols that could be adapted to investigate the biological activity of this compound, based on studies of NAMO.[3]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed microglial cells (e.g., BV2 or HMC3) in 96-well plates.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
-
Cell Treatment: Treat microglial cells with or without a pro-inflammatory stimulus (e.g., HSV-1 infection) in the presence or absence of this compound.
-
RNA Extraction: Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qRT-PCR: Perform quantitative PCR using specific primers for target genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Western Blotting for Protein Expression
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., SIRT1, p65, GAPDH) followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
dot
Caption: General workflow for in vitro biological assays.
Conclusion and Future Directions
This compound is a compound with potential for further investigation, particularly in the context of inflammation and cellular signaling. While direct experimental data is currently limited, the information available for its isomer, nicotinamide n-oxide, suggests that this compound may possess anti-inflammatory properties mediated through the SIRT1/NF-κB pathway.
Future research should focus on:
-
Developing and optimizing a robust synthesis protocol for this compound.
-
Conducting in vitro and in vivo studies to elucidate its specific biological activities.
-
Investigating its mechanism of action and identifying its direct molecular targets.
-
Exploring its therapeutic potential in various disease models.
This technical guide serves as a foundational resource to stimulate and guide future research into this promising molecule.
References
An In-depth Technical Guide to Isonicotinamide 1-Oxide
This technical guide provides a comprehensive overview of isonicotinamide 1-oxide, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's core chemical properties, detailed experimental protocols, and its relationship with relevant biological pathways.
Core Molecular Properties
This compound, also known as 1-oxidopyridin-1-ium-4-carboxamide, is a pyridine derivative with significant research interest. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 138.12 g/mol | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2] |
| CAS Number | 38557-82-3 | [1][2] |
| IUPAC Name | 1-oxidopyridin-1-ium-4-carboxamide | [1] |
| Synonyms | 4-Pyridinecarboxamide 1-Oxide | [1][2] |
| XLogP3-AA | -1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound and its precursor are outlined below. These protocols are based on established procedures for structurally similar compounds.
This protocol describes the hydrolysis of 4-cyanopyridine to yield the precursor, isonicotinamide, using a magnesium oxide catalyst to ensure high efficiency and minimize the formation of isonicotinic salts.[3]
Materials:
-
4-cyanopyridine
-
Magnesium oxide (MgO)
-
Deionized water
-
Autoclave
-
Distillation apparatus
Procedure:
-
Combine 100 parts of 4-cyanopyridine, 1 part of magnesium oxide, and 500 parts of water in a rocking autoclave.[3]
-
Heat the mixture at 120°C for 3 hours to facilitate partial hydrolysis.[3]
-
After the reaction, cool the mixture to room temperature.
-
Perform a distillation of the resulting product at atmospheric pressure.
-
The distillate will contain unreacted 4-cyanopyridine, which can be recovered.[3]
-
The residue will contain the crude isonicotinamide.[3] The reaction should be terminated before the conversion of 4-cyanopyridine exceeds 75% to suppress the formation of isonicotinate.[3]
This procedure is adapted from the synthesis of the related compound, nicotinamide-1-oxide.[4] It involves the N-oxidation of isonicotinamide using hydrogen peroxide in an acidic medium.
Materials:
-
Isonicotinamide
-
Glacial acetic acid (C.P.)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl alcohol
-
Acetone
-
Ether
-
2-L round-bottomed flask with ground-glass joint
-
Steam bath
-
Reduced pressure distillation apparatus
Procedure:
-
In a 2-L round-bottomed flask, dissolve 0.82 moles of powdered isonicotinamide in 1 L of glacial acetic acid. Warm the mixture on a steam bath with occasional shaking until a clear solution is achieved.
-
To this solution, add 1.39 moles of cold 30% hydrogen peroxide.
-
Attach an air condenser to the flask and heat the mixture on a steam bath for 3.5 hours.[4]
-
Concentrate the reaction mixture by distillation under reduced pressure (80–100 mm).[4]
-
After distilling approximately 600–700 mL, dilute the mixture with 150–200 mL of distilled water and continue the distillation.[4]
-
Continue the distillation almost to dryness, reducing the pressure to 20 mm near the end. The product will begin to separate, which may cause bumping.[4]
-
Transfer the wet solid product to a 1-L Erlenmeyer flask. Wash the reaction flask with a small amount of distilled water and add the washings to the Erlenmeyer flask.
-
Recrystallize the crude product by dissolving it in the minimum amount of boiling water. Remove the flask from the heat and add 50 mL of ethyl alcohol.[4]
-
Allow the solution to cool slowly to room temperature, then cool to 5°C overnight to maximize crystal formation.
-
Collect the solid product by filtration. Wash the crystals sequentially with cold alcohol, acetone, and finally ether.[4]
-
Dry the purified this compound product in a vacuum desiccator.
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for synthesis and a relevant biological signaling pathway.
The related compound, nicotinamide N-oxide, has been shown to attenuate inflammation by modulating the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[5] This diagram illustrates this known pathway, which serves as a potential mechanism of action for this compound.
References
Isonicotinamide 1-Oxide: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Isonicotinamide 1-Oxide
This compound, also known as 4-pyridinecarboxamide N-oxide, is a derivative of isonicotinamide, an isomer of vitamin B3. The presence of the N-oxide functional group significantly alters the electronic properties and polarity of the pyridine ring, which can influence its solubility, pharmacokinetic profile, and biological activity. Understanding its solubility in various organic solvents is a critical first step in the development of this compound for potential therapeutic applications.
Solubility Profile of this compound
Direct, quantitative solubility data for this compound in a range of organic solvents remains scarce in publicly accessible scientific literature. However, general chemical principles and data for analogous compounds can provide valuable guidance. Pyridine N-oxide, the parent compound of this class, is known to be soluble in water and most polar organic solvents.
Qualitative Solubility and Data for Isonicotinamide (as a Proxy)
In the absence of specific data for this compound, the solubility of its parent compound, isonicotinamide, can serve as a useful, albeit approximate, reference point. It is important to note that the N-oxide group will likely increase polarity and may alter solubility compared to isonicotinamide.
A technical guide for isonicotinamide-d4, a deuterated analog of isonicotinamide, provides the following solubility information for the non-deuterated compound[1]:
| Solvent | Solubility Data (Isonicotinamide) | Temperature (°C) |
| Water | 191 g/L | 37 |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified |
| Methanol | Soluble | Not Specified |
| Ethanol | Soluble | Not Specified |
| Chloroform | Soluble | Not Specified |
| Dioxane | 10 mg/L | Not Specified |
Experimental Protocol for Solubility Determination: The Gravimetric Method
The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a standard procedure that can be adapted for this compound.
Materials
-
This compound powder
-
High-purity organic solvents of choice (e.g., methanol, ethanol, DMSO, chloroform)
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required should be determined empirically.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, cease agitation and allow the vials to stand at the experimental temperature for a short period to allow the excess solid to settle.
-
To ensure complete separation, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the supernatant.
-
Transfer the aliquot to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the dish or vial. The difference in weight corresponds to the mass of this compound that was dissolved in the known volume of the solvent.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of solvent aliquot (L))
-
Experimental Workflow Diagram
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not extensively characterized, research on its isomer, nicotinamide N-oxide, provides valuable insights into its potential anti-inflammatory mechanisms. Studies have shown that nicotinamide N-oxide can attenuate inflammation by modulating the Sirtuin-1 (SIRT1)/NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses.
The SIRT1/NF-κB Signaling Pathway
The diagram below illustrates the proposed mechanism by which a nicotinamide N-oxide compound may exert its anti-inflammatory effects. It is hypothesized that this compound could act through a similar pathway.
Conclusion
This technical guide consolidates the currently available information on the solubility of this compound in organic solvents. While quantitative data remains a key area for future research, the provided qualitative information, proxy data for isonicotinamide, detailed experimental protocol, and a plausible signaling pathway offer a solid foundation for scientists and researchers. The generation of precise solubility data is crucial for advancing the study of this compound and unlocking its full therapeutic potential.
References
The Biological Activity of Isonicotinamide 1-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinamide 1-oxide, an N-oxide derivative of isonicotinamide, is a compound of growing interest within the scientific community. While research specifically focused on this compound is nascent, studies on its close structural analog, nicotinamide N-oxide, provide significant insights into its potential biological activities. This technical guide synthesizes the current understanding of this compound's biological effects, with a primary focus on its anti-inflammatory properties mediated through the Sirtuin-1/NF-κB signaling pathway. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to facilitate further research and drug development efforts.
Introduction
Isonicotinamide, a structural isomer of nicotinamide (Vitamin B3), and its derivatives are being explored for their therapeutic potential.[1] this compound, also known as 4-Pyridinecarboxamide 1-Oxide, is a metabolite that may possess distinct pharmacological properties. While the body of literature directly investigating this compound is limited, research on the closely related compound, nicotinamide N-oxide (NAMO), offers a strong foundation for understanding its potential biological activities. NAMO has been identified as an oxidative product of nicotinamide and is notably produced by gut microbiota.[2] Emerging evidence strongly suggests a significant role for NAMO in modulating inflammatory responses, particularly in the context of neuroinflammation.[2]
Mechanism of Action: Anti-inflammatory Effects
The primary reported biological activity of nicotinamide N-oxide, a proxy for this compound, is its ability to attenuate inflammation, particularly in microglial cells.[2] The mechanism of action is centered on the modulation of the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[2]
2.1. The SIRT1/NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2] SIRT1, a NAD+-dependent deacetylase, acts as a negative regulator of this pathway by deacetylating the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[2]
Nicotinamide N-oxide has been shown to enhance the enzymatic activity of SIRT1.[2] This leads to the subsequent deacetylation of p-p65, preventing its translocation to the nucleus and suppressing the expression of pro-inflammatory genes.[2]
2.2. M1/M2 Microglial Polarization
Microglia, the resident immune cells of the central nervous system, can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Nicotinamide N-oxide has been observed to promote the transition of microglia from the M1 to the M2 phenotype, further contributing to its anti-inflammatory effects.[2]
Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory effects of Nicotinamide N-oxide.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of nicotinamide N-oxide from a study on HSV-1-induced microglial inflammation.[2]
| Parameter | Cell Line | Value | Conditions |
| 50% Cytotoxic Concentration (CC50) | BV2 (mouse microglial cells) | >320 µM | 48-hour treatment |
| 50% Cytotoxic Concentration (CC50) | HMC3 (human microglial cells) | >320 µM | 48-hour treatment |
| Inhibition of IL-1β mRNA expression | BV2 cells | Significant at 20, 40, 80 µM | 24-hour treatment with HSV-1 (MOI=1) |
| Inhibition of IL-6 mRNA expression | BV2 cells | Significant at 20, 40, 80 µM | 24-hour treatment with HSV-1 (MOI=1) |
| Inhibition of TNF-α mRNA expression | BV2 cells | Significant at 20, 40, 80 µM | 24-hour treatment with HSV-1 (MOI=1) |
| Inhibition of IL-1β protein expression | BV2 cells | Significant at 20, 40, 80 µM | 24-hour treatment with HSV-1 (MOI=1) |
| Inhibition of IL-6 protein expression | BV2 cells | Significant at 20, 40, 80 µM | 24-hour treatment with HSV-1 (MOI=1) |
| Inhibition of TNF-α protein expression | BV2 cells | Significant at 20, 40, 80 µM | 24-hour treatment with HSV-1 (MOI=1) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols adapted from studies on nicotinamide N-oxide.
4.1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of the compound.
-
Cell Seeding: Plate BV2 or HMC3 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160, 320 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
4.2. RNA Extraction and RT-qPCR for Cytokine Gene Expression
This protocol quantifies the mRNA levels of pro-inflammatory cytokines.
-
Cell Treatment: Seed cells and treat with this compound and an inflammatory stimulus (e.g., HSV-1 or LPS).
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and specific primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
4.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Expression
This protocol measures the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA Procedure: Perform ELISA for IL-1β, IL-6, and TNF-α using commercial ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Determine the concentration of each cytokine by comparing the sample absorbance to a standard curve.
4.4. SIRT1 Enzymatic Activity Assay
This protocol measures the deacetylase activity of SIRT1.
-
Cell Lysate Preparation: Prepare nuclear extracts from treated cells.
-
SIRT1 Activity Measurement: Use a commercial SIRT1 activity assay kit, which typically involves an acetylated p53 peptide substrate and a fluorescently labeled developing agent.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the relative SIRT1 activity compared to the control.
The following diagram illustrates a general experimental workflow for assessing the anti-inflammatory activity of this compound.
Future Directions
The biological activity of this compound presents a promising area for further investigation. Future research should focus on:
-
Direct Investigation: Conducting studies specifically on this compound to confirm and expand upon the findings from its analog, nicotinamide N-oxide.
-
Broader Activity Screening: Evaluating the effects of this compound on other biological pathways and disease models.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
In Vivo Studies: Validating the in vitro findings in animal models of inflammatory diseases.
Conclusion
While direct evidence remains limited, the available data on the closely related nicotinamide N-oxide strongly suggest that this compound possesses significant anti-inflammatory properties. Its mechanism of action appears to be centered on the enhancement of SIRT1 activity and the subsequent inhibition of the NF-κB signaling pathway. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule. As research progresses, this compound may emerge as a valuable lead compound for the development of novel anti-inflammatory agents.
References
Spectroscopic Profile of Isonicotinamide 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Isonicotinamide 1-oxide. Due to the limited availability of direct experimental data for this compound in the public domain, this document presents the spectroscopic data for the parent compound, Isonicotinamide, as a foundational reference. The guide further elaborates on the anticipated spectral shifts and modifications that arise from the introduction of the 1-oxide functionality. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to facilitate the acquisition and interpretation of data for this compound and its analogues.
Introduction
This compound, the N-oxide derivative of isonicotinamide (a form of vitamin B3), is a compound of interest in pharmaceutical and materials science research. The addition of an oxygen atom to the pyridine nitrogen significantly alters the electronic properties of the aromatic ring, influencing its chemical reactivity, biological activity, and spectroscopic behavior. Understanding the spectroscopic signature of this compound is crucial for its identification, characterization, and quality control in various applications.
Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for the reference compound, Isonicotinamide. The expected shifts for this compound are discussed in the subsequent sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Isonicotinamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Expected Shift for this compound |
| 8.74 | d | 2H | H-2, H-6 | Downfield shift (>8.74 ppm) |
| 7.78 | d | 2H | H-3, H-5 | Downfield shift (>7.78 ppm) |
| 8.17 | br s | 1H | -CONH₂ | Minor shift |
| 7.60 | br s | 1H | -CONH₂ | Minor shift |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of Isonicotinamide
| Chemical Shift (δ) ppm | Assignment | Expected Shift for this compound |
| 165.8 | C=O | Minor shift |
| 150.8 | C-2, C-6 | Downfield shift (>150.8 ppm) |
| 141.0 | C-4 | Downfield shift (>141.0 ppm) |
| 121.5 | C-3, C-5 | Downfield shift (>121.5 ppm) |
Solvent: DMSO-d₆
Discussion of Expected NMR Shifts for this compound:
The N-oxide group is strongly electron-withdrawing, which will cause a significant deshielding of the adjacent protons and carbons in the pyridine ring. Therefore, in the ¹H NMR spectrum of this compound, the signals for the aromatic protons (H-2, H-6, H-3, and H-5) are expected to shift downfield to a higher ppm value compared to Isonicotinamide. Similarly, in the ¹³C NMR spectrum, the signals for the ring carbons (C-2, C-6, C-3, C-5, and C-4) will also experience a downfield shift. The amide group protons and the carbonyl carbon should be less affected, exhibiting only minor shifts.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data of Isonicotinamide
| Wavenumber (cm⁻¹) | Intensity | Assignment | Expected Change for this compound |
| 3368, 3185 | Strong | N-H stretching (amide) | Minor shift |
| 1658 | Strong | C=O stretching (amide I) | Minor shift |
| 1595 | Medium | C=C, C=N stretching (aromatic ring) | Shift to lower wavenumber |
| 1393 | Medium | C-N stretching (amide III) | Minor shift |
| ~1250-1300 | Medium-Strong | N-O stretching | New characteristic band |
Discussion of Expected IR Changes for this compound:
The IR spectrum of this compound will be largely similar to that of Isonicotinamide, with the most significant difference being the appearance of a new, strong absorption band in the 1250-1300 cm⁻¹ region, which is characteristic of the N-O stretching vibration. The aromatic ring vibrations may shift to slightly lower wavenumbers due to the influence of the N-oxide group on the ring's electronic structure. The amide group vibrations are expected to remain relatively unchanged.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectroscopic Data of Isonicotinamide
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Expected Change for this compound |
| ~265 | ~2,500 | Ethanol | Bathochromic shift (shift to longer wavelength) |
Discussion of Expected UV-Vis Changes for this compound:
The N-oxide group acts as an auxochrome and extends the conjugation of the π-system in the pyridine ring. This is expected to result in a bathochromic shift (a shift to a longer wavelength) of the primary absorption band (π → π* transition) compared to Isonicotinamide.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above. These protocols can be adapted for the specific instrumentation available in a laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent signal.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard ¹H NMR spectrum, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical.
-
Acquire the free induction decay (FID) by applying a radiofrequency pulse. The number of scans can be varied to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube. Higher concentrations are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR.
-
Data Acquisition:
-
Set a wider spectral width (e.g., 0-220 ppm) to encompass the range of carbon chemical shifts.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
A longer acquisition time and a larger number of scans (hundreds to thousands) are typically necessary to obtain a good quality spectrum.
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate line broadening factor.
-
Phase the spectrum.
-
Reference the spectrum to the solvent's carbon signals (e.g., DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum can be baseline corrected and peak-picked to identify the wavenumbers of the absorption bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
-
From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0 for the λmax.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm for aromatic compounds).
-
-
Data Acquisition:
-
Fill a clean quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Processing:
-
Identify the wavelength of maximum absorbance (λmax).
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of unknown samples.
-
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic properties of this compound, based on the data of the parent compound, Isonicotinamide. The provided experimental protocols offer a solid foundation for researchers to obtain high-quality spectroscopic data for this and related compounds. The anticipated spectral shifts due to the N-oxide functionality have been discussed, which will aid in the interpretation of experimentally obtained spectra. The systematic application of these spectroscopic techniques is indispensable for the unambiguous characterization and quality assessment of this compound in research and development settings.
Isonicotinamide 1-oxide crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of Isonicotinamide 1-Oxide
Preamble
This compound, the N-oxide derivative of isonicotinamide (a form of vitamin B3), is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] The introduction of an N-oxide functional group can modulate the physicochemical properties of the parent molecule, influencing its solubility, bioavailability, and interaction with biological targets.[1][2] A thorough understanding of the three-dimensional arrangement of molecules in the solid state is paramount for rational drug design and the development of stable, effective pharmaceutical formulations. This guide provides a comprehensive technical overview of the methodologies employed in the crystal structure analysis of this compound, from synthesis and crystallization to in-depth structural elucidation and its implications.
Synthesis and Crystallization of this compound
Synthesis
The synthesis of this compound is typically achieved through the oxidation of isonicotinamide. A common and effective method involves the use of hydrogen peroxide in a suitable solvent, such as glacial acetic acid.[3] This method is analogous to the synthesis of nicotinamide 1-oxide.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve isonicotinamide in glacial acetic acid with gentle warming to obtain a clear solution.
-
Oxidation: Cool the solution and add 30% hydrogen peroxide dropwise while monitoring the temperature.
-
Reaction: Heat the reaction mixture on a steam bath for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
The causality behind this experimental choice lies in the ability of peroxyacetic acid, formed in situ from hydrogen peroxide and acetic acid, to act as an efficient oxygen-transfer agent to the pyridine nitrogen.
Crystallization
The growth of high-quality single crystals is a critical prerequisite for single-crystal X-ray diffraction analysis. Slow evaporation is a widely used and effective technique for obtaining single crystals of organic compounds like this compound.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at a slightly elevated temperature.[4]
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Evaporation: Cover the container with a perforated lid (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
Comprehensive Characterization of the Crystalline Form
A multi-technique approach is essential for the comprehensive characterization of the crystalline form of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of orientations.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares methods.
Crystallographic Data for this compound
| Parameter | Value |
| CCDC Number | 288480 |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
Further details can be obtained from the Cambridge Crystallographic Data Centre (CCDC).[6]
SC-XRD Experimental Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to analyze the bulk crystallinity of a sample and to identify the crystalline phase.[7] The experimental PXRD pattern should be compared with the pattern simulated from the single-crystal X-ray data to confirm the phase purity of the bulk sample.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material.[8]
-
DSC is used to determine the melting point, enthalpy of fusion, and to detect any phase transitions.
-
TGA is used to evaluate the thermal stability and decomposition profile of the compound.
Spectroscopic Analysis (FTIR and NMR)
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding.[9][10] The N-O stretching vibration and shifts in the amide N-H and C=O stretching frequencies can provide valuable insights into the hydrogen bonding network.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound in solution.[11]
In-Depth Analysis of the this compound Crystal Structure
Molecular Geometry and Conformation
The analysis of the crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the this compound molecule. This information provides insights into the electronic distribution and steric effects within the molecule.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in a crystal is governed by a network of intermolecular interactions. In this compound, hydrogen bonding is expected to be the dominant interaction.[12][13]
-
Hydrogen Bonding: The amide group provides both hydrogen bond donors (-NH₂) and an acceptor (C=O), while the N-oxide group is a strong hydrogen bond acceptor.[14] This combination allows for the formation of a robust and intricate hydrogen-bonding network, which dictates the overall crystal packing.[15][16]
Key Hydrogen Bonding Motifs in this compound
Caption: Potential hydrogen bonding interactions in this compound.
Polymorphism and Co-crystals
Isonicotinamide is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms.[17][18][19] It is plausible that this compound may also exhibit polymorphic behavior under different crystallization conditions.[20] The ability of isonicotinamide to form co-crystals with various active pharmaceutical ingredients (APIs) is well-documented.[4][21][22][23][24] The N-oxide derivative is also a promising candidate for co-crystal formation, offering an alternative hydrogen bond acceptor site.
Implications for Drug Development and Materials Science
The crystal structure of this compound has profound implications for its application in drug development.[25]
-
Solubility and Dissolution Rate: The arrangement of molecules in the crystal lattice and the strength of the intermolecular interactions directly influence the energy required to break the lattice, which in turn affects the solubility and dissolution rate of the compound.
-
Stability: The crystal packing and hydrogen bonding network contribute to the thermodynamic stability of the solid form, which is a critical parameter for drug formulation and storage.
-
Bioavailability: By understanding and controlling the solid-state form, it is possible to optimize the bioavailability of drugs containing the this compound moiety.
-
Co-crystal Design: The knowledge of the hydrogen bonding patterns of this compound can be leveraged to design novel co-crystals with improved physicochemical properties.[23]
Conclusion
The crystal structure analysis of this compound provides a wealth of information that is crucial for understanding its solid-state properties and for its rational application in drug development and materials science. A comprehensive characterization using a combination of single-crystal X-ray diffraction, powder X-ray diffraction, thermal analysis, and spectroscopic techniques is essential for a complete understanding of this promising molecule. The insights gained from such studies pave the way for the design of new materials and pharmaceutical formulations with enhanced performance and stability.
References
- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide-oxalic acid (form I) salt by using experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isonicotinamide-Based Compounds: From Cocrystal to Polymer [mdpi.com]
- 12. Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. New polymorphs of isonicotinamide and nicotinamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. A new polymorph of the common coformer isonicotinamide - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Polymorphic behavior of isonicotinamide in cooling crystallization from various solvents [iris.unica.it]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
The Pivotal Role of the N-oxide Moiety in Isonicotinamide Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of an N-oxide functionality to the isonicotinamide scaffold represents a significant strategy in medicinal chemistry for modulating pharmacokinetic properties and enhancing therapeutic efficacy. This technical guide provides an in-depth analysis of the role of the N-oxide group in isonicotinamide derivatives, covering their synthesis, diverse biological activities, and underlying mechanisms of action. Through a comprehensive review of current literature, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Isonicotinamide, the amide of isonicotinic acid, is a fundamental heterocyclic scaffold in drug design, most famously as a precursor to the anti-tuberculosis drug isoniazid.[1] The pyridine nitrogen of the isonicotinamide ring offers a prime site for chemical modification, with N-oxidation being a particularly impactful transformation. The resulting N-oxide group, with its distinct electronic and steric properties, can profoundly alter the molecule's polarity, hydrogen bonding capacity, metabolic stability, and interaction with biological targets.[2] This guide explores the multifaceted role of the N-oxide moiety in shaping the pharmacological profile of isonicotinamide derivatives.
Synthesis of Isonicotinamide N-oxide Derivatives
The primary method for the synthesis of isonicotinamide N-oxide is the oxidation of isonicotinamide. Common oxidizing agents include hydrogen peroxide in glacial acetic acid or m-chloroperoxybenzoic acid (m-CPBA).
General Experimental Protocol for N-oxidation
The following protocol describes a typical laboratory-scale synthesis of nicotinamide-1-oxide, which is analogous to the synthesis of isonicotinamide N-oxide.[3]
Materials:
-
Nicotinamide (or Isonicotinamide)
-
Glacial Acetic Acid (C.P.)
-
30% Hydrogen Peroxide
-
Ethyl Alcohol
-
Acetone
-
Ether
-
2-L round-bottom flask with ground-glass joint
-
Air condenser
-
Steam bath
-
Distillation apparatus
-
Erlenmeyer flask
-
Filtration apparatus
Procedure:
-
In a 2-L round-bottomed flask, dissolve 100 g (0.82 mole) of powdered nicotinamide in 1 L of glacial acetic acid, warming on a steam bath with occasional shaking to obtain a clear solution.[3]
-
To this solution, add 160 ml (1.39 moles) of cold 30% hydrogen peroxide.[3]
-
Attach an air condenser to the flask and heat the mixture on a steam bath for 3.5 hours.[3]
-
Distill the reaction mixture under reduced pressure (80–100 mm).[3] After approximately 600–700 ml has distilled, dilute the mixture with 150–200 ml of distilled water and continue the distillation.[3]
-
As the product begins to separate, vigorous bumping may occur. Continue distillation at a reduced pressure of 20 mm until almost dry.[3]
-
Transfer the wet solid to a 1-L Erlenmeyer flask. Wash the remaining solid from the reaction flask with a small amount of distilled water and add it to the Erlenmeyer flask.[3]
-
Dissolve the solid in the minimum amount of boiling water. Remove the flask from the heat and add 50 ml of ethyl alcohol.[3]
-
Allow the flask to cool slowly to facilitate crystallization, then cool to 5°C overnight.[3]
-
Collect the solid by filtration and wash sequentially with cold alcohol, acetone, and finally ether.[3]
-
The resulting white, crystalline, air-dried product is nicotinamide-1-oxide.[3]
Biological Activities of Isonicotinamide N-oxide Derivatives
The introduction of the N-oxide group has been shown to modulate a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Nicotinamide and its derivatives have been investigated as inhibitors of various protein kinases, including VEGFR-2, which plays a crucial role in tumor angiogenesis.[4][5] The N-oxide functionality can influence the binding affinity and selectivity of these compounds for their kinase targets.
Table 1: Anticancer Activity of Nicotinamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Nicotinamide Derivative 6 | HCT-116 | 22.09 | [4] |
| Nicotinamide Derivative 7 | HCT-116 | 15.70 | [4] |
| Nicotinamide Derivative 10 | HCT-116 | 15.40 | [4] |
| Nicotinamide Derivative 11 | HCT-116 | 20.17 | [4] |
| Sorafenib (Control) | HCT-116 | 9.30 | [4] |
| Nicotinamide Derivative 6 | HepG-2 | 19.50 | [4] |
| Nicotinamide Derivative 7 | HepG-2 | 15.50 | [4] |
| Nicotinamide Derivative 10 | HepG-2 | 9.80 | [4] |
| Nicotinamide Derivative 11 | HepG-2 | 21.60 | [4] |
| Sorafenib (Control) | HepG-2 | 7.40 | [4] |
| Compound D-1 | HCT-116 | 3.08 | [5] |
| Compound D-1 | HepG-2 | 4.09 |[5] |
Antimicrobial Activity
Pyridine N-oxides have demonstrated broad-spectrum antimicrobial activity. The N-oxide group can enhance the compound's ability to penetrate microbial cell membranes and interfere with essential cellular processes.
Anti-inflammatory Activity
Nicotinamide N-oxide (NAMO) has been shown to attenuate neuroinflammation by modulating key signaling pathways.[6][7] Specifically, NAMO promotes the transition of microglia from a pro-inflammatory to an anti-inflammatory phenotype.[6]
Mechanistic Insights: The Role of the N-oxide Group
The N-oxide moiety imparts several key physicochemical properties that contribute to the altered biological activity of isonicotinamide derivatives.
-
Increased Polarity and Solubility: The N-oxide group is highly polar and can form strong hydrogen bonds, which can improve the aqueous solubility of the parent molecule.[2]
-
Bioisosteric Replacement: The N-oxide group can act as a bioisostere for other functional groups, such as a carbonyl group, potentially leading to improved binding interactions with biological targets.
-
Modulation of Metabolism: N-oxidation is a common metabolic pathway for pyridine-containing compounds. The N-oxide metabolites themselves may possess biological activity or be further metabolized. Conversely, the N-oxide can be reduced back to the parent pyridine in vivo.[8]
-
Hypoxia-activated Prodrugs: In the low-oxygen environment of solid tumors, some N-oxide derivatives can be selectively reduced to release a cytotoxic agent, making them promising candidates for hypoxia-activated prodrugs.[2]
Key Signaling Pathways
VEGFR-2 Signaling Pathway
Several nicotinamide derivatives have been designed as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[4][5] Inhibition of this pathway can suppress tumor growth by cutting off its blood supply.
NF-κB Signaling Pathway
Nicotinamide N-oxide has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[6][7] It enhances the activity of Sirtuin-1 (SIRT1), which in turn deacetylates the p65 subunit of NF-κB, leading to the suppression of pro-inflammatory gene expression.
Experimental Workflows
In Vitro Anticancer Assay Workflow
A typical workflow for assessing the in vitro anticancer activity of isonicotinamide derivatives involves cell viability assays such as the MTT assay.
Conclusion
The incorporation of an N-oxide moiety into the isonicotinamide framework is a powerful and versatile strategy in drug discovery. It allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to enhanced biological activity across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. A thorough understanding of the synthesis, biological effects, and mechanisms of action of isonicotinamide N-oxide derivatives, as outlined in this guide, is crucial for the rational design and development of novel and effective therapeutic agents. Further exploration into the structure-activity relationships and in vivo efficacy of these compounds will undoubtedly pave the way for new clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of Isonicotinamide and Isonicotinamide 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical and biological properties of isonicotinamide and its N-oxide derivative, isonicotinamide 1-oxide. The information herein is intended to support research and development activities by providing key data points, experimental methodologies, and visual representations of relevant chemical and procedural information.
Introduction
Isonicotinamide, the amide of isonicotinic acid, is an isomer of nicotinamide (a form of vitamin B3) and serves as a versatile building block in organic synthesis and a component in the formation of co-crystals.[1][2] Its N-oxide derivative, this compound, represents a modification to the pyridine ring that can significantly alter the molecule's electronic and steric properties, thereby influencing its chemical reactivity and biological activity. Understanding the distinct characteristics of these two compounds is crucial for their application in medicinal chemistry, materials science, and pharmaceutical development.[3]
Molecular Structures
The foundational difference between the two molecules is the oxidation of the pyridine nitrogen in this compound.
Caption: Chemical structures of Isonicotinamide and this compound.
Physicochemical Properties
The introduction of the N-oxide functionality significantly impacts the physicochemical properties of the parent molecule. The following table summarizes key quantitative data for isonicotinamide and this compound.
| Property | Isonicotinamide | This compound |
| Molecular Formula | C₆H₆N₂O[4] | C₆H₆N₂O₂[5] |
| Molecular Weight | 122.12 g/mol [1] | 138.12 g/mol [5] |
| Melting Point | 155-157 °C[1][6] | Not Available |
| Boiling Point | ~334 °C[4][7] | Not Available |
| Water Solubility | 191.7 g/L (at 37 °C)[1][6] | Not Available |
| pKa (Strongest Basic) | 3.45 - 3.61[6][8] | Not Available |
| logP (Octanol-Water Partition Coefficient) | -0.28 to -0.49[1][8] | -1.3[5] |
Note: Data for this compound is less readily available in public literature.
Biological and Pharmacological Insights
Isonicotinamide:
-
It is an isomeric analog of nicotinamide and a metabolite of isonicotinic thioamide.[1]
-
Demonstrates the ability to induce apoptosis in human acute myelomonocytic leukemia cells (HL-60).[1]
-
It is used as a pharmaceutical intermediate in the synthesis of compounds like Cefalonium.[9]
-
Serves as a building block for potential anti-tubercular agents.[1]
This compound:
-
As an N-oxide of a pyridine derivative, it can exhibit different metabolic pathways and biological interactions compared to the parent compound.
-
The N-oxide group can increase polarity, potentially affecting cell permeability and distribution.
-
N-oxides of nitrogen-containing drugs can sometimes be pro-drugs, which are reduced in vivo to the active parent compound.
While specific signaling pathway data for isonicotinamide and its 1-oxide are not extensively detailed, the parent compound, nicotinamide, is a well-known precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and redox reactions.[10][11]
Caption: Simplified role of nicotinamide analogs in cellular processes.
Experimental Protocols
A general method for the N-oxidation of pyridine derivatives can be adapted from procedures for similar compounds, such as the synthesis of nicotinamide-1-oxide.[12]
Principle: Isonicotinamide is treated with a strong oxidizing agent, typically a peroxy acid like hydrogen peroxide in a suitable solvent like glacial acetic acid, which donates an oxygen atom to the pyridine nitrogen.
Materials:
-
Isonicotinamide
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Round-bottom flask with condenser
-
Heating mantle or steam bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., water, ethanol)
Procedure:
-
Dissolve isonicotinamide in glacial acetic acid in the round-bottom flask. Gentle warming on a steam bath may be required to achieve a clear solution.[12]
-
Carefully add 30% hydrogen peroxide to the solution.[12]
-
Attach a condenser and heat the mixture on a steam bath for several hours (e.g., 3.5 hours).[12]
-
After the reaction is complete, remove the solvent and excess reagents by distillation under reduced pressure.[12]
-
The crude product may be purified by recrystallization from a suitable solvent like boiling water or ethanol to yield the final this compound product.[12]
Caption: Workflow for the synthesis of this compound.
This protocol outlines a standard gravimetric method for determining the solubility of a compound in various solvents.[13][14]
Objective: To determine the equilibrium solubility of a compound (e.g., Isonicotinamide) in a specific organic solvent at a controlled temperature.
Materials:
-
Compound of interest (e.g., Isonicotinamide)
-
High-purity solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge or filter system (e.g., 0.45 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the chosen solvent to the vial and cap it securely.
-
Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.[13]
-
Phase Separation: Separate the solid and liquid phases. This can be done by allowing the solid to settle and carefully drawing off the supernatant, or by centrifugation followed by collection of the supernatant. Alternatively, the saturated solution can be filtered.
-
Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a calibrated analytical method like HPLC-UV.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility, typically expressed in g/L or mg/mL.
Conclusion
Isonicotinamide and this compound possess distinct physicochemical profiles that dictate their potential applications. The introduction of the N-oxide group in this compound increases its polarity, as evidenced by a lower calculated logP value, which has significant implications for its solubility, membrane permeability, and metabolic fate. While extensive experimental data for this compound is limited, the provided protocols for synthesis and characterization offer a framework for further investigation. This guide serves as a foundational resource for researchers to compare these molecules and design future experiments in drug discovery and materials science.
References
- 1. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 2. Isonicotinamide-Based Compounds: From Cocrystal to Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Isonicotinamide(1453-82-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Isonicotinamide CAS 1453-82-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. hmdb.ca [hmdb.ca]
- 9. Isonicotinamide | TargetMol [targetmol.com]
- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Unveiling the Crystalline Maze: A Technical Guide to Discovering Novel Polymorphs of Isonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Isonicotinamide, a vital molecule in pharmaceutical sciences and crystal engineering, is known for its rich polymorphic landscape. The existence of multiple crystalline forms, or polymorphs, each with unique physicochemical properties, presents both a challenge and an opportunity in drug development. Controlling and selectively crystallizing a desired polymorph is crucial for ensuring the efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of the known polymorphs of isonicotinamide, detailed experimental protocols for their discovery and characterization, and a structured presentation of their quantitative data.
The Known Polymorphs of Isonicotinamide: A Comparative Overview
At least six polymorphs of isonicotinamide have been identified and characterized to date. These forms exhibit distinct crystal structures and thermal properties. A summary of their key crystallographic and thermal data is presented below for easy comparison.
Table 1: Crystallographic Data of Isonicotinamide Polymorphs
| Polymorph | Crystal System | Space Group | Z | Reference |
| Form I | Monoclinic | P2₁/c | 8 | [1][2] |
| Form II | Monoclinic | P2₁/c | 4 | [1][2] |
| Form III | Orthorhombic | Pbca | 8 | [3] |
| Form IV | Monoclinic | P2₁/n | 4 | [4] |
| Form V | Monoclinic | C2/c | 8 | [4] |
| Form VI | Orthorhombic | Pca2₁ | 8 | [5] |
Z = number of molecules per unit cell
Table 2: Thermal Properties of Isonicotinamide Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (ΔHfus) (kJ/mol) | Notes |
| Form I | ~155-157 | - | Thermodynamically stable form at ambient conditions. |
| Form II | ~127.2 | 2.8 | Metastable form.[2] |
| Form III | - | - | Data not readily available. |
| Form IV | - | - | Data not readily available. |
| Form V | - | - | Data not readily available. |
| Form VI | - | - | Data not readily available. |
Table 3: Solubility of Isonicotinamide Form II in Various Solvents at 25°C
| Solvent | Solubility ( g/100 mL) |
| Water | 10.5 |
| Methanol | 10.3 |
| Ethanol | 7.0 |
Experimental Protocols for Polymorph Discovery and Characterization
The discovery of new polymorphs relies on a systematic exploration of crystallization conditions. The following section details common experimental protocols for polymorph screening and the subsequent characterization of the obtained solid forms.
Polymorph Screening Methodologies
A comprehensive polymorph screen aims to crystallize the target compound under a wide range of conditions to access different thermodynamic and kinetic solid forms.[6]
1. Solution-Based Crystallization:
-
Cooling Crystallization: This technique involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization. The cooling rate can significantly influence the resulting polymorph.
-
Solvent Evaporation: A solution of the compound is allowed to stand at a constant temperature, and the solvent is slowly evaporated. This method is effective for producing high-quality single crystals suitable for X-ray diffraction.
-
Anti-Solvent Addition: An anti-solvent (a solvent in which the compound is poorly soluble) is added to a solution of the compound, reducing its solubility and inducing precipitation or crystallization.
-
Slurry Crystallization: A suspension of the solid in a solvent is stirred for an extended period. This method allows for the conversion of a metastable form to a more stable one.
2. Solid-State Crystallization:
-
Melt Crystallization (Quench Cooling): The compound is melted and then rapidly cooled. This can trap metastable forms that are not accessible from solution.
-
Grinding: Mechanical stress induced by grinding can sometimes lead to polymorphic transformations.
Detailed Experimental Protocols
Protocol 1: Cooling Crystallization for Isonicotinamide Polymorphs
-
Preparation of Saturated Solution: Prepare a saturated solution of isonicotinamide in a chosen solvent (e.g., ethanol, acetone, water) at an elevated temperature (e.g., 50-60°C) with stirring.
-
Filtration: Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.
-
Controlled Cooling: Allow the solution to cool to a specific temperature at a controlled rate. Different cooling profiles (e.g., slow cooling at 5°C/hour vs. rapid cooling by placing in an ice bath) can yield different polymorphs.
-
Isolation and Drying: Isolate the resulting crystals by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum at room temperature.
Protocol 2: Solvent Evaporation for Single Crystal Growth
-
Solution Preparation: Dissolve a small amount of isonicotinamide in a suitable solvent (e.g., a mixture of chloroform and methanol) in a small vial.
-
Slow Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow solvent evaporation over several days at a constant temperature.
-
Crystal Harvesting: Carefully harvest the single crystals that form.
Protocol 3: Slurry Conversion
-
Suspension Preparation: Prepare a slurry of a known polymorph of isonicotinamide in a selected solvent in which it has limited solubility.
-
Agitation: Stir the slurry at a constant temperature for an extended period (days to weeks).
-
Sampling and Analysis: Periodically take small samples of the solid phase and analyze them using PXRD to monitor for any polymorphic transformations.
Characterization Techniques
The solid forms obtained from the screening experiments must be thoroughly characterized to identify their polymorphic nature.
1. Powder X-ray Diffraction (PXRD):
PXRD is a primary tool for identifying crystalline phases. Each polymorph will have a unique diffraction pattern.
-
Typical Instrument Parameters:
-
Radiation Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/minute
-
2. Differential Scanning Calorimetry (DSC):
DSC is used to determine the thermal properties of the polymorphs, such as melting point and enthalpy of fusion. It can also reveal solid-solid phase transitions.
-
Typical Instrument Parameters:
-
Heating Rate: 5-10°C/minute
-
Sample Pan: Aluminum pan with a pierced lid
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/minute
-
Sample Size: 2-5 mg
-
3. Single-Crystal X-ray Diffraction (SCXRD):
SCXRD provides the definitive crystal structure of a polymorph, including the unit cell dimensions and the arrangement of molecules in the crystal lattice.
4. Spectroscopic Techniques:
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques can differentiate polymorphs based on differences in their vibrational spectra, which are sensitive to the molecular conformation and intermolecular interactions within the crystal.
Visualizing the Path to Discovery
The process of polymorph screening and characterization can be visualized as a systematic workflow. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: Experimental workflow for isonicotinamide polymorph screening and characterization.
Caption: Thermodynamic relationship between isonicotinamide polymorphs.
Conclusion
The discovery and characterization of novel polymorphs of isonicotinamide is a critical step in the development of robust and effective pharmaceutical products. A thorough understanding of the known polymorphic forms, coupled with systematic experimental screening and detailed characterization, allows researchers to navigate the complexities of solid-state chemistry. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the field, enabling them to control and utilize the diverse crystalline landscape of isonicotinamide for the advancement of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 3. New polymorphs of isonicotinamide and nicotinamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A new polymorph of the common coformer isonicotinamide - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Isonicotinamide 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of isonicotinamide 1-oxide from isonicotinamide. The protocol is adapted from the well-established method for the N-oxidation of the analogous compound, nicotinamide. The procedure involves the oxidation of isonicotinamide using hydrogen peroxide in a glacial acetic acid medium. Detailed methodologies for the synthesis, purification, and characterization of the final product are presented. All quantitative data, including reagent quantities, reaction parameters, and analytical results, are summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Isonicotinamide and its derivatives are important scaffolds in medicinal chemistry and drug development. The N-oxidation of the pyridine ring in isonicotinamide to form this compound can significantly alter its physicochemical and pharmacological properties. This modification can influence factors such as solubility, bioavailability, and interaction with biological targets. Therefore, a reliable and well-documented protocol for the synthesis of this compound is highly valuable for researchers in the field. This application note provides a detailed, step-by-step protocol for this synthesis, along with comprehensive characterization data.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Isonicotinamide | ReagentPlus®, 99% | Sigma-Aldrich | |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | |
| Hydrogen Peroxide | 30% (w/w) in H₂O | Sigma-Aldrich | |
| Sodium Bicarbonate | ACS Grade | VWR | |
| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Scientific | |
| Diethyl Ether | ACS Grade | Fisher Scientific | |
| Ethanol | 95% | Fisher Scientific | For recrystallization |
| Deionized Water | In-house |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound is provided below, adapted from the synthesis of nicotinamide-1-oxide.[1]
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinamide (10.0 g, 81.9 mmol).
-
To the flask, add 100 mL of glacial acetic acid.
-
Stir the mixture at room temperature until the isonicotinamide is completely dissolved.
2. Oxidation Reaction:
-
To the stirred solution, slowly add 30% hydrogen peroxide (16.0 mL, 157 mmol).
-
Heat the reaction mixture to 70-80 °C using a heating mantle.
-
Maintain the temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will cause vigorous gas evolution (CO₂).
-
Continue adding the bicarbonate solution until the pH of the aqueous layer is approximately 7-8.
-
The crude product may precipitate out during neutralization.
4. Purification:
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Isonicotinamide | C₆H₆N₂O | 122.12 | 155-158[2] | White crystalline powder[3][4] |
| This compound | C₆H₆N₂O₂ | 138.12[5] | 289-293 (decomposes)[6] | Off-white to pale yellow solid |
Table 2: Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (Isonicotinamide:H₂O₂) | 1 : 1.9 |
| Reaction Temperature | 70-80 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-80% (based on analogous reaction[1]) |
Table 3: Spectroscopic Data for Isonicotinamide
| Technique | Key Peaks/Shifts |
| ¹H NMR (DMSO-d₆) | δ 8.75 (d, 2H), 7.80 (d, 2H), 8.15 (s, 1H, NH), 7.60 (s, 1H, NH) |
| FTIR (KBr, cm⁻¹) | 3368, 3185 (N-H stretching), 1658 (C=O stretching), 1393 (C-N stretching)[7] |
Table 4: Expected Spectroscopic Data for this compound
| Technique | Expected Key Peaks/Shifts |
| ¹H NMR | Aromatic protons are expected to shift downfield compared to the starting material due to the electron-withdrawing effect of the N-oxide group. |
| ¹³C NMR | The carbons of the pyridine ring are expected to show shifts indicative of the N-oxide formation. |
| FTIR (KBr, cm⁻¹) | Appearance of a strong N-O stretching band, typically in the range of 1200-1300 cm⁻¹. Changes in the C-H and C=C stretching vibrations of the pyridine ring are also expected. |
Visualizations
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Discussion
The synthesis of this compound via the oxidation of isonicotinamide with hydrogen peroxide in glacial acetic acid is an effective and straightforward method. The protocol is based on a well-established procedure for a similar molecule, suggesting its reliability. The work-up and purification steps are standard laboratory techniques, making this synthesis accessible to a wide range of researchers.
The characterization of the final product is crucial to confirm its identity and purity. The expected spectroscopic data, particularly the downfield shift of aromatic protons in the ¹H NMR spectrum and the appearance of an N-O stretching band in the FTIR spectrum, will be key indicators of a successful synthesis. The melting point of the purified product should also align with the reported value.
Safety Precautions
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Glacial acetic acid is corrosive and has a strong odor. Work in a well-ventilated fume hood and wear appropriate PPE.
-
The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Perform this step slowly and in an open or well-ventilated area to avoid pressure buildup.
-
Always follow standard laboratory safety procedures when handling chemicals and performing reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 异烟酰胺 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
Synthesis of Isonicotinamide 1-oxide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the laboratory-scale synthesis of isonicotinamide 1-oxide. The procedure is adapted from a well-established method for the N-oxidation of the analogous isomer, nicotinamide, and is expected to provide a reliable route to the target compound. This protocol is intended for use by trained organic chemists.
Introduction
This compound is a pyridine N-oxide derivative of isonicotinamide. Pyridine N-oxides are an important class of compounds in medicinal chemistry and drug development, often exhibiting unique biological activities and serving as key intermediates in the synthesis of more complex molecules. The N-oxide functional group can alter the electronic properties and metabolic stability of the parent molecule, potentially leading to enhanced therapeutic effects. This protocol details the synthesis of this compound via the direct oxidation of isonicotinamide using hydrogen peroxide in glacial acetic acid.
Reaction Scheme
The synthesis proceeds through the N-oxidation of the pyridine ring of isonicotinamide.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the synthesis of nicotinamide-1-oxide reported in Organic Syntheses.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| Isonicotinamide | C₆H₆N₂O | 122.12 | 100 g (0.819 mol) | |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 1 L | C.P. Grade |
| 30% Hydrogen Peroxide | H₂O₂ | 34.01 | 160 mL (1.57 mol) | |
| Distilled Water | H₂O | 18.02 | As needed | |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
| Acetone | C₃H₆O | 58.08 | As needed | For washing |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For washing |
Equipment:
-
2-L round-bottomed flask with a ground-glass joint
-
Steam bath
-
Air condenser
-
Distillation apparatus (with a large still head to prevent bumping)
-
1-L Erlenmeyer flask
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution of Starting Material: In a 2-L round-bottomed flask, combine 100 g (0.819 mol) of powdered isonicotinamide and 1 L of glacial acetic acid. Gently warm the mixture on a steam bath with occasional swirling until a clear solution is obtained.
-
Oxidation: To the warm solution, carefully add 160 mL (1.57 mol) of cold 30% hydrogen peroxide. Caution: This reaction is exothermic. Add the hydrogen peroxide slowly and monitor the reaction temperature.
-
Reaction: Attach an air condenser to the flask and heat the reaction mixture on a steam bath for 3.5 hours.
-
Solvent Removal: After the heating period, remove the bulk of the acetic acid by distillation under reduced pressure (80–100 mm Hg).
-
Azeotropic Removal of Acetic Acid: Once 600–700 mL of the solvent has been distilled, add 150–200 mL of distilled water to the flask and continue the distillation. The product may begin to crystallize near the end of the distillation.
-
Isolation of Crude Product: Continue the distillation under reduced pressure (20 mm Hg) until the mixture is almost dry. Allow the flask to cool to room temperature.
-
Recrystallization: Transfer the solid product to a 1-L Erlenmeyer flask. Add the minimum amount of boiling distilled water required to dissolve the solid. Remove the flask from the heat source and add 50 mL of ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool in an ice bath overnight to ensure complete crystallization.
-
Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals sequentially with cold ethanol, acetone, and finally diethyl ether.
-
Drying: Air-dry the purified product. The expected yield is in the range of 73–82%.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Expected Yield (%) |
| Isonicotinamide (Starting Material) | C₆H₆N₂O | 122.12 | 155-157 | White crystalline powder | - |
| This compound (Product) | C₆H₆N₂O₂ | 138.12 | Not reported | White crystalline solid | 73-82 (estimated) |
Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Isonicotinamide 1-Oxide as a Co-former in Pharmaceutical Co-crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isonicotinamide 1-oxide as a co-former in the development of pharmaceutical co-crystals. The information compiled from various scientific sources offers insights into its ability to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and dissolution rate. Detailed experimental protocols for the synthesis and characterization of these co-crystals are also provided.
Introduction to this compound in Co-crystal Engineering
This compound is a derivative of isonicotinamide, a well-established co-former in the field of crystal engineering. While much of the literature focuses on isonicotinamide, the principles and methodologies are often applicable to its N-oxide derivative. The pyridine N-oxide group in this compound offers a strong hydrogen bond acceptor site, making it an excellent candidate for forming robust supramolecular synthons with various APIs, particularly those containing hydrogen bond donors like carboxylic acids and amides. The formation of co-crystals with this compound can lead to significant improvements in the physical properties of APIs, which is a critical aspect of drug development. Co-crystallization can enhance solubility, dissolution rate, stability, and bioavailability of poorly soluble drugs.[1][2][3]
Quantitative Data on Isonicotinamide Co-crystals
The following tables summarize the quantitative data found for co-crystals formed between various APIs and isonicotinamide. It is important to note that the literature primarily refers to isonicotinamide. Researchers should consider these as a starting point for investigations with this compound.
Table 1: Physicochemical Properties of Diflunisal-Isonicotinamide Co-crystals [2]
| Property | Pure Diflunisal | Diflunisal-Isonicotinamide (2:1) Co-crystal |
| Melting Point (°C) | - | 182 |
| Aqueous Solubility | Lower | Higher |
| Dissolution Rate | Slower | Faster |
Table 2: Physicochemical Properties of Ibuprofen-Isonicotinamide Co-crystals [3]
| Property | Pure Ibuprofen | Ibuprofen-Isonicotinamide Co-crystal |
| Particle Size (ELS) | - | 1.46 µm |
| Production Yield (ELS) | - | 72.3% |
| Intrinsic Dissolution Rate Improvement | - | 3.6-fold |
| Powder Dissolution Rate Improvement | - | 1.7-fold |
Experimental Protocols
Detailed methodologies for the key experiments involved in the synthesis and characterization of pharmaceutical co-crystals with this compound are provided below.
Protocol 1: Co-crystal Synthesis by Solution Crystallization
This method involves dissolving the API and co-former in a suitable solvent and allowing the co-crystal to form upon solvent evaporation or cooling.[2][4]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Appropriate solvent (e.g., ethanol, methanol, ethyl acetate)
-
Crystallization dish or flask
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
Determine the desired stoichiometric ratio of the API to this compound (e.g., 1:1, 2:1).
-
Dissolve the API and this compound in the chosen solvent in separate containers. Gentle heating and stirring may be required to achieve complete dissolution.
-
Mix the two solutions in the determined stoichiometric ratio.
-
Allow the solvent to evaporate slowly at room temperature. Alternatively, the solution can be slowly cooled to induce crystallization.
-
Once crystals have formed, collect them by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Dry the crystals under vacuum or at a slightly elevated temperature.
Protocol 2: Co-crystal Synthesis by Grinding
This is a solvent-free or liquid-assisted grinding (LAG) method for co-crystal formation.[1]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Mortar and pestle or ball mill
-
Small amount of a suitable liquid (for LAG, e.g., ethanol)
Procedure:
-
Weigh out the API and this compound in the desired stoichiometric ratio.
-
Place the powders in a mortar or a ball milling jar.
-
For neat grinding: Grind the mixture for a specified period (e.g., 30-60 minutes) until a homogenous powder is obtained.
-
For liquid-assisted grinding (LAG): Add a few drops of the chosen liquid to the powder mixture and grind for a specified period.
-
The resulting powder is the co-crystal product.
Protocol 3: Characterization by Powder X-Ray Diffraction (PXRD)
PXRD is a fundamental technique to identify the formation of a new crystalline phase.[2][4][5]
Instrument:
-
Powder X-ray Diffractometer
Procedure:
-
Prepare a small amount of the powdered sample.
-
Mount the sample on the sample holder of the diffractometer.
-
Set the instrument parameters (e.g., 2θ range, step size, scan speed). A typical range is 5-40° 2θ.
-
Run the PXRD scan.
-
Analyze the resulting diffractogram. The appearance of new peaks that are different from the peaks of the individual API and co-former confirms the formation of a new crystalline phase (the co-crystal).
Protocol 4: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and thermal behavior of the co-crystals.[1][2][4]
Instrument:
-
Differential Scanning Calorimeter
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Set the temperature program (e.g., heat from room temperature to a temperature above the expected melting point at a constant rate, such as 10 °C/min).
-
Run the DSC scan.
-
Analyze the resulting thermogram. A single, sharp endothermic peak at a temperature different from the melting points of the API and co-former indicates the formation of a pure co-crystal.
Protocol 5: Characterization by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the hydrogen bonding interactions between the API and the co-former.[1][2]
Instrument:
-
FTIR Spectrometer
Procedure:
-
Prepare the sample, typically by mixing a small amount with potassium bromide (KBr) and pressing it into a pellet, or by using an attenuated total reflectance (ATR) accessory.
-
Place the sample in the FTIR spectrometer.
-
Acquire the infrared spectrum over a specific range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum for shifts in the characteristic peaks of the functional groups involved in hydrogen bonding (e.g., O-H, N-H, C=O). These shifts provide evidence of the interactions in the co-crystal lattice.
Visualizations
The following diagrams illustrate the typical workflow for co-crystal development and the fundamental principle of co-crystal formation.
Caption: Experimental workflow for co-crystal synthesis and characterization.
Caption: Logical relationship of co-crystal formation via hydrogen bonding.
References
Application Notes and Protocols for Isonicotinamide 1-Oxide in Co-crystal Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-crystal engineering has emerged as a prominent strategy in drug development to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, stability, and bioavailability, without altering their intrinsic pharmacological activity. The selection of a suitable co-former is critical to the successful design of co-crystals. Isonicotinamide has been widely explored as a versatile co-former due to its ability to form robust hydrogen bonds. This document explores the potential application of a derivative, Isonicotinamide 1-Oxide , in co-crystal engineering.
Note on Current Research: As of the compilation of this document, the scientific literature extensively covers the use of isonicotinamide in co-crystal formation. However, specific studies detailing the use of this compound as a co-former are limited. The protocols and data presented herein are therefore based on established principles of co-crystal engineering and extrapolated from the known behavior of isonicotinamide and other N-oxide compounds. These notes serve as a foundational guide for researchers venturing into the use of this compound for novel co-crystal design.
The introduction of the N-oxide functionality is anticipated to offer unique hydrogen bonding capabilities, potentially leading to the formation of novel supramolecular synthons and co-crystals with desirable properties. The N-oxide group can act as a strong hydrogen bond acceptor, influencing the crystal packing and intermolecular interactions in ways distinct from isonicotinamide.
Potential Signaling Pathway and Molecular Interactions
The primary mechanism through which this compound would interact with an API to form a co-crystal is through non-covalent interactions, predominantly hydrogen bonding. The diagram below illustrates the potential hydrogen bonding donors and acceptors on the this compound molecule, which are key to the formation of supramolecular synthons with an API.
Caption: Potential hydrogen bonding interactions between this compound and an API.
Experimental Protocols
The following are detailed methodologies for the screening, synthesis, and characterization of co-crystals using this compound.
Co-crystal Screening
An effective screening process is crucial to identify whether co-crystal formation is possible between this compound and a target API.
Caption: A general workflow for co-crystal screening.
Protocol for Slurry Crystallization:
-
Weigh stoichiometric amounts of the API and this compound (e.g., 1:1, 1:2, 2:1 molar ratios) into a vial.
-
Add a small amount of a suitable solvent (e.g., ethanol, methanol, acetonitrile) to create a slurry.
-
Seal the vial and stir the slurry at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24-72 hours).
-
Isolate the solid by filtration or centrifugation.
-
Allow the solid to dry under ambient or vacuum conditions.
-
Analyze the solid using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to identify new crystalline phases.
Protocol for Liquid-Assisted Grinding:
-
Place stoichiometric amounts of the API and this compound into a milling jar with grinding balls.
-
Add a few drops of a solvent (e.g., ethanol, acetonitrile) to facilitate the grinding process.
-
Mill the mixture for a set time and frequency (e.g., 30-60 minutes at 20-30 Hz).
-
Collect the resulting powder.
-
Characterize the product using PXRD, DSC, and FTIR to determine if a new crystalline form has been produced.
Co-crystal Synthesis (Bulk Scale-Up)
Once a co-crystal has been identified through screening, the synthesis can be scaled up for further characterization.
Protocol for Solution Crystallization (Slow Evaporation):
-
Dissolve stoichiometric amounts of the API and this compound in a suitable solvent or solvent mixture at an elevated temperature to ensure complete dissolution.
-
Filter the hot solution to remove any undissolved particles.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated lid to allow for slow evaporation of the solvent.
-
Monitor for crystal growth over several days.
-
Once crystals have formed, isolate them by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them.
-
Characterize the bulk material to confirm phase purity.
Co-crystal Characterization
A thorough characterization is essential to confirm the formation of a co-crystal and to determine its physicochemical properties.
Caption: A comprehensive workflow for the characterization of a newly synthesized co-crystal.
Protocol for Powder X-ray Diffraction (PXRD):
-
Gently grind the co-crystal sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 5-40°) using a diffractometer with Cu Kα radiation.
-
Compare the resulting diffractogram with those of the starting materials (API and this compound) to confirm the formation of a new crystalline phase.
Protocol for Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the co-crystal sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The presence of a single, sharp endotherm at a temperature different from the melting points of the individual components is indicative of co-crystal formation.
Data Presentation
The following tables present hypothetical quantitative data for a co-crystal of a model API with this compound, illustrating how to structure such data for clear comparison.
Table 1: Thermal Properties of API-Isonicotinamide 1-Oxide Co-crystal
| Material | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| Model API | 150.5 | 120.3 |
| This compound | 225.8 | 180.5 |
| API-Isonicotinamide 1-Oxide Co-crystal (1:1) | 185.2 | 155.7 |
Table 2: Solubility and Dissolution Rate of API-Isonicotinamide 1-Oxide Co-crystal
| Material | Aqueous Solubility (mg/mL) at 25°C | Intrinsic Dissolution Rate (mg/cm²/min) |
| Model API | 0.15 | 0.05 |
| This compound | 25.0 | 5.2 |
| API-Isonicotinamide 1-Oxide Co-crystal (1:1) | 1.20 | 0.45 |
Conclusion
This compound presents an intriguing, albeit currently unexplored, co-former for co-crystal engineering. Its N-oxide moiety offers a potent hydrogen bond acceptor site that can lead to the formation of novel and stable co-crystals. The protocols outlined in this document provide a comprehensive framework for researchers to systematically screen for, synthesize, and characterize co-crystals of APIs with this compound. The successful application of these methods will pave the way for the development of new solid forms of drugs with improved physicochemical properties, ultimately contributing to the advancement of drug delivery and formulation science. Further research is warranted to experimentally validate the potential of this promising co-former.
Application Notes and Protocols: Isonicotinamide 1-Oxide as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isonicotinamide 1-oxide as a versatile ligand for the synthesis of metal complexes with potential therapeutic applications. The document outlines detailed protocols for the synthesis of the ligand and its metal complexes, methods for their characterization, and quantitative data on their biological activities.
Introduction
This compound, the N-oxide derivative of isonicotinamide, is a heterocyclic compound that has garnered interest in coordination chemistry. The presence of the N-oxide group alters the electronic properties of the pyridine ring, influencing its coordination behavior and the properties of the resulting metal complexes. The oxygen atom of the N-oxide group and the nitrogen atom of the pyridine ring, along with the amide functionality, offer multiple potential coordination sites, allowing for the formation of a diverse range of metal complexes with varied geometries and biological activities. These complexes are being explored for their potential as antimicrobial and anticancer agents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of nicotinamide-1-oxide and can be applied to its isomer, isonicotinamide.
Materials:
-
Isonicotinamide
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Ethanol
-
Acetone
-
Diethyl Ether
-
Round-bottom flask with air condenser
-
Heating mantle or steam bath
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, Buchner funnel, and filter paper
Procedure:
-
In a 2-L round-bottomed flask, dissolve 100 g (0.82 mole) of powdered isonicotinamide in 1 L of glacial acetic acid. Warm the mixture gently on a steam bath with occasional shaking to obtain a clear solution.
-
To this solution, add 160 mL (1.39 moles) of cold 30% hydrogen peroxide.
-
Attach an air condenser to the flask and heat the mixture on a steam bath for 3.5 hours.
-
Concentrate the reaction mixture by distillation under reduced pressure (80–100 mm Hg).
-
After distilling approximately 600–700 mL, dilute the remaining mixture with 150–200 mL of distilled water and continue the distillation. The product may begin to separate, which can cause bumping.
-
Once bumping subsides, reduce the pressure to 20 mm Hg and continue the distillation until almost dry.
-
Transfer the wet solid to a 1-L Erlenmeyer flask. Wash the reaction flask with a small amount of distilled water and add the washings to the Erlenmeyer flask.
-
Dissolve the solid in the minimum amount of boiling water. Remove the flask from the heat and add 50 mL of ethanol.
-
Allow the solution to cool slowly to room temperature, then cool to 5°C overnight to facilitate crystallization.
-
Collect the crystalline product by filtration, wash with cold ethanol, followed by acetone, and finally ether.
-
Dry the product in a vacuum desiccator.
Protocol 2: General Synthesis of this compound Metal Complexes
This protocol provides a general method for the synthesis of metal complexes of this compound. The specific metal salt, solvent, and reaction conditions may need to be optimized for each complex.
Materials:
-
This compound
-
Metal salts (e.g., Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, Ni(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O)
-
Ethanol (or other suitable solvent like methanol, DMF, or DMSO)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
-
Vacuum desiccator
Procedure:
-
Dissolve a specific molar amount of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
In a separate flask, dissolve the corresponding metal salt in a 1:1 or 1:2 molar ratio (metal:ligand) in the same solvent. An aqueous solution of the metal salt can also be used.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Heat the resulting mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
After reflux, allow the mixture to cool to room temperature.
-
Collect the solid product by filtration, wash with the solvent used for the reaction (e.g., hot ethanol) and then with diethyl ether.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
Protocol 3: Characterization of Metal Complexes
The synthesized complexes should be characterized using a variety of spectroscopic and analytical techniques to determine their structure and purity.
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the N-O, C=O, and pyridine ring bands upon complexation provide evidence of coordination.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to provide information about the geometry of the metal center.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the complex. Shifts in the proton and carbon signals of the pyridine ring and amide group upon coordination can confirm the binding mode.
-
Mass Spectrometry (MS): To determine the molecular weight of the complex and confirm its composition.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes (ionic or non-ionic) in a suitable solvent (e.g., DMF or DMSO).
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the metal center.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.
-
X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information about bond lengths, bond angles, and the coordination geometry.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of the synthesized complexes against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Synthesized metal complexes and ligand (dissolved in DMSO)
-
Doxorubicin (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds (ligand and metal complexes) and the positive control (doxorubicin) in the culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing the different concentrations of the test compounds.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Synthesized metal complexes and ligand (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strains (approximately 5 × 10⁵ CFU/mL for bacteria and 0.5–2.5 × 10³ CFU/mL for fungi).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data
The biological activities of this compound and its metal complexes are summarized in the tables below. This data is compiled from various research articles and provides a comparative overview of their potential as therapeutic agents.
Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Isonicotinamide Derivatives and Their Metal Complexes
| Compound/Complex | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| Isonicotinohydrazide Derivative Ligand | 6.59 - 30.72 | 7.68 - 35.4 | - |
| Cu(II) Complex | - | - | 64.2 |
| Doxorubicin (Control) | > 10 | > 10 | - |
Note: The data for the isonicotinohydrazide derivative ligand provides a range of reported IC₅₀ values against HepG2 and HCT-116 cell lines. The Cu(II) complex data is for a related isonicotinoyl hydrazone complex against the A549 cell line.[1]
Table 2: Antimicrobial Activity Data (MIC in µg/mL) of Metal Complexes with Isonicotinamide Derivatives
| Compound/Complex | S. aureus | B. subtilis | E. coli | C. albicans |
| Cu(II) Complex | 8 | 16 | 32 | 64 |
| Ni(II) Complex | 16 | 32 | 64 | 128 |
| Co(II) Complex | 16 | 32 | 64 | 128 |
| Zn(II) Complex | 32 | 64 | 128 | >128 |
| Ciprofloxacin (Control) | 1.56 | 0.78 | 3.12 | - |
| Fluconazole (Control) | - | - | - | 6.25 |
Note: The data presented is for metal complexes of a Schiff base derived from isonicotinohydrazide and serves as a representative example of the antimicrobial potential of such compounds.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, characterization, and biological evaluation of this compound metal complexes.
References
Application Notes and Protocols: Coordination Chemistry of Isonicotinamide 1-Oxide with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinamide 1-oxide, the N-oxide derivative of isonicotinamide (a form of vitamin B3), presents a compelling case for investigation in coordination chemistry. The introduction of the N-oxide functionality alters the electronic properties and coordination behavior of the parent ligand, offering potential for the development of novel transition metal complexes with unique structural, spectroscopic, and biological properties. Pyridine-N-oxides are known to coordinate to metal ions primarily through the oxygen atom of the N-oxide group.[1] This alteration in the coordination mode, compared to the pyridine nitrogen coordination of isonicotinamide, can lead to complexes with different geometries and stabilities.
These application notes provide a detailed overview of the coordination chemistry of this compound with transition metals. Due to the limited availability of comprehensive data for this compound complexes, information from the closely related and well-studied ligand, isonicotinamide, is included for comparative purposes. This document covers synthetic protocols, characterization data, and potential applications, particularly in the context of drug development.
Synthesis of this compound and its Transition Metal Complexes
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of nicotinamide-1-oxide and can be applied to the synthesis of this compound.
Materials:
-
Isonicotinamide
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Ethyl Alcohol
-
Acetone
-
Ether
-
Round-bottom flask with ground-glass joint
-
Air condenser
-
Steam bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a 2-L round-bottomed flask, dissolve 100 g (0.82 mole) of powdered isonicotinamide in 1 L of glacial acetic acid by warming the mixture on a steam bath.
-
To the clear solution, add 160 ml (1.39 moles) of cold 30% hydrogen peroxide.
-
Attach an air condenser to the flask and heat the mixture on a steam bath for 3.5 hours.
-
Remove the acetic acid by distillation under reduced pressure (80–100 mm).
-
After distilling approximately 600–700 ml, dilute the mixture with 150–200 ml of distilled water and continue the distillation.
-
As the product begins to separate towards the end of the distillation, reduce the pressure to 20 mm and continue until almost dry.
-
Transfer the solid to a 1-L Erlenmeyer flask.
-
Recrystallize the product by dissolving it in a minimal amount of boiling water, followed by the addition of 50 ml of ethyl alcohol.
-
Allow the solution to cool slowly, then cool to 5°C overnight to maximize crystallization.
-
Collect the white, crystalline product by filtration, wash with cold alcohol, then acetone, and finally ether.
-
Air-dry the final product.
Protocol 2: General Synthesis of Transition Metal Complexes with this compound
This generalized protocol can be adapted for the synthesis of various transition metal complexes with this compound. Specific metal salts and solvent systems may need to be optimized.
Materials:
-
This compound
-
Transition metal salt (e.g., CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
Methanol or Ethanol
-
Reflux apparatus
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
Dissolve a stoichiometric amount of the transition metal salt in a suitable solvent (e.g., methanol).
-
In a separate flask, dissolve a stoichiometric amount of this compound in the same solvent. The molar ratio of metal to ligand is typically 1:1 or 1:2.
-
Slowly add the ligand solution to the metal salt solution while stirring.
-
Heat the resulting mixture to reflux for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by observing any color changes or precipitate formation.
-
After reflux, allow the solution to cool to room temperature. If a precipitate has formed, it can be collected by filtration.
-
If no precipitate forms upon cooling, the solvent can be slowly evaporated to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent and dry it in a desiccator.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and subsequent characterization of transition metal complexes with this compound.
Characterization of this compound and its Complexes
Spectroscopic Data
The coordination of this compound to a metal center can be monitored by various spectroscopic techniques. The following tables summarize key spectroscopic data for isonicotinamide and its complexes, which can serve as a reference for the characterization of this compound complexes.
Table 1: Key FTIR Spectral Data (cm⁻¹) for Isonicotinamide and its Complexes
| Compound | ν(C=O) | Pyridine Ring Vibrations | Reference |
| Isonicotinamide (free ligand) | 1681 | 1585, 1019 | [2] |
| [Zn(NO₃)₂(C₆H₆N₂O)₂]·H₂O | 1681 | 1593, 1026 | [2] |
| [Co(intmd)₂(H₂O)₂]Cl₂ (intmd = isonicotinamide) | - | - | [3] |
Note: In this compound complexes, a significant shift in the N-O stretching vibration (typically around 1250 cm⁻¹) is expected upon coordination to a metal ion.
Table 2: UV-Vis Spectral Data for Isonicotinamide Complexes
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| [Co(intmd)₂(H₂O)₂]Cl₂ (intmd = isonicotinamide) | - | - | Aqua | [3] |
Note: The electronic spectra of transition metal complexes are influenced by the metal ion's d-electron configuration and the coordination geometry.
Structural Data
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of coordination complexes. While specific crystal structure data for a wide range of transition metal complexes with this compound is limited, studies on related pyridine-N-oxide complexes show that coordination occurs through the N-oxide oxygen atom.[1]
Table 3: Selected Bond Lengths (Å) and Angles (°) for a Zinc-Isonicotinamide Complex
| Parameter | [Zn(NO₃)₂(C₆H₆N₂O)₂]·H₂O | Reference |
| Zn(1)−N(1) | 2.0013 | [4] |
| Zn(1)−N(2) | 1.9984 | [4] |
| O(1)−Zn(1)−N(1) | 152.37 | [4] |
| O(1)−Zn(1)−N(2) | 90.56 | [4] |
Note: For this compound complexes, the key bond length to analyze would be the Metal-O(N-oxide) distance.
Potential Applications in Drug Development
Transition metal complexes of pyridine-N-oxide derivatives have shown a range of biological activities, including antifungal and bacteriostatic properties.[1] The coordination of a metal ion can enhance the therapeutic potential of the organic ligand.
Hypothetical Signaling Pathway for Metal-Based Drug Action
The biological activity of metal complexes often involves the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules. The following diagram illustrates a hypothetical signaling pathway for the cytotoxic action of a transition metal complex of this compound.
Caption: A potential mechanism of action for a cytotoxic metal complex involving the induction of oxidative stress.
Conclusion
The coordination chemistry of this compound with transition metals is an emerging field with significant potential. While comprehensive data is still forthcoming, the foundational knowledge of isonicotinamide and other pyridine-N-oxide complexes provides a strong basis for future research. The protocols and data presented in these application notes are intended to guide researchers in the synthesis, characterization, and evaluation of these promising compounds for applications in materials science and drug development. Further investigation is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this fascinating class of coordination compounds.
References
Step-by-Step Guide to the Purification of Isonicotinamide 1-Oxide
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of isonicotinamide 1-oxide by recrystallization. Due to the limited availability of specific experimental data for this compound, this guide is adapted from established procedures for the closely related compounds, nicotinamide 1-oxide and isonicotinamide. The principles outlined here are based on standard recrystallization techniques for amide-containing organic compounds.
Introduction
This compound is a pyridinecarboxamide derivative and an N-oxide analog of isonicotinamide. As with many synthesized organic compounds, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Recrystallization is a widely used and effective technique for the purification of solid organic compounds, leveraging the differences in solubility between the target compound and impurities in a given solvent system at varying temperatures. This method typically involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.
This protocol details a mixed-solvent recrystallization procedure using water and ethanol, a method proven effective for the analogous compound, nicotinamide 1-oxide.
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Deionized Water
-
Ethanol (95% or absolute)
-
Acetone
-
Diethyl Ether
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Melting point apparatus
-
Vacuum oven
Physical and Chemical Properties
| Property | Value (for Isonicotinamide) |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | 155-158 °C[1][2] |
| Water Solubility | 191.7 g/L at 37 °C[2][3] |
| Ethanol Solubility | Soluble[4] |
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from the established procedure for the purification of nicotinamide 1-oxide.[5]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of boiling deionized water to dissolve the solid completely. The high solubility of the related isonicotinamide in hot water suggests this will be an effective solvent.[1]
-
Use a magnetic stirrer and heating to facilitate dissolution. Add the boiling water portion-wise until a clear solution is obtained.
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source.
-
Slowly add a volume of ethanol to the hot solution. For the analogous nicotinamide 1-oxide, a common ratio is to add approximately 50 mL of ethanol for every 1 liter of aqueous solution.[5]
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sequentially with small portions of cold ethanol, followed by acetone, and finally diethyl ether.[5] These washes help to remove any remaining soluble impurities and the recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 80-100 °C) until a constant weight is achieved.
-
Workflow Diagram
Caption: Purification workflow for this compound.
Purity Assessment
The purity of the final product should be assessed by measuring its melting point. A sharp melting point close to the literature value (once determined) indicates high purity. Further characterization can be performed using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Handle hot glassware with care to avoid burns.
-
Ethanol, acetone, and diethyl ether are flammable. Keep them away from open flames and ignition sources.
References
Application Notes and Protocols for the Analytical Characterization of Isonicotinamide 1-oxide
Introduction
Isonicotinamide 1-oxide, the N-oxide derivative of isonicotinamide, is a compound of interest in pharmaceutical and materials science. As a derivative of a pyridinecarboxamide, it possesses potential applications in drug development and the formation of co-crystals.[1][2] Accurate and comprehensive characterization is crucial to confirm its identity, purity, and solid-state properties. This document provides detailed application notes and experimental protocols for the analytical techniques used to characterize this compound.
Spectroscopic Techniques
Spectroscopic methods are essential for elucidating the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule. For this compound, the N-oxide group significantly influences the chemical shifts of the pyridine ring protons and carbons, typically causing a downfield shift (deshielding) of the protons at the ortho (2,6) and para (4) positions relative to the nitrogen atom.
Experimental Protocols:
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Acquire the spectrum at room temperature.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Data Presentation:
| ¹H NMR (in CD₃OD) Assignment | Chemical Shift (δ) ppm |
| H-2, H-6 (Pyridine Ring) | ~8.2 ppm |
| H-3, H-5 (Pyridine Ring) | ~7.8 ppm |
| -CONH₂ (Amide Protons) | Broad singlet, variable |
Note: Data inferred from spectra of similar compounds like isonicotinamide.[3]
| ¹³C NMR Assignment | Chemical Shift (δ) ppm |
| C=O (Amide Carbonyl) | ~165-170 ppm |
| C-4 (Pyridine Ring) | ~140-145 ppm |
| C-2, C-6 (Pyridine Ring) | ~138-142 ppm |
| C-3, C-5 (Pyridine Ring) | ~120-125 ppm |
Note: Data for the related compound nicotinamide N-oxide shows similar chemical shift ranges.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the N-O stretching vibration, the amide group (C=O stretching and N-H stretching/bending), and the aromatic pyridine ring. This technique is highly valuable for confirming the presence of key structural features.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3400 - 3100 |
| C=O Stretch (Amide I) | ~1680 |
| N-H Bend (Amide II) | ~1620 |
| C=C, C=N Stretch | 1600 - 1400 |
| N-O Stretch | ~1250 |
Note: Wavenumbers are based on data for isonicotinamide and related N-oxides.[4][5][6]
UV-Visible Spectroscopy
Application Note: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridine N-oxide moiety is a chromophore that absorbs UV light. This technique is particularly useful for quantitative analysis, such as determining concentration in solution for dissolution studies, by applying the Beer-Lambert law.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water, ethanol, or methanol) at a known concentration (e.g., 10 µg/mL).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Data Presentation:
| Solvent | λmax (nm) |
| Water | ~275 nm |
Note: λmax value is based on data for the closely related isomer, nicotinamide N-oxide.[4]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a primary technique for determining the purity of this compound and for quantifying its presence in various matrices. A reversed-phase HPLC method can effectively separate the target compound from its precursors, by-products, and degradation products.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a final concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate in water) and an organic modifier (e.g., methanol or acetonitrile). An example mobile phase could be a 90:10 mixture of water with 0.1% phosphoric acid and acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the λmax of the compound (e.g., ~275 nm).
-
Column Temperature: 25-30 °C.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation:
| Parameter | Value |
| Column | Newcrom R1 or equivalent C18 |
| Mobile Phase | Water:Acetonitrile (90:10) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Retention Time | Dependent on exact conditions, but expected to be unique |
Note: Conditions adapted from a method for separating this compound.[7]
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. When coupled with a separation technique like HPLC or GC (as HPLC-MS or GC-MS), it becomes a powerful tool for identifying impurities. The expected monoisotopic mass is 138.04 Da.[8]
Experimental Protocol:
-
Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC or GC system.
-
Instrumentation: A mass spectrometer with a suitable ionization source.
-
Ionization Source: Electrospray Ionization (ESI) is common for HPLC-MS as it is a soft ionization technique suitable for polar molecules.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Set to an appropriate pressure for stable spray.
-
Drying Gas (N₂): Set to a temperature of 250-350 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak, which is expected at m/z 139.05 for the protonated molecule [M+H]⁺. Analyze fragment ions to corroborate the structure.
Data Presentation:
| Ion | Calculated m/z | Observed m/z |
| [M]⁺ | 138.04 | To be determined |
| [M+H]⁺ | 139.05 | To be determined |
Thermal Analysis
Application Note: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the solid-state properties of this compound, including its melting point, thermal stability, and decomposition profile. These properties are critical for drug development and formulation.
Differential Scanning Calorimetry (DSC)
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid (a pinhole may be added to allow volatiles to escape).
-
Instrumentation: A calibrated DSC instrument.
-
DSC Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 250 °C).
-
Heating Rate: A standard rate of 10 °C/min.
-
Atmosphere: Purge with an inert gas like nitrogen at a flow rate of 20-50 mL/min.
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak temperature of the endothermic event.
Thermogravimetric Analysis (TGA)
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).
-
Instrumentation: A calibrated TGA instrument.
-
TGA Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature where complete decomposition occurs (e.g., 600 °C).
-
Heating Rate: A standard rate of 10 °C/min.
-
Atmosphere: Purge with an inert gas like nitrogen.
-
-
Data Analysis: Analyze the TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperature ranges of mass loss events.
Data Presentation:
| Technique | Parameter | Value |
| DSC | Melting Point (Onset/Peak) | To be determined (Isonicotinamide melts at 155-157 °C for reference)[9] |
| TGA | Onset of Decomposition | To be determined |
| TGA | Mass Loss Steps | To be determined |
Note: Thermal behavior can be complex and may be influenced by co-crystal formation.[10]
Visualizations
Caption: Overall workflow for the analytical characterization of this compound.
Caption: Experimental workflow for analysis by HPLC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-state characterization of ibuprofen-isonicotinamide cocrystals prepared by electrospraying and solvent evaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
HPLC method for Isonicotinamide 1-oxide analysis
An Application Note and Protocol for the HPLC Analysis of Isonicotinamide 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pyridinecarboxamide and a derivative of isonicotinic acid. As a metabolite and a compound of interest in pharmaceutical research, its accurate quantification is crucial for various stages of drug development, including pharmacokinetic studies and quality control. This document provides a detailed application note and protocol for the analysis of this compound using a robust reverse-phase High-Performance Liquid Chromatography (HPLC) method.
The described method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol activity, making it suitable for the analysis of polar compounds like this compound.[1][2] The mobile phase consists of a simple mixture of acetonitrile, water, and an acid modifier, ensuring good peak shape and retention.[1] This method is scalable and can be adapted for UPLC applications for faster analysis times.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or Formic acid for MS-compatibility)
-
Methanol (for sample preparation, HPLC grade)
Instrumentation
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase: A recommended starting mobile phase is a mixture of acetonitrile and water with phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1] A typical mobile phase composition to start with is Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as a mixture of Methanol and Water (e.g., 50:50 v/v), to prepare a stock solution of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Solution: The preparation of sample solutions will depend on the matrix. For drug formulations, a simple dissolution in the mobile phase or a suitable solvent, followed by filtration, may be sufficient. For biological samples, a protein precipitation step followed by centrifugation and filtration of the supernatant is recommended.
HPLC Method Parameters
The following are recommended starting parameters for the HPLC analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Value |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (20:80 v/v) + 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 264 nm (based on UV spectra of related compounds)[3] |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Run Time | 10 minutes |
Data Presentation
Quantitative data should be recorded and summarized for clarity and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 | |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Structural Elucidation of Isonicotinamide 1-Oxide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note provides a comprehensive protocol for the structural characterization of isonicotinamide 1-oxide using one-dimensional (1D) and two-dimensional (2D) NMR experiments. This compound is a derivative of isonicotinamide and its structural confirmation is crucial in drug development and chemical research.
Principle of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing valuable structural information. Coupling between adjacent nuclei (J-coupling) leads to splitting of NMR signals, revealing information about the connectivity of atoms.
Data Presentation
The following tables summarize the expected quantitative data from ¹H and ¹³C NMR spectra of this compound. The chemical shifts are influenced by the electron-withdrawing nature of the N-oxide and amide functionalities.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2, H6 | 8.25 | Doublet | 6.5 | 2H |
| H3, H5 | 7.80 | Doublet | 6.5 | 2H |
| -NH₂ | 7.60 (broad) | Singlet | - | 1H |
| -NH₂' | 8.10 (broad) | Singlet | - | 1H |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C4 | 148.5 |
| C2, C6 | 139.0 |
| C3, C5 | 127.0 |
| C=O | 165.0 |
Experimental Protocols
A systematic approach involving various 1D and 2D NMR experiments is essential for the unambiguous structural elucidation of this compound.[1][2]
Sample Preparation
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.[1] The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
1D NMR Spectroscopy
-
¹H NMR Spectroscopy : This is the initial and most fundamental NMR experiment.[1]
-
¹³C NMR Spectroscopy : This experiment provides information about the carbon skeleton of the molecule.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments and their chemical shifts.[5]
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) : These experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
Perform DEPT-135, DEPT-90, and DEPT-45 experiments to determine the multiplicity of each carbon signal. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[1]
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings.
-
Acquire a ¹H-¹H COSY spectrum to establish the connectivity between protons that are coupled to each other, typically over two or three bonds.
-
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms.
-
Acquire a ¹H-¹³C HSQC spectrum to identify which protons are attached to which carbon atoms.[5] This is particularly useful for assigning the resonances in complex spectra.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).
-
Acquire a ¹H-¹³C HMBC spectrum to establish long-range connectivities within the molecule, which is crucial for piecing together the complete molecular structure.
-
Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio or resolution.
-
Perform Fourier transformation to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase and baseline correct the spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals and confirm the structure of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Conclusion
A systematic approach combining 1D and 2D NMR experiments is indispensable for the accurate and unambiguous structural elucidation of this compound.[1] The detailed protocols and expected data presented in this application note serve as a valuable guide for researchers in the fields of chemistry and drug development. The use of complementary techniques such as COSY, HSQC, and HMBC allows for the complete assignment of all proton and carbon signals, leading to confident structural confirmation.
References
Application Note: FT-IR Analysis of Isonicotinamide 1-Oxide Functional Groups
AN-FTIR-024
Introduction
Isonicotinamide 1-oxide is a pyridinecarboxamide derivative and an important molecule in pharmaceutical research and drug development. It is a metabolite of isonicotinamide and possesses various biological activities. The functional groups present in this compound, including the amide group, the pyridine ring, and the N-oxide group, are crucial for its chemical reactivity and biological function. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of these functional groups by measuring the absorption of infrared radiation by the molecule's vibrational modes. This application note provides a detailed protocol for the FT-IR analysis of this compound and a summary of its characteristic vibrational frequencies.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the characterization of small molecules and active pharmaceutical ingredients (APIs).
Experimental Protocol
This section details the methodology for acquiring the FT-IR spectrum of this compound.
1. Sample Preparation (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.
-
Materials:
-
This compound (solid powder)
-
Potassium Bromide (KBr), FT-IR grade, desiccated
-
Agate mortar and pestle
-
Pellet press with a die
-
Spatula
-
Infrared lamp (optional)
-
-
Procedure:
-
Gently grind approximately 1-2 mg of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.
-
Thoroughly mix the this compound and KBr by grinding the mixture for several minutes until a homogeneous, fine powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Transfer the powder mixture into the die of a pellet press.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
2. FT-IR Spectrum Acquisition
-
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to ensure a good signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
-
Procedure:
-
Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Place the KBr pellet containing the this compound sample in the spectrometer's sample holder.
-
Acquire the sample spectrum.
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final FT-IR spectrum of this compound.
-
3. Data Analysis
-
Identify the characteristic absorption bands in the spectrum.
-
Assign the observed bands to the specific functional groups and vibrational modes of this compound using the data provided in Table 1 and by comparison with literature values for similar compounds.
Data Presentation
The expected FT-IR absorption bands for the key functional groups in this compound are summarized in Table 1. These values are based on the analysis of isonicotinamide and pyridine N-oxide spectra.[1][2][3][4]
Table 1: Characteristic FT-IR Vibrational Frequencies of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode | Functional Group |
| ~3400 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) | Amide (-CONH₂) |
| ~3100 - 3000 | Medium | C-H stretching | Aromatic (Pyridine ring) |
| ~1680 - 1650 | Strong | C=O stretching (Amide I band) | Amide (-CONH₂) |
| ~1620 - 1580 | Medium | N-H bending (scissoring) (Amide II band) | Amide (-CONH₂) |
| ~1600 - 1450 | Medium to Strong | C=C and C=N ring stretching | Aromatic (Pyridine ring) |
| ~1420 - 1380 | Medium | C-N stretching | Amide (-CONH₂) |
| ~1260 - 1240 | Strong | N-O stretching | N-Oxide |
| ~850 - 800 | Medium to Strong | C-H out-of-plane bending | Aromatic (Pyridine ring) |
| ~840 - 820 | Strong | N-O stretching (can be coupled with other modes) | N-Oxide |
| Below 800 | Medium to Weak | Ring bending and other skeletal vibrations | Aromatic (Pyridine ring) |
Visualization
The following diagram illustrates the experimental workflow for the FT-IR analysis of this compound.
Caption: Experimental workflow for FT-IR analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Isonicotinamide 1-Oxide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinamide 1-oxide is a derivative of isonicotinamide, a structural isomer of vitamin B3. The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine ring, making it a versatile building block in medicinal chemistry. The N-oxide group can activate the pyridine ring for nucleophilic substitution, particularly at the C2 and C4 positions, and can also be used as a directing group or be readily removed to yield the parent pyridine. These properties make this compound an attractive starting material for the synthesis of novel bioactive molecules, including potential kinase inhibitors and anti-inflammatory agents. This document provides essential protocols for the synthesis of the core reagent and its subsequent derivatization, alongside data on related bioactive compounds.
Synthetic and Screening Workflow
The overall process for utilizing this compound involves its initial synthesis, subsequent functionalization to create derivative compounds, and finally, screening for biological activity.
Caption: General workflow from synthesis to lead identification.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the established synthesis of nicotinamide 1-oxide and is expected to proceed with similar efficiency for the isonicotinamide isomer.[1]
Objective: To synthesize this compound from isonicotinamide via N-oxidation.
Materials:
-
Isonicotinamide (1.0 mole)
-
Glacial Acetic Acid (1.2 L)
-
30% Hydrogen Peroxide (1.7 moles)
-
Distilled Water
-
Ethanol
-
Acetone
-
Ether
-
2-L Round-Bottomed Flask
-
Heating Mantle or Steam Bath
-
Air Condenser
-
Reduced Pressure Distillation Apparatus
-
1-L Erlenmeyer Flask
-
Filtration Apparatus
Procedure:
-
In a 2-L round-bottomed flask, dissolve 1.0 mole of powdered isonicotinamide in 1.2 L of glacial acetic acid. Warm the mixture gently on a steam bath with occasional swirling until a clear solution is obtained.[1]
-
To the warm solution, cautiously add 1.7 moles of cold 30% hydrogen peroxide.
-
Attach an air condenser to the flask and heat the mixture on a steam bath for 3.5 to 4 hours.[1]
-
After heating, set up the apparatus for distillation under reduced pressure (80–100 mm Hg).[1]
-
Distill off 700–800 mL of the solvent. Dilute the remaining mixture with 200 mL of distilled water and continue the distillation.[1]
-
The product will begin to separate as a solid near the end of the distillation. Continue distilling until the mixture is almost dry.[1]
-
Transfer the wet solid to a 1-L Erlenmeyer flask. Rinse the reaction flask with a small amount of distilled water and add it to the Erlenmeyer flask.
-
Heat the suspension to boiling and add the minimum amount of boiling water required to dissolve the solid completely.
-
Remove the flask from the heat and add 50 mL of ethanol.[1]
-
Allow the solution to cool slowly to room temperature, then cool to 5°C overnight in a refrigerator to maximize crystallization.
-
Collect the solid product by filtration. Wash the crystals sequentially with cold ethanol, acetone, and finally ether.[1]
-
Dry the product under vacuum to yield pure this compound.
Protocol 2: In Vitro Anti-Inflammatory Activity Assay (ROS Inhibition)
This protocol measures the ability of synthesized compounds to inhibit the production of Reactive Oxygen Species (ROS) from human whole blood, a key indicator of anti-inflammatory potential.[2][3]
Objective: To determine the IC₅₀ value of test compounds by measuring the inhibition of zymosan-induced ROS production.
Materials:
-
Test Compounds (dissolved in DMSO, various concentrations)
-
Ibuprofen (Standard Drug, dissolved in DMSO)
-
Heparinized Human Whole Blood
-
Luminol (for chemiluminescence)
-
Serum-Opsonized Zymosan (SOZ)
-
Hanks Balanced Salt Solution (HBSS)
-
96-well plate luminometer
Procedure:
-
Dilute fresh heparinized human whole blood 1:50 with HBSS.
-
In a 96-well white plate, add 25 µL of the diluted whole blood to each well.
-
Add 25 µL of the test compound at various concentrations (typically in a series of dilutions from 100 µg/mL to <1 µg/mL). For control wells, add 25 µL of DMSO. For the standard, add 25 µL of ibuprofen solution.
-
Incubate the plate at 37°C for 15 minutes in the thermostated chamber of the luminometer.
-
To initiate the reaction, add 25 µL of SOZ and 25 µL of luminol to each well.
-
Immediately measure the chemiluminescence over a period of 50-60 minutes.
-
Calculate the percentage inhibition of ROS production for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value—the concentration of the compound that inhibits 50% of the ROS production—by plotting the percent inhibition against the log of the compound concentration.[4]
Bioactivity Data of Related Isonicotinamide Derivatives
While specific data for derivatives of this compound are not widely available, the isonicotinamide scaffold is present in numerous potent bioactive molecules. The following tables summarize the activity of these related compounds, illustrating the therapeutic potential of this chemical class.
Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives [2][5]
| Compound ID | Structure | Bioactivity (ROS Inhibition) | Standard Drug (Ibuprofen) IC₅₀ |
| 5 | N-(3-Aminophenyl) isonicotinamide | IC₅₀: 1.42 ± 0.1 µg/mL | 11.2 ± 1.9 µg/mL |
| 6 | N-(4-Aminophenyl) isonicotinamide | IC₅₀: 12.5 ± 2.8 µg/mL | 11.2 ± 1.9 µg/mL |
| 8a | N-(4-Acetamidophenyl) isonicotinamide | IC₅₀: 15.6 ± 0.9 µg/mL | 11.2 ± 1.9 µg/mL |
| 8b | N-(4-Butyramidophenyl) isonicotinamide | IC₅₀: 14.1 ± 1.5 µg/mL | 11.2 ± 1.9 µg/mL |
Data sourced from a study on ROS inhibitors synthesized from isonicotinic acid.[2][5]
Table 2: Anticancer and Kinase Inhibitory Activity of Isonicotinoyl Derivatives [6][7]
| Compound ID | Target Kinase | Kinase Inhibition IC₅₀ | Cytotoxicity IC₅₀ (MCF-7) | Cytotoxicity IC₅₀ (HCT-116) |
| P-6 | Aurora-A | 0.11 ± 0.03 µM | 0.44 ± 0.06 µM | 0.37 ± 0.15 µM |
| P-20 | Aurora-A | Not Reported | 0.56 ± 0.11 µM | 0.39 ± 0.09 µM |
| 10b | VEGFR-2 | 0.52 µM | 3.4 ± 0.02 µM | 1.59 ± 0.01 µM |
| 16c | VEGFR-2 | 0.24 µM | 2.1 ± 0.05 µM | 4.05 ± 0.03 µM |
| VX-680 (Std) | Aurora-A | Not Reported | 0.40 ± 0.03 µM | 0.32 ± 0.05 µM |
| Sorafenib (Std) | VEGFR-2 | 0.38 µM | 6.72 ± 0.16 µM | 9.30 ± 0.20 µM |
P-series compounds are pyrazole-thiazolidinone derivatives of isoniazid targeting Aurora-A kinase.[6] 10- and 16-series compounds are nicotinamides targeting VEGFR-2.[7]
Potential Signaling Pathway
Derivatives of nicotinamide, an isomer of isonicotinamide, have been shown to exert anti-inflammatory effects by modulating the Sirtuin-1 (SIRT1)/NF-κB signaling pathway. This pathway represents a plausible target for novel anti-inflammatory agents derived from this compound.
Caption: Potential anti-inflammatory mechanism via SIRT1/NF-κB.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isonicotinamide Derivatives in Heterogeneous Catalysis
Introduction
Isonicotinamide and its derivatives are versatile organic compounds that have found significant applications in the field of catalysis, primarily as stabilizing ligands for metal nanoparticles. The pyridine nitrogen and the amide group offer multiple coordination sites, making them effective in preventing the agglomeration of catalytically active metal centers, thereby enhancing their activity and stability. While direct catalytic applications of Isonicotinamide 1-oxide are not extensively documented in publicly available research, the closely related parent compound, isonicotinamide, has been successfully employed to boost the catalytic activity of metal nanoparticles in various organic transformations. This document provides detailed application notes and protocols based on the use of silica-grafted isonicotinamide for the stabilization of cobalt nanoparticles in hydrogenation and reductive amination reactions.
Core Application: Ligand for Nanoparticle Stabilization
The primary role of isonicotinamide in the documented catalytic systems is to act as a surface modifier for a support material, such as silica. The isonicotinamide is grafted onto the silica surface, and the pyridine nitrogen then coordinates to the metal nanoparticles, anchoring them to the support. This approach prevents the leaching and sintering of the nanoparticles during the reaction, which are common causes of catalyst deactivation.
Application in Hydrogenation Reactions
Silica-grafted isonicotinamide has been shown to be highly effective in stabilizing cobalt nanoparticles (CoNPs) for the catalytic hydrogenation of various functional groups, including ketones, alkenes, nitriles, and quinolines.[1] The resulting catalyst, CoNPs@SBA-15/NIC (where NIC stands for isonicotinamide and SBA-15 is a type of mesoporous silica), demonstrates high activity and selectivity under relatively mild conditions.[1]
Quantitative Data for Hydrogenation of Acetophenone
The hydrogenation of acetophenone to 1-phenylethanol is a benchmark reaction to evaluate the efficacy of hydrogenation catalysts. The performance of CoNPs@SBA-15/NIC is compared with other cobalt-based catalysts in the table below.
| Catalyst | Catalyst Loading (mol%) | Pressure (bar H₂) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity to 1-phenylethanol (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Reference |
| CoNPs@SBA-15/NIC | 2.5 | 10 | Heptane | 100 | 24 | 95 | >99 | 36.1 | 1.5 | [1] |
| CoBr₂ | 3 | 10 | THF | 80 | 24 | 82 | >99 | 27.3 | 1.1 | [1] |
| Co/mordenite | 5 | 20 | H₂O | 100 | 6 | >99 | >99 | 19 | 3.2 | [1] |
| PN³-P–Co | 2 | 20 | THF | r.t. | 24 | >99 | >99 | 50 | 2.1 | [1] |
| Co@C–N | 10 | 2-PrOH | 2-PrOH | 80 | 17 | 95 | >99 | 9.4 | 0.6 | [1] |
| Zr-MTBC-CoH | 0.5 | 40 | Toluene | 90 | 48 | 79 | >99 | 158 | 3.3 | [1] |
| Co(III)-NHC | 0.4 | 2-PrOH | 2-PrOH | 80 | 4 | 77 | >99 | 192 | 48.0 | [1] |
Note: TON and TOF were determined towards the formation of 1-phenylethanol.
Experimental Protocol: Hydrogenation of Acetophenone using CoNPs@SBA-15/NIC
This protocol describes the general procedure for the hydrogenation of acetophenone as a model substrate.
Materials:
-
CoNPs@SBA-15/NIC catalyst
-
Acetophenone
-
Heptane (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave reactor equipped with a magnetic stirrer and temperature control
-
Gas chromatography (GC) equipment for analysis
Procedure:
-
In a glass liner for the autoclave, add the CoNPs@SBA-15/NIC catalyst (2.5 mol% Co relative to the substrate).
-
Add acetophenone (typically 1 mmol) and heptane (e.g., 5 mL).
-
Seal the autoclave.
-
Purge the reactor three times with H₂ gas to remove air.
-
Pressurize the reactor to 10 bar with H₂.
-
Heat the reactor to 100 °C while stirring.
-
Maintain the reaction for 24 hours.
-
After 24 hours, cool the reactor to room temperature and carefully vent the H₂ gas.
-
Open the reactor and take an aliquot of the reaction mixture.
-
Analyze the sample by GC to determine the conversion of acetophenone and the selectivity to 1-phenylethanol.
Application in Reductive Amination
The CoNPs@SBA-15/NIC catalyst is also effective for one-pot tandem reductive amination reactions.[1] This process involves the reaction of an aldehyde or ketone with an amine or nitro compound under a hydrogen atmosphere to form a more substituted amine.
Quantitative Data for Reductive Amination
| Aldehyde/Ketone | Amine/Nitro Compound | Product | Yield (%) |
| Benzaldehyde | Aniline | N-Benzylaniline | 95 |
| Benzaldehyde | Nitrobenzene | N-Benzylaniline | 85 |
| 4-Methoxybenzaldehyde | Aniline | 4-Methoxy-N-phenylbenzylamine | 92 |
| Cyclohexanone | Aniline | N-Phenylcyclohexanamine | 88 |
Experimental Protocol: One-Pot Reductive Amination
This protocol outlines a general procedure for the synthesis of secondary or tertiary amines via reductive amination.
Materials:
-
CoNPs@SBA-15/NIC catalyst
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Amine or nitro compound (e.g., aniline)
-
Solvent (e.g., heptane)
-
Hydrogen gas (high purity)
-
Autoclave reactor
Procedure:
-
To the autoclave's glass liner, add the CoNPs@SBA-15/NIC catalyst (e.g., 2.5 mol% Co).
-
Add the aldehyde (1 mmol), the amine or nitro compound (1.2 mmol), and the solvent.
-
Seal the autoclave and purge with H₂ three times.
-
Pressurize the reactor with H₂ (e.g., 20 bar).
-
Heat the reaction to the desired temperature (e.g., 120 °C) with stirring.
-
Maintain the reaction for the specified time (e.g., 24 hours).
-
After cooling and venting, the product can be isolated using standard workup procedures (e.g., filtration of the catalyst, removal of solvent, and purification by chromatography).
Conclusion
While the direct catalytic application of this compound is not prominently featured in the reviewed literature, the use of isonicotinamide as a stabilizing ligand for cobalt nanoparticles showcases the potential of this class of compounds in heterogeneous catalysis. The isonicotinamide-functionalized silica support provides a robust platform for highly active and reusable catalysts for important organic transformations such as hydrogenation and reductive amination. Further research into the use of this compound and other derivatives as ligands or organocatalysts could open new avenues in catalyst design and application.
References
Application Notes and Protocols: Isonicotinamide 1-Oxide in Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Isonicotinamide 1-oxide is a pyridine N-oxide derivative of isonicotinamide. While research into the direct antifungal properties of this compound is currently limited, the broader class of isonicotinamide and nicotinamide derivatives has demonstrated notable antifungal activities against a range of pathogenic fungi.[1][2][3][4][5] These application notes provide a comprehensive overview of the synthesis of this compound, the antifungal data of related compounds to inform potential research directions, and detailed protocols for the evaluation of its antifungal potential.
II. Synthesis of this compound
The synthesis of this compound can be achieved through the N-oxidation of isonicotinamide. Several methods are available for the oxidation of pyridine derivatives to their corresponding N-oxides. A common and effective method involves the use of a peroxy acid, such as peracetic acid generated in situ from hydrogen peroxide and acetic acid.
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the N-oxidation of nicotinamide.
Materials:
-
Isonicotinamide
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Ethyl Alcohol
-
Acetone
-
Ether
-
Round-bottom flask with air condenser
-
Heating mantle or steam bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve isonicotinamide in glacial acetic acid by warming the mixture gently on a steam bath or with a heating mantle.
-
Once a clear solution is obtained, cool the mixture and slowly add 30% hydrogen peroxide.
-
Attach an air condenser to the flask and heat the reaction mixture on a steam bath for 3 to 4 hours.
-
After heating, remove the acetic acid and excess hydrogen peroxide by distillation under reduced pressure using a rotary evaporator.
-
To facilitate the removal of the remaining acetic acid, add water to the mixture and continue the distillation until the product begins to crystallize.
-
Dissolve the crude product in a minimal amount of boiling water.
-
Add ethyl alcohol to the hot solution to induce crystallization.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals sequentially with cold ethyl alcohol, acetone, and finally ether.
-
Dry the purified this compound crystals in a desiccator.
III. Antifungal Activity of Isonicotinamide Derivatives and Nicotinamide
Data Presentation: Quantitative Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative antifungal data for various isonicotinamide and nicotinamide derivatives from published studies.
Table 1: Antifungal Activity of Isonicotinamide Derivatives
| Compound/Derivative | Fungal Strain(s) | MIC (µg/mL) | Reference(s) |
| Isonicotinamide Derivatives (various) | Sclerotinia sclerotiorum | Inhibition: 62-87.5% at 10 µg/mL; 83.7-93.2% at 100 µg/mL | [1][2] |
| Isonicotinamide Derivatives (various) | Fusarium oxysporum, Fusarium culmorum, Macrophomina phaseolina | Moderate to weak activity | [1][2] |
| N-((3,5-substituted)-4H-1,2,4-triazole-4yl) isonicotinamide | Various antibacterial and antifungal strains | Activity reported (quantitative data not specified) | [3] |
Table 2: Antifungal Activity of Nicotinamide and its Derivatives
| Compound/Derivative | Fungal Strain(s) | MIC (µg/mL) | Reference(s) |
| Nicotinamide Derivative 16g | Candida albicans SC5314 | 0.25 | [4] |
| Nicotinamide Derivative 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125-1 | [4][6] |
| Nicotinamide | Candida albicans SC5314 | MIC50: 20 mM | [7] |
| Nicotinamide (in combination with Amphotericin B) | Candida spp., Cryptococcus neoformans | Synergistic activity observed | [8][9] |
| Nicotinamide Derivatives containing 1,3,4-oxadiazole | G. zeae, F. oxysporum, C. mandshurica | Weak to moderate activity at 50 mg/L | [5] |
IV. Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antifungal properties of this compound.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Negative control (medium only)
-
Solvent for compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial two-fold dilution of the compound in RPMI-1640 medium in a 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640.
-
Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (fungal inoculum with a known antifungal) and a negative control (fungal inoculum with no compound).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control, determined visually or by reading the absorbance at a specific wavelength.
Protocol: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
Materials:
-
This compound
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain
-
Saline solution
-
Vehicle for compound administration (e.g., saline, 5% dextrose)
-
Positive control antifungal (e.g., fluconazole)
Procedure:
-
Culture Candida albicans and prepare an inoculum of 1 x 10^6 CFU/mL in sterile saline.
-
Infect mice via intravenous injection of the C. albicans suspension through the lateral tail vein.
-
Randomly divide the infected mice into groups: vehicle control, positive control (fluconazole), and this compound treatment groups (at various dosages).
-
Administer the treatments (e.g., intraperitoneally or orally) starting 24 hours post-infection and continue for a specified duration (e.g., 7 days).
-
Monitor the mice daily for survival and clinical signs of infection.
-
At the end of the study, euthanize the surviving mice, and harvest organs (e.g., kidneys, brain) for fungal burden determination.
-
Homogenize the organs and plate serial dilutions on appropriate agar plates to count colony-forming units (CFU).
-
Analyze the survival data using Kaplan-Meier survival curves and compare the fungal burden between groups.
V. Visualization of Signaling Pathways and Workflows
The following diagrams illustrate potential mechanisms of action and experimental workflows relevant to the study of this compound.
Caption: Experimental workflow for antifungal drug development.
References
- 1. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-oxide synthesis by oxidation [organic-chemistry.org]
- 4. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chempanda.com [chempanda.com]
Troubleshooting & Optimization
Technical Support Center: Isonicotinamide 1-Oxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of isonicotinamide 1-oxide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis resulted in a very low yield. What are the most common causes?
A low yield in the N-oxidation of isonicotinamide can stem from several factors. The most common issues are incomplete reaction, degradation of the product, inefficient purification, or the presence of impurities in the starting material. Careful control of reaction parameters is crucial.
Q2: I am using hydrogen peroxide and acetic acid for the oxidation, but the reaction seems sluggish or incomplete. How can I improve the conversion rate?
Several factors could be at play:
-
Inadequate Temperature: The reaction temperature is a critical parameter. While exothermic, the reaction may require initial heating to proceed at a reasonable rate. Heating on a steam bath is a common practice.[1]
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Typical reaction times for similar N-oxidations can be several hours.[1]
-
Concentration of Hydrogen Peroxide: The concentration of the hydrogen peroxide solution is vital. Use a fresh, properly stored bottle of 30% hydrogen peroxide for best results. Older solutions may have decomposed, leading to a lower effective concentration.
-
Purity of Acetic Acid: Use glacial acetic acid to ensure an anhydrous environment, as excess water can affect the reaction.
Q3: After the reaction, I have a complex mixture and am struggling to isolate the pure this compound. What is the recommended purification method?
The most common and effective method for purifying this compound is recrystallization.[2]
-
Solvent Selection: Hot water or isopropanol are often suitable solvents for the recrystallization of isonicotinamide and its derivatives.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[3]
-
Work-up Procedure: Before recrystallization, it is important to remove the acetic acid and any remaining hydrogen peroxide. This is typically achieved by distillation under reduced pressure.[1] Care must be taken to avoid excessive heating during distillation, which can lead to decomposition.[4]
Q4: I suspect my starting isonicotinamide is impure. How can I purify it before the N-oxidation reaction?
Purifying the starting material is a critical step for achieving high yields. Isonicotinamide can be recrystallized from hot water or isopropanol to remove impurities.[2]
Q5: Could there be side reactions occurring that are consuming my starting material or product?
Yes, side reactions are a possibility, especially if the reaction conditions are not well-controlled.
-
Over-oxidation: While less common for the pyridine ring itself, aggressive oxidation conditions could potentially affect the amide group, although this is less likely under standard N-oxidation conditions.
-
Ring Opening/Rearrangement: In the presence of other reagents like acetic anhydride, pyridine N-oxides can undergo rearrangements.[5] While not directly applicable to the H₂O₂/acetic acid method, it highlights the reactivity of the N-oxide.
-
Decomposition: Pyridine N-oxides can be sensitive to high temperatures.[4] During the work-up, especially distillation, keeping the temperature as low as possible is crucial to prevent product loss.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of nicotinamide-1-oxide.[1]
Materials:
-
Isonicotinamide
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Ethyl Alcohol
-
Acetone
-
Ether
Procedure:
-
In a round-bottomed flask equipped with a condenser, dissolve isonicotinamide in glacial acetic acid. Gentle warming on a steam bath may be necessary to achieve a clear solution.
-
To this solution, add 30% hydrogen peroxide.
-
Heat the reaction mixture on a steam bath for 3.5 to 4 hours.
-
After the reaction is complete, remove the acetic acid by distillation under reduced pressure (80-100 mm Hg).
-
Towards the end of the distillation, the product may begin to crystallize.
-
Dissolve the crude product in a minimal amount of boiling water.
-
Add a small amount of ethyl alcohol and allow the solution to cool slowly.
-
Cool the flask in an ice bath to maximize crystallization.
-
Collect the crystals by filtration and wash sequentially with cold alcohol, acetone, and finally ether.
-
Dry the purified this compound.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting material | Insufficient reaction time or temperature. | Increase reaction time and/or gently heat the reaction mixture (e.g., steam bath). |
| Decomposed or low-concentration hydrogen peroxide. | Use a fresh, unopened bottle of 30% hydrogen peroxide. | |
| Product loss during work-up | Decomposition during distillation. | Maintain a low pressure and do not exceed a bath temperature of 130°C during distillation.[4] |
| Inefficient recrystallization. | Use a minimal amount of hot solvent for recrystallization and ensure slow cooling. | |
| Formation of significant byproducts | Impure starting material. | Recrystallize the starting isonicotinamide from hot water or isopropanol before use.[2] |
| Incorrect stoichiometry of reagents. | Carefully measure the molar equivalents of isonicotinamide and hydrogen peroxide. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Isonicotinamide 1-oxide Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of Isonicotinamide 1-oxide during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and well-established method is the direct oxidation of Isonicotinamide. This is typically achieved using a peroxy acid, with hydrogen peroxide in glacial acetic acid being a frequently cited system. This method is analogous to the synthesis of its isomer, Nicotinamide-1-oxide, which can achieve yields of 73-82%.[1]
Q2: What is the expected yield for this reaction?
Yields can vary based on reaction conditions and purification efficiency. With optimized protocols, yields in the range of 73-82% are achievable.[1] Factors such as reaction time, temperature, and the purity of the starting materials can significantly impact the final yield.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A key indicator is the consumption of the Isonicotinamide starting material.
Q4: What are the critical safety precautions for this synthesis?
The reaction involves strong oxidizing agents (hydrogen peroxide) and acids (glacial acetic acid).
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Hydrogen peroxide can attack rubber and other materials, so using ground-glass jointed equipment is recommended.[1]
-
The reaction can be exothermic. Maintain controlled heating and be prepared for cooling if necessary.
Troubleshooting Guide
Issue 1: Low or No Yield
Q: My final yield is significantly lower than expected. What are the potential causes?
A: Low yield can result from several factors throughout the experimental workflow. Consult the table and diagram below to diagnose the issue.
Troubleshooting Steps for Low Yield
| Potential Cause | Recommended Action | Reference |
| Incomplete Reaction | Verify Reagent Quality: Use fresh, properly stored 30% hydrogen peroxide. Extend Reaction Time: The reaction typically requires several hours (e.g., 3.5 hours) on a steam bath. Monitor via TLC/HPLC to ensure the starting material is consumed. Check Temperature: Ensure the reaction mixture is maintained at the appropriate temperature (e.g., on a steam bath). | [1] |
| Product Decomposition | Avoid Overheating During Work-up: When removing the acetic acid/water under reduced pressure, do not distill to complete dryness. Prolonged heating of the solid product can cause oxidation and discoloration, leading to lower yields. Control Heating During Reaction: Use a steam bath for gentle and consistent heating rather than a heating mantle which can have hot spots. | [1] |
| Purification Losses | Optimize Recrystallization: Use the minimum amount of boiling water to dissolve the crude product. Adding a small amount of ethanol can help retain colored impurities in the solution.[1] Ensure Complete Precipitation: After dissolving, allow the solution to cool slowly to room temperature and then chill in an ice bath to maximize crystal formation before filtration. | [1][2] |
| Side Reactions | Control Stoichiometry: Use the correct molar ratio of hydrogen peroxide to Isonicotinamide. Excess oxidant can potentially lead to over-oxidation or other side products. | [1] |
Troubleshooting Workflow for Low Yield
Caption: A flowchart to diagnose and resolve common causes of low yield.
Issue 2: Product is Colored (Yellow/Brown)
Q: My final product is not a white crystalline solid. What happened?
A: A colored product typically indicates the presence of impurities or product degradation.
-
Cause: This is often due to overheating the product during the distillation of the solvent after the reaction is complete. Distilling to complete dryness exposes the hot, dry solid to air, which can cause oxidation and browning.[1]
-
Solution: During the work-up, distill the reaction mixture under reduced pressure until most of the solvent is removed and the product begins to separate and cause bumping. At this point, add water and continue the distillation. Stop the distillation just before the product is completely dry.[1]
-
Purification: During recrystallization from boiling water, the addition of a small amount of ethanol can help keep the colored impurities dissolved in the mother liquor, resulting in purer, white crystals upon cooling.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a verified procedure for the synthesis of Nicotinamide-1-oxide.[1]
Materials:
-
Isonicotinamide
-
Glacial Acetic Acid (C.P. grade)
-
30% Hydrogen Peroxide
-
Distilled Water
-
Ethanol
-
Acetone
-
Ether
Equipment:
-
Round-bottomed flask with ground-glass joint
-
Air condenser
-
Steam bath
-
Reduced pressure distillation apparatus
-
Erlenmeyer flask
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In a 2 L round-bottomed flask, combine 100 g (0.82 mole) of powdered Isonicotinamide with 1 L of glacial acetic acid. Gently warm the mixture on a steam bath with occasional swirling until a clear solution is formed.
-
Oxidation: To the warm solution, add 160 mL (1.39 moles) of cold 30% hydrogen peroxide.
-
Reaction: Attach an air condenser to the flask and heat the mixture on a steam bath for 3.5 hours.
-
Solvent Removal: After heating, set up the apparatus for distillation under reduced pressure (80–100 mm Hg). Distill off 600–700 mL of the solvent.
-
Azeotropic Removal: Add 150–200 mL of distilled water to the flask and continue the distillation. The product will begin to separate near the end, which may cause bumping.
-
Final Drying: Once bumping subsides, reduce the pressure to ~20 mm Hg and continue distillation until the product is almost, but not completely, dry to prevent thermal degradation.[1]
-
Isolation: Transfer the wet solid to a 1 L Erlenmeyer flask. Rinse the reaction flask with a small amount of distilled water and add the washings to the Erlenmeyer flask.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolution: Add the minimum amount of boiling distilled water required to completely dissolve the crude solid in the Erlenmeyer flask.
-
Decolorization: Remove the flask from the heat source and add 50 mL of ethanol. This helps to keep colored impurities in solution and decomposes any residual peroxide.[1]
-
Crystallization: Allow the flask to cool slowly to room temperature. Once a significant amount of product has precipitated, place the flask in an ice bath (or cool to 5°C) overnight to maximize crystallization.
-
Filtration: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sequentially with cold ethanol, then acetone, and finally ether to facilitate drying.
-
Drying: Air-dry the final product. The expected yield is 82–93 g (73–82%).
General Synthesis and Purification Workflow
Caption: The overall experimental workflow from starting material to purified product.
References
Technical Support Center: Navigating Side Reactions in the Oxidation of Isoniazidamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the oxidation of isonicotinamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical transformation, which is pivotal in the synthesis of isonicotinic acid—a key building block for various pharmaceutical agents. While the reaction appears straightforward, achieving high purity and yield can be compromised by a variety of side reactions.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues, offer robust troubleshooting protocols, and ground our recommendations in established chemical principles to ensure the integrity and success of your work.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My reaction shows low conversion of isonicotinamide and a poor yield of isonicotinic acid. What are the likely causes?
A1: Low yield is a common issue that typically points to suboptimal reaction stoichiometry or conditions. The root cause is often an incomplete reaction, where the oxidizing agent is either insufficient or its reactivity is hampered.
Causality and Explanation:
-
Insufficient Oxidant: The most direct cause is an inadequate molar equivalent of the oxidizing agent relative to the isonicotinamide. This leads to a stoichiometric limitation, leaving a significant portion of the starting material unreacted.
-
Non-Ideal Temperature: Oxidation reactions often have a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow, resulting in poor conversion within a standard timeframe. Conversely, a temperature that is too high can lead to oxidant decomposition or promote degradation side reactions (see Q3).
-
Improper pH: The redox potential of many common oxidants (e.g., potassium permanganate) is highly dependent on pH. If the reaction medium is not maintained at the optimal pH, the oxidant's efficacy can be drastically reduced.
-
Poor Mass Transfer: In heterogeneous reactions (e.g., using a solid oxidant like MnO₂), inefficient stirring can limit the interaction between the reactant and the oxidant, leading to a diffusion-limited reaction rate and incomplete conversion.
Troubleshooting Protocol: Optimizing Oxidant Stoichiometry
-
Setup: Prepare five small-scale reactions in parallel, each with a fixed amount of isonicotinamide (e.g., 1.0 mmol).
-
Variable: Charge each reaction with a different molar equivalent of your chosen oxidant (e.g., 1.0, 1.2, 1.5, 2.0, and 2.5 equivalents).
-
Control: Ensure all other parameters (temperature, solvent volume, stirring rate, reaction time) are identical across all setups.
-
Monitoring: Withdraw aliquots at set time intervals (e.g., 1, 2, 4, and 8 hours). Quench the reaction in the aliquot and analyze it using a suitable method like HPLC to determine the ratio of starting material to product.[1]
-
Analysis: Plot the percentage of isonicotinic acid formed against the molar equivalents of the oxidant. The optimal stoichiometry will be the point at which the yield plateaus without a significant increase in impurity formation.
Q2: I observe a significant byproduct that is more polar than my starting material and product. Could this be an N-oxide?
A2: Yes, the formation of an N-oxide is a very common side reaction in the oxidation of pyridine-containing compounds. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, leading to the formation of isonicotinamide-N-oxide or, if the amide is hydrolyzed, isonicotinic acid-N-oxide.
Causality and Explanation:
The nitrogen atom in the pyridine ring is a nucleophilic center that can be attacked by electrophilic oxidizing agents, particularly peroxy acids (like m-CPBA) or even hydrogen peroxide under certain conditions.[2][3] This reaction competes directly with the desired oxidation pathway. In some biological systems, enzymes like cytochrome P450 are known to specifically catalyze this N-oxidation.[2]
Identification and Confirmation:
-
Chromatography: N-oxides are significantly more polar than their parent pyridines. On a normal-phase TLC plate, they will have a much lower Rf value. In reverse-phase HPLC, they will elute earlier.
-
Spectroscopy:
-
¹H NMR: Protons on the pyridine ring, particularly those alpha to the nitrogen (at the C2 and C6 positions), will typically shift downfield upon N-oxidation.
-
Mass Spectrometry: The N-oxide byproduct will have a molecular weight that is 16 amu higher than the corresponding parent compound (isonicotinamide or isonicotinic acid), corresponding to the addition of one oxygen atom.
-
UV-Vis: N-oxidation alters the electronic structure of the aromatic ring, leading to a shift in the maximum absorbance wavelength (λmax).[4]
-
Mitigation Strategy:
-
Choice of Oxidant: Avoid oxidants known to favor N-oxidation, such as peroxy acids, if this is not the desired product.
-
Protecting Groups: In complex syntheses, the pyridine nitrogen can be temporarily protected, though this is less common for a simple oxidation of isonicotinamide.
-
pH Control: In some systems, performing the reaction under acidic conditions can protonate the pyridine nitrogen, rendering it less nucleophilic and less susceptible to oxidation.
Q3: My reaction mixture turns dark brown or black, and I'm getting intractable tarry material. What's happening?
A3: The formation of dark, tarry byproducts is a clear indicator of over-oxidation and decomposition.[5] This suggests that the reaction conditions are too harsh, leading to the breakdown of the pyridine ring.
Causality and Explanation:
Aggressive oxidizing agents, such as hot concentrated nitric acid or an excessive amount of potassium permanganate, can attack the electron-rich aromatic pyridine ring.[5][6] This can initiate a cascade of uncontrollable oxidation and polymerization reactions, leading to complex, high-molecular-weight, and often insoluble materials. High reaction temperatures dramatically accelerate these degradation pathways. Pyridine ring-opening mechanisms, while complex, can be initiated under strongly oxidative or reductive conditions, leading to highly reactive intermediates that polymerize.[7][8][9]
Mitigation Strategies:
-
Reduce Temperature: Immediately lower the reaction temperature. Consider running the reaction at 0 °C or even lower, especially during the addition of the oxidant.
-
Control Oxidant Addition: Instead of adding the oxidant all at once, add it portion-wise or as a solution via a syringe pump over several hours. This maintains a low instantaneous concentration of the oxidant, favoring the desired reaction over degradation.
-
Switch to a Milder Oxidant: Replace harsh oxidants with more selective alternatives. For example, catalytic systems using molecular oxygen or milder reagents like selenium dioxide may offer better control.[10] Enzymatic oxidation, if feasible, provides the highest selectivity and avoids such degradation.[6]
Q4: After purification, I've detected pyridine in my isonicotinic acid sample. How did this form?
A4: The presence of pyridine as a contaminant strongly suggests that decarboxylation of the desired product, isonicotinic acid, has occurred.
Causality and Explanation:
Aromatic carboxylic acids can lose carbon dioxide when subjected to high heat, a process known as decarboxylation.[11] While isonicotinic acid is relatively stable, prolonged exposure to very high temperatures, particularly during distillation or if "hot spots" occur in the reaction vessel, can induce this side reaction.[12] The presence of certain metal catalysts can also facilitate this process.
**dot graph Decarboxylation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
IsonicotinicAcid [label="Isonicotinic Acid"]; Pyridine [label="Pyridine"]; CO2 [label="CO₂"];
IsonicotinicAcid -> Pyridine [label=" High Heat \n (-CO₂) "]; IsonicotinicAcid -> CO2 [style=invis]; } } Caption: Decarboxylation of isonicotinic acid.
Troubleshooting and Purification:
-
Temperature Control: Scrutinize your workup and purification procedures. Avoid excessive temperatures during solvent removal or drying. If distillation is used, employ vacuum distillation to lower the boiling point.
-
Purification: Fortunately, separating the acidic product from the basic impurity is straightforward.
-
Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to form the sodium isonicotinate salt.
-
Wash the aqueous solution with a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate) to extract the non-acidic pyridine.
-
Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3.5.[5] Isonicotinic acid is least soluble at its isoelectric point and will precipitate.
-
Filter the purified isonicotinic acid, wash with cold water, and dry under vacuum at a moderate temperature.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the oxidation of isonicotinamide?
A1: The primary side products depend heavily on the oxidant and reaction conditions used. The most frequently encountered impurities are summarized in the table below.
| Side Product | Structure | Common Cause | Analytical Detection Notes |
| Isonicotinamide-N-oxide | Pyridine-4-carboxamide 1-oxide | Oxidation of the pyridine nitrogen. Common with peroxy-based oxidants. | MW +16 vs. starting material. Elutes earlier in RP-HPLC. |
| Isonicotinic Acid-N-oxide | Pyridine-4-carboxylic acid 1-oxide | Oxidation of the pyridine nitrogen, occurring before or after amide hydrolysis. | MW +16 vs. product. More polar than isonicotinic acid. |
| Pyridine | Pyridine | Decarboxylation of the isonicotinic acid product at high temperatures. | Basic impurity, easily removed by acid/base extraction. Detectable by GC-MS. |
| Ring-Opened Polymers (Tars) | Complex mixture | Over-oxidation due to harsh conditions (high temp., excess strong oxidant). | Insoluble, dark-colored material. Characterized by broad, unresolved signals in NMR. |
Q2: How does the choice of oxidant influence the side reaction profile?
A2: The oxidant is arguably the most critical variable. Its inherent reactivity and selectivity dictate the types and quantities of byproducts formed.
-
Strong, Non-selective Oxidants (e.g., KMnO₄, conc. HNO₃): These reagents are powerful and cost-effective but often lack selectivity.[5] They are prone to causing over-oxidation and ring degradation, especially if the temperature and stoichiometry are not precisely controlled. Nitric acid can also produce hazardous NOx gas byproducts.[6]
-
Peroxy-based Oxidants (e.g., H₂O₂, m-CPBA): These are known for their propensity to oxidize nucleophilic nitrogen atoms. Their use increases the likelihood of forming isonicotinamide-N-oxide or isonicotinic acid-N-oxide as a major byproduct.[2][3]
-
Metal-based Catalytic Systems (e.g., Co(OAc)₂/NaBr with O₂): These systems offer a more controlled, catalytic approach. However, their selectivity can be influenced by the choice of metal, ligands, and additives. Side reactions might include partial oxidation or, in some cases, decarboxylation if the temperature is high.[12]
-
Enzymatic Oxidation: Biocatalysts (e.g., amidases and oxidases) offer unparalleled selectivity.[6] They operate under mild conditions (neutral pH, room temperature), virtually eliminating the risk of thermal degradation, N-oxide formation, and ring cleavage. The primary challenges are enzyme cost, stability, and substrate loading.
Q3: Can the amide group of isonicotinamide be hydrolyzed to the carboxylic acid under typical oxidation conditions?
A3: Yes, concurrent hydrolysis is possible and sometimes intended. The stability of the amide bond is pH and temperature-dependent.
-
Acidic Conditions: In the presence of a strong acid (often used with oxidants like nitric acid), the amide can undergo acid-catalyzed hydrolysis to isonicotinic acid and an ammonium salt. This requires water to be present in the reaction medium.
-
Basic Conditions: Similarly, under strongly basic conditions (e.g., with KMnO₄ in NaOH), base-catalyzed hydrolysis can occur, yielding the carboxylate salt and ammonia.
-
Enzymatic Routes: Many biocatalytic pathways convert an amide to the corresponding acid using an amidase or nitrilase enzyme.[6] This is a highly specific and clean method for hydrolysis that occurs under very mild conditions.
If hydrolysis is not desired, it is best to use an oxidant that operates under neutral or near-neutral conditions and at moderate temperatures to minimize this side reaction.
Part 3: Visualizations and Protocols
Reaction and Side Reaction Pathways
Troubleshooting Decision Tree
// Nodes Start [label="Observe Poor Result", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Low Yield / \n High Starting Material?"]; A1 [label="Check Oxidant Stoichiometry \n & Temperature", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Dark Tarry Mixture?"]; A2 [label="Reduce Temperature & \n Oxidant Concentration", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="Unknown Polar Impurity?"]; A3 [label="Suspect N-Oxide. \n Confirm with MS (+16 amu)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Q4 [label="Pyridine Detected \n in Product?"]; A4 [label="Product Decarboxylation. \n Avoid High Heat. Purify via Acid/Base Extraction.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Q1 [color="#4285F4"]; Q1 -> A1 [label="Yes", color="#34A853"]; Start -> Q2 [color="#4285F4"]; Q2 -> A2 [label="Yes", color="#34A853"]; Start -> Q3 [color="#4285F4"]; Q3 -> A3 [label="Yes", color="#34A853"]; Start -> Q4 [color="#4285F4"]; Q4 -> A4 [label="Yes", color="#34A853"]; } } Caption: Troubleshooting decision flowchart.
Protocol: General HPLC Method for Reaction Monitoring
This method provides a baseline for separating isonicotinamide, isonicotinic acid, and potential N-oxide byproducts. It should be optimized for your specific instrument and concentration ranges.[1][4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.05% Formic Acid or Sulfuric Acid.[1]
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Ramp from 5% to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 5% B
-
13-15 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD). Monitor at 260 nm for isonicotinic acid and 270 nm for potential impurities.[4]
-
Expected Elution Order: Isonicotinic Acid-N-oxide (most polar) -> Isonicotinamide-N-oxide -> Isonicotinic Acid -> Isonicotinamide (least polar).
References
- 1. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Niacin. II: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 6. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Decarboxylation [organic-chemistry.org]
- 12. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides | MDPI [mdpi.com]
Technical Support Center: Isonicotinamide 1-Oxide Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Isonicotinamide 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Appearance | White crystalline powder (inferred from related compounds) | [2][3] |
| Melting Point | Data not available; for comparison, Isonicotinamide is 155-158 °C.[2][3] | |
| pKa | Data not available |
| Log P | -1.3 (Computed) |[1] |
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted Isonicotinamide: The starting material for oxidation.
-
Isonicotinic Acid 1-Oxide: Formed if the amide group hydrolyzes during the reaction or workup.
-
Over-oxidation Products: Depending on the strength of the oxidizing agent, further reactions on the pyridine ring can occur.
-
Residual Solvents and Reagents: Acetic acid or hydrogen peroxide are often used in N-oxide synthesis and can be difficult to remove.[4]
Q3: In which solvents is this compound soluble?
A3: The N-oxide group significantly increases polarity compared to the parent isonicotinamide. While specific solubility data for this compound is limited, we can infer its behavior from its structure and related compounds like isonicotinamide. Isonicotinamide is highly soluble in water (191 g/L) and also soluble in ethanol, methanol, and DMSO.[5] It is expected that this compound will also exhibit high solubility in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO and DMF. Its solubility in non-polar solvents like hexanes or toluene is expected to be very low.
Q4: How should this compound be stored?
A4: Like many N-oxides, this compound may be sensitive to light and moisture. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3][6][7][8] For long-term storage, refrigeration (4°C) is advisable.[6]
Troubleshooting Purification Guides
This section addresses common problems encountered during the purification of this compound using recrystallization and column chromatography.
Recrystallization Issues
Q1: My this compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: This issue typically points to an inappropriate solvent choice. The principle of recrystallization is that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[9]
-
Troubleshooting Steps:
-
Increase Solvent Volume: You may not be using enough solvent. Add more solvent in small portions to the heated mixture.
-
Switch to a More Polar Solvent: this compound is a polar molecule. If you are using a moderately polar solvent (e.g., isopropanol), try a more polar one like ethanol or water. A mixed solvent system (e.g., ethanol/water) can also be effective.
-
Check for Insoluble Impurities: If a small amount of solid material remains, it might be an insoluble impurity. In this case, perform a hot filtration to remove the impurity before allowing the solution to cool.
-
Q2: The compound oiled out or precipitated as an amorphous solid instead of forming crystals upon cooling. How can I fix this?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point in the solvent mixture.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves, then add more solvent to decrease the saturation level.
-
Slow Cooling: Cool the solution very slowly. A Dewar flask or insulated container can be used to slow the rate of cooling, which encourages the formation of well-defined crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Workflow for Selecting a Recrystallization Solvent
References
- 1. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 3. Isonicotinamide CAS 1453-82-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
Removing unreacted isonicotinamide from Isonicotinamide 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of isonicotinamide 1-oxide and the removal of unreacted isonicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between isonicotinamide and this compound that can be exploited for separation?
A1: The primary difference lies in their polarity. The N-oxide group in this compound significantly increases its polarity compared to isonicotinamide. This difference influences their solubility in various organic solvents and their retention characteristics in chromatographic methods. Generally, this compound is expected to be more soluble in polar solvents and less soluble in non-polar solvents than isonicotinamide.
Q2: How can I monitor the progress of the reaction to form this compound and check the purity of the final product?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Due to the polarity difference, this compound will have a lower Rf value (less migration) than isonicotinamide on a silica gel TLC plate when using a moderately polar mobile phase. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q3: Are there any known safety concerns when working with isonicotinamide or this compound?
A3: Isonicotinamide may cause skin and eye irritation.[1] It is important to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] Data on the specific hazards of this compound is limited; therefore, it should be handled with the same or greater precautions as isonicotinamide.
Troubleshooting Guides
Issue 1: Inefficient removal of unreacted isonicotinamide by recrystallization.
Problem: After performing a recrystallization, a significant amount of isonicotinamide remains in the this compound product.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may have similar solubility for both compounds at high and low temperatures.
-
Solution: Select a solvent system where isonicotinamide is significantly more soluble than this compound at room temperature or below. Given the higher polarity of the N-oxide, explore solvents of varying polarities. A good starting point is to test the solubility of both your crude mixture and pure isonicotinamide in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene). Isonicotinamide can be recrystallized from hot water or isopropanol.[2]
-
-
Insufficient Cooling or Too Rapid Cooling: If the solution is not cooled sufficiently or is cooled too quickly, co-precipitation of isonicotinamide can occur.
-
Solution: Allow the crystallization mixture to cool slowly to room temperature and then place it in an ice bath or refrigerator for several hours to maximize the recovery of the less soluble this compound.
-
-
Insufficient Washing of Crystals: Residual mother liquor containing dissolved isonicotinamide can contaminate the final product.
-
Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Issue 2: Co-elution of isonicotinamide and this compound in HPLC analysis.
Problem: The peaks for isonicotinamide and this compound are not well-resolved in the HPLC chromatogram, making accurate quantification difficult.
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition: The polarity of the mobile phase may not be suitable for separating these two compounds on the chosen column.
-
Solution: For reverse-phase HPLC (e.g., C18 column), increase the polarity of the mobile phase by decreasing the proportion of the organic solvent (e.g., acetonitrile or methanol) and increasing the aqueous component. Pyridine N-oxides are very polar and may require a mobile phase with very low organic content or the use of a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[3]
-
-
Incorrect Column Type: A standard C18 column might not provide sufficient retention and selectivity for these polar compounds.
-
Solution: Consider using a more polar reverse-phase column (e.g., a polar-embedded or AQ-type C18) or switch to a HILIC column, which is specifically designed for the separation of polar compounds.[3]
-
Data Presentation
Table 1: Physicochemical Properties of Isonicotinamide
| Property | Value | References |
| Molecular Formula | C₆H₆N₂O | [4] |
| Molecular Weight | 122.12 g/mol | [4] |
| Melting Point | 155-157 °C | [4][5] |
| Water Solubility | 191.7 g/L (at 37 °C) | [6][7] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, methanol. Slightly soluble in chloroform and dioxane. | [7][8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₆N₂O₂ | [9] |
| Molecular Weight | 138.12 g/mol | [9] |
| Melting Point | No experimental data found. (Isomer, Nicotinamide 1-oxide: 291-293 °C with decomposition) | [10] |
| Solubility | No experimental data found. Expected to be more polar than isonicotinamide. | |
| CAS Number | 38557-82-3 | [11] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Isonicotinamide has good solubility in hot water and isopropanol.[2]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: HPLC Method for the Analysis of Isonicotinamide and this compound
This method is adapted from a procedure for this compound.[12] Optimization may be required for baseline separation from isonicotinamide.
-
Column: Newcrom R1 or a similar reverse-phase column suitable for polar compounds.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, replace phosphoric acid with formic acid. A typical starting gradient could be 5% MeCN in water, holding for several minutes before increasing the MeCN concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 260 nm).[13]
-
Injection Volume: 5 µL.
-
Temperature: Ambient.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 3. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 4. Isonicotinamide ReagentPlus , 99 1453-82-3 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. echemi.com [echemi.com]
- 7. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | 38557-82-3 [chemicalbook.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Optimizing reaction conditions for Isonicotinamide 1-oxide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Isonicotinamide 1-oxide. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is through the N-oxidation of isonicotinamide. This is typically achieved using an oxidizing agent, most commonly hydrogen peroxide, in a suitable solvent such as glacial acetic acid.
Q2: I am getting a low yield of my product. What are the potential causes?
A2: Low yields can stem from several factors. Key areas to investigate include incomplete reaction, product degradation, and losses during workup and purification. Incomplete reactions may be due to insufficient reaction time, low temperature, or inadequate amounts of the oxidizing agent. Product degradation can occur if the reaction temperature is too high or the reaction time is excessively long. Significant product loss can also happen during the extraction and recrystallization steps.
Q3: My final product is discolored. What is the likely impurity and how can I remove it?
A3: A common cause of discoloration is the presence of colored byproducts from the oxidation reaction or residual starting material. Distilling the reaction mixture to complete dryness can also cause oxidation and coloration of the product.[1] Purification by recrystallization is an effective method to remove these impurities.[1] Dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling, will allow for the formation of pure crystals, leaving the colored impurities in the mother liquor.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate alongside a spot of the starting material (isonicotinamide). The disappearance of the starting material spot indicates the completion of the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the well-established synthesis of the analogous compound, Nicotinamide-1-oxide.[1]
Materials:
-
Isonicotinamide
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Deionized Water
-
Ethanol
-
Acetone
-
Ether
-
Round-bottom flask with ground-glass joint
-
Air condenser
-
Steam bath or heating mantle
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In a 2 L round-bottom flask, combine 100 g of powdered isonicotinamide with 1 L of glacial acetic acid. Gently warm the mixture on a steam bath with occasional swirling until a clear solution is obtained.
-
Oxidation: To the clear solution, carefully add 160 mL of cold 30% hydrogen peroxide.
-
Reaction: Attach an air condenser to the flask and heat the reaction mixture on a steam bath for 3.5 hours.[1]
-
Solvent Removal: After the reaction is complete, distill the mixture under reduced pressure (80–100 mm Hg).[1]
-
Initial Crystallization: Once 600–700 mL of the solvent has been removed, add 150–200 mL of deionized water to the flask and continue the distillation. The product will begin to crystallize.
-
Final Solvent Removal: Reduce the pressure to 20 mm Hg and continue the distillation until the mixture is almost dry. Avoid distilling to complete dryness to prevent product degradation and discoloration.[1]
-
Isolation of Crude Product: Transfer the wet solid from the flask to an Erlenmeyer flask. Use a small amount of deionized water to rinse the reaction flask and add this to the Erlenmeyer flask.
-
Recrystallization: Add the minimum amount of boiling water required to dissolve the solid. Remove the flask from the heat source and add 50 mL of ethanol.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it to 5°C overnight in a refrigerator to maximize crystal formation.
-
Purification: Collect the crystals by filtration using a Büchner funnel. Wash the crystals sequentially with cold ethanol, acetone, and finally ether.[1]
-
Drying: Air-dry the white, crystalline product. The expected yield is in the range of 70-80%.
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how varying key reaction parameters can impact the yield and purity of this compound. Please note that this data is for illustrative purposes and actual results may vary.
Table 1: Effect of Reaction Temperature on Yield and Purity (Reaction time: 3.5 hours, H₂O₂: 1.7 equivalents)
| Temperature (°C) | Yield (%) | Purity (%) | Observations |
| 60 | 65 | 98 | Slower reaction rate, may require longer time for completion. |
| 80 | 78 | 97 | Optimal temperature for good yield and purity. |
| 100 | 72 | 90 | Increased formation of colored byproducts observed. |
Table 2: Effect of Reaction Time on Yield and Purity (Temperature: 80°C, H₂O₂: 1.7 equivalents)
| Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 1.5 | 55 | 99 | Incomplete reaction, significant starting material remains. |
| 3.5 | 78 | 97 | Optimal reaction time for high yield and purity. |
| 5.5 | 75 | 92 | Slight decrease in yield and purity due to potential product degradation. |
Table 3: Effect of Hydrogen Peroxide Equivalents on Yield and Purity (Temperature: 80°C, Reaction time: 3.5 hours)
| H₂O₂ Equivalents | Yield (%) | Purity (%) | Observations |
| 1.2 | 60 | 98 | Incomplete reaction, starting material present. |
| 1.7 | 78 | 97 | Optimal amount of oxidizing agent for high conversion. |
| 2.2 | 77 | 94 | No significant increase in yield, potential for more side products. |
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Isonicotinamide 1-Oxide Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of isonicotinamide 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the known or hypothesized degradation pathways for this compound?
Direct experimental evidence for the degradation pathways of this compound is limited in publicly available literature. However, based on the metabolism of structurally similar compounds such as nicotinamide, nicotinamide N-oxide, and isoniazid, two primary pathways can be hypothesized:
-
Pathway 1: Reduction to Isonicotinamide: The N-oxide group can be reduced to form isonicotinamide. This is analogous to the metabolic conversion of nicotinamide-N-oxide back to nicotinamide in animal tissues. Isonicotinamide can then be further metabolized.
-
Pathway 2: Hydrolysis to Isonicotinic Acid 1-Oxide: The amide group of this compound may be hydrolyzed by amidases to form isonicotinic acid 1-oxide. This is supported by the observation that isoniazid can be biotransformed into isonicotinamide and isonicotinic acid.[1]
Further degradation of these primary metabolites could involve ring hydroxylation and cleavage, as seen in the microbial degradation of nicotinamide.
Q2: Which enzyme families are likely involved in the metabolism of this compound?
Based on the metabolism of related compounds, the following enzyme families are likely candidates for the degradation of this compound:
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Cytochrome P450 (CYP) Enzymes: Specifically, CYP2E1 has been identified as the main enzyme responsible for the N-oxidation of nicotinamide in human liver microsomes.[2] It is plausible that CYP enzymes, or other oxidoreductases, could also catalyze the reduction of the N-oxide.
-
Amidases (or Nitrilases): These enzymes could hydrolyze the amide bond of this compound to produce isonicotinic acid 1-oxide. Various bacterial strains possess nitrilases capable of converting nicotinamide to nicotinic acid.
-
Aldehyde Oxidases (AOX): While more commonly involved in the oxidation of N-methylated pyridines, AOX could potentially play a role in the further metabolism of isonicotinamide or its derivatives.[3]
Q3: What analytical methods are suitable for studying this compound and its metabolites?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for the separation and identification of nicotinamide and its metabolites, which are structurally similar to this compound.
-
HPLC with UV detection: Suitable for quantification if standards for the parent compound and its metabolites are available.
-
LC-MS/MS: Provides high sensitivity and specificity, allowing for the identification and quantification of metabolites even in complex biological matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of these polar compounds.
Troubleshooting Guide
Issue 1: I am not observing any degradation of this compound in my in vitro assay with liver microsomes.
-
Answer:
-
Cofactor Requirements: Ensure that the necessary cofactors for reductive or oxidative metabolism are present. For CYP-mediated reactions, this typically includes NADPH. For reductive pathways, an anaerobic environment might be necessary.
-
Enzyme Activity: Verify the activity of your microsomal preparation using a known substrate for the enzymes you are investigating (e.g., a known CYP2E1 substrate if you hypothesize its involvement). Microsomes can lose activity with improper storage or handling.
-
Incubation Time: The metabolic rate might be slow. Try extending the incubation time.
-
Substrate Concentration: The concentration of this compound might be too high, leading to substrate inhibition, or too low to detect turnover. Perform a concentration-response experiment.
-
Issue 2: I am having difficulty separating this compound from its potential metabolites using reverse-phase HPLC.
-
Answer:
-
Column Chemistry: this compound and its likely metabolites (isonicotinamide, isonicotinic acid 1-oxide) are highly polar. A standard C18 column may not provide sufficient retention. Consider using a polar-embedded or polar-endcapped reverse-phase column.
-
Mobile Phase: Use a mobile phase with a low pH (e.g., containing formic acid or ammonium formate) to suppress the ionization of acidic metabolites and improve retention.
-
HILIC Chromatography: For very polar compounds, HILIC is often a better alternative to reverse-phase chromatography.
-
Issue 3: I see a new peak in my chromatogram that I suspect is a metabolite, but I don't have a standard to confirm its identity.
-
Answer:
-
LC-MS/MS Analysis: Use high-resolution mass spectrometry to determine the accurate mass of the unknown peak. This will allow you to predict its elemental composition.
-
Tandem MS (MS/MS): Fragment the parent ion of the unknown peak and analyze its fragmentation pattern. Compare this to the fragmentation pattern of the parent compound (this compound) and to predicted fragmentation patterns of likely metabolites. For example, the loss of an oxygen atom (-16 Da) could indicate reduction of the N-oxide. The loss of an ammonia group (-17 Da) and gain of a hydroxyl group could suggest hydrolysis of the amide.
-
Enzymatic Synthesis: If you hypothesize a specific metabolite (e.g., isonicotinamide), you can try to synthesize it enzymatically using a known enzyme (if available) and see if the retention time and mass spectrum match your unknown peak.
-
Quantitative Data Summary
The following table presents hypothetical kinetic data for the enzymatic degradation of this compound. This is for illustrative purposes only, as specific data is not available in the literature.
| Enzyme Source | Substrate Concentration (µM) | Reaction Rate (pmol/min/mg protein) | Michaelis Constant (Km, µM) | Maximum Velocity (Vmax, pmol/min/mg protein) |
| Human Liver Microsomes | 10 | 15.2 | 50 | 120 |
| Human Liver Microsomes | 50 | 60.1 | 50 | 120 |
| Human Liver Microsomes | 100 | 85.7 | 50 | 120 |
| Recombinant CYP2E1 | 10 | 25.8 | 35 | 150 |
| Recombinant CYP2E1 | 50 | 102.3 | 35 | 150 |
| Recombinant CYP2E1 | 100 | 128.5 | 35 | 150 |
Experimental Protocols
Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is a general guideline for assessing the metabolic stability of this compound.
-
Preparation of Incubation Mixture:
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In a microcentrifuge tube, prepare a reaction mixture containing:
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Phosphate buffer (100 mM, pH 7.4)
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Human liver microsomes (final concentration 0.5 mg/mL)
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This compound (from a stock solution in DMSO or water, final concentration 1-100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
Incubate at 37°C with shaking.
-
-
Time Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching of Reaction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (2 volumes) to precipitate the proteins and stop the reaction.
-
Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound and identify any metabolites formed.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining percentage of this compound against time.
-
The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t1/2).
-
Visualizations
References
- 1. Isonicotinic acid N-oxide, from isoniazid biotransformation by Aspergillus niger, as an InhA inhibitor antituberculous agent against multiple and extensively resistant strains supported by in silico docking and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stability issues of Isonicotinamide 1-oxide in solution
Technical Support Center: Isonicotinamide 1-Oxide
A Guide to Ensuring Solution Stability in Experimental Settings
Introduction: Welcome to the technical support guide for this compound. As researchers, scientists, and drug development professionals, we understand that the integrity of your compounds in solution is paramount to achieving reproducible and reliable experimental results. This compound, with its unique N-oxide and amide functional groups, presents specific stability considerations that must be managed to ensure its efficacy and prevent the generation of confounding artifacts.
While comprehensive, peer-reviewed stability data for this compound in various solvents is not extensively documented, this guide is built upon foundational chemical principles governing pyridine N-oxides and carboxamides. We will provide expert insights and actionable protocols to help you navigate potential stability challenges. Our approach is grounded in explaining the causality behind experimental choices, empowering you to design robust, self-validating workflows.
Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve problems that may arise during your experiments.
Question: My biological assay results using this compound are inconsistent from day to day. Could the compound be degrading in my working solution?
Answer: Yes, inconsistent results are a classic indicator of compound instability. The structure of this compound contains two primary sites susceptible to degradation in solution: the N-oxide and the amide group. Degradation can be influenced by several factors including pH, temperature, and light exposure.
Potential Causes & Immediate Actions:
-
pH-Mediated Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would convert this compound to Isonicotinic acid 1-oxide. The stability of the N-oxide itself can also be pH-dependent.
-
Recommendation: Prepare fresh working solutions in a buffer that is appropriate for your assay, ideally close to physiological pH (7.2-7.4), immediately before each experiment. Avoid preparing large batches of aqueous solutions for long-term storage. A study on nicotinic acid esters, a related class of compounds, highlighted the significance of pH on hydrolysis rates, demonstrating both acid and base catalyzed loss.[1]
-
-
Photodegradation: Pyridine N-oxides can be sensitive to ultraviolet (UV) light. Exposure to ambient lab lighting over time, especially for solutions in clear vials, can induce photochemical reactions. Studies on the structural isomers isonicotinamide and picolinamide have involved UV photoexcitation, indicating that this class of compounds is photochemically active.[2][3]
-
Recommendation: Store all stock and working solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. Minimize the exposure of your solutions to light during experimental procedures.
-
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all chemical degradation pathways. While stable as a solid at room temperature, in solution, its stability can decrease.[4]
To definitively confirm degradation, we recommend performing an analytical check.
Protocol: Quick Stability Assessment Using HPLC-UV
This protocol allows you to compare a freshly prepared solution with an aged or suspect solution.
-
Preparation:
-
Prepare a fresh solution of this compound in your experimental buffer at the working concentration. This is your "Time 0" sample.
-
Take an aliquot of the solution you suspect has degraded (the "Aged" sample).
-
-
HPLC Analysis:
-
Inject the "Time 0" sample onto a C18 HPLC column. Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that gives a sharp, well-defined peak for the parent compound. Note the retention time and peak area.
-
Inject the "Aged" sample using the exact same method.
-
-
Interpretation:
-
Decreased Peak Area: If the main peak area in the "Aged" sample is significantly smaller than in the "Time 0" sample, your compound has likely degraded.
-
Appearance of New Peaks: The presence of new peaks, particularly earlier-eluting (more polar) ones, suggests the formation of degradation products like Isonicotinic acid 1-oxide.
-
Question: I dissolved this compound in my aqueous buffer and noticed the solution turned slightly yellow and hazy after a few hours at room temperature. What is happening?
Answer: This observation points to either chemical degradation or poor solubility and precipitation.
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Color Change: A yellow tint can be indicative of the formation of a chromophoric degradation product.
-
Haze/Precipitation: this compound may have limited solubility in certain aqueous buffers. What appears to be a clear solution initially can undergo precipitation over time, especially if the buffer components affect solubility or if the temperature changes. This will drastically reduce the effective concentration of your compound.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for diagnosing issues with your this compound solutions.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: Storage conditions depend on the solvent and intended duration. We recommend a two-tiered approach for maximum stability.
| Solution Type | Solvent | Storage Temperature | Max Duration | Key Precautions |
| Stock Solution | Anhydrous DMSO or DMF | -80°C | 6 Months | Aliquot to avoid freeze-thaw cycles; use amber, tightly sealed vials.[5][6] |
| -20°C | 1 Month | Aliquot to avoid freeze-thaw cycles; use amber, tightly sealed vials.[5][6] | ||
| Working Solution | Aqueous Buffer (e.g., PBS) | 2-8°C (on ice) | < 8 Hours | Prepare fresh daily; protect from light.[7] |
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its chemical structure, two primary degradation routes are plausible:
-
Reduction of the N-oxide: The N-oxide group can be reduced back to the parent pyridine, yielding isonicotinamide. This can be promoted by reducing agents present in the experimental system or by certain cellular metabolic processes.
-
Hydrolysis of the Amide: The amide group can be hydrolyzed to a carboxylic acid, yielding isonicotinic acid 1-oxide. This reaction is catalyzed by acidic or basic conditions and accelerated by heat.
The diagram below illustrates these potential pathways.
Caption: Potential degradation pathways of this compound.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solution is expected to be lowest at pH extremes. A V-shaped stability profile is common for compounds with hydrolyzable amide groups, with the maximum stability typically found in the slightly acidic to neutral pH range (pH 4-7).
-
In strong acid (pH < 3): Acid-catalyzed hydrolysis of the amide bond is likely the dominant degradation pathway.
-
In strong base (pH > 9): Base-catalyzed hydrolysis of the amide will be significant. For maximal stability in aqueous media for short-term experiments, maintain the pH as close to neutral as your experimental conditions permit.[8]
Q4: Can I use standard analytical techniques to quantify this compound and its potential degradants?
A4: Absolutely. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is an excellent initial method. For higher sensitivity and specificity, especially when analyzing samples from complex biological matrices, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.[9] An LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode can provide highly specific quantification of the parent compound and its predicted degradation products (isonicotinamide and isonicotinic acid 1-oxide) in a single run.
References
- 1. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the HPLC Analysis of Pyridine N-Oxides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor retention of pyridine N-oxides in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor or no retention for my pyridine N-oxide compounds in reversed-phase HPLC?
Pyridine N-oxides are often highly polar molecules. In reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase (like C18) and a polar mobile phase, polar compounds have weak interactions with the stationary phase. This results in them eluting very early in the run, often at or near the solvent front (void volume), leading to poor retention and resolution. The high polarity is due to the N-O bond, which increases the molecule's water solubility.
Q2: What are the primary strategies to improve the retention of pyridine N-oxides?
There are three main strategies to consider when dealing with poor retention of polar analytes like pyridine N-oxides:
-
Modify the Mobile Phase: Introducing additives can alter the interaction between the analyte, stationary phase, and mobile phase.
-
Switch to an Alternative Chromatographic Mode: If mobile phase modifications are insufficient, using a different type of chromatography more suited for polar compounds is the most effective solution.
-
Select a Specialized Reversed-Phase Column: Some RP columns are designed with features to enhance the retention of polar compounds.
The following sections will delve into specific troubleshooting steps for each of these strategies.
Troubleshooting Guide: Step-by-Step Solutions
Step 1: Mobile Phase Modification in Reversed-Phase HPLC
Before changing your column or chromatographic mode, simple modifications to the mobile phase can be attempted.
A. Adjusting Mobile Phase pH
The retention of ionizable compounds, including many pyridine N-oxides, can be highly dependent on the pH of the mobile phase. The pKa of the pyridine N-oxide determines its ionization state. To maximize retention in RP-HPLC, you should adjust the pH to suppress the ionization of the analyte, making it less polar. For basic compounds, a higher pH is generally required.
B. Using Ion-Pairing Reagents
For pyridine N-oxides that are cationic at acidic pH, adding an ion-pairing reagent to the mobile phase can significantly improve retention. The reagent, typically a long-chain alkyl sulfonate, has a hydrophobic tail that interacts with the C18 stationary phase and a charged head that pairs with the charged analyte.
-
Reagent Selection: For cationic pyridine N-oxides, common choices include sodium 1-hexanesulfonate or sodium 1-octanesulfonate.
-
Mobile Phase Preparation:
-
Prepare your aqueous mobile phase (e.g., water with a buffer like phosphate or acetate).
-
Add the ion-pairing reagent at a concentration of 5-20 mM.
-
Adjust the pH to ensure the analyte is ionized (e.g., pH 2.5-3.5 with phosphoric acid).
-
Filter the mobile phase through a 0.45 µm filter.
-
-
Column Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase. This can take a significant amount of time (30-60 minutes or longer) until a stable baseline is achieved.
-
Analysis: Inject the sample and run your gradient or isocratic method.
-
Column Washing: After the analysis, it is crucial to wash the column extensively with a mobile phase without the ion-pairing reagent to prevent permanent column modification.
The following table summarizes typical results seen when adding an ion-pairing reagent for a model pyridine N-oxide compound.
| Condition | Retention Time (min) | Tailing Factor |
| Standard RP (No Additive) | 1.2 (at void) | - |
| RP with 10 mM Sodium 1-Hexanesulfonate | 6.8 | 1.3 |
Data is illustrative and will vary based on the specific analyte and conditions.
Step 2: Switching to an Alternative Chromatographic Mode
If mobile phase modifications do not provide adequate retention, the most robust solution is to switch to a chromatographic mode designed for polar compounds.
A. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal technique for highly polar compounds like pyridine N-oxides. It utilizes a polar stationary phase (e.g., bare silica, diol, or amide-bonded phases) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water). In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
-
Column Selection: Choose a HILIC-type column. Common choices include:
-
Amide phases (often a good starting point)
-
Bare silica phases
-
Diol phases
-
-
Mobile Phase Preparation:
-
Solvent A: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to 3.0-5.0).
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical HILIC gradient starts with a high percentage of organic solvent and decreases over time.
-
Start at 95% Acetonitrile / 5% Water.
-
Run a linear gradient to 60% Acetonitrile / 40% Water over 10-15 minutes.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes to ensure a stable water layer on the stationary phase.
-
Sample Injection: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions (i.e., high in acetonitrile) to avoid peak distortion.
This table illustrates the dramatic improvement in retention when switching from RP-HPLC to HILIC for a polar pyridine N-oxide.
| Method | Column Type | Mobile Phase Gradient | Retention Time (min) |
| Reversed-Phase (RP) | C18 | 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) | 1.1 (at void) |
| Hydrophilic Interaction (HILIC) | Amide | 95% to 60% Acetonitrile in Water (with 10mM Ammonium Formate) | 8.5 |
Data is illustrative and will vary based on the specific analyte and conditions.
B. Mixed-Mode Chromatography (MMC)
Mixed-mode columns contain stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities. This allows for multiple, tunable retention mechanisms. For a pyridine N-oxide, a mixed-mode column with both hydrophobic and cation-exchange properties can provide excellent and controllable retention based on mobile phase pH and ionic strength.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting and the chemical principles behind the recommended solutions.
Caption: A decision tree for troubleshooting poor retention of pyridine N-oxides in HPLC.
Caption: Comparison of analyte-surface interactions in different HPLC modes.
Solving peak shape problems for pyridine N-oxides in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape problems encountered during the chromatographic analysis of pyridine N-oxides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of poor peak shape (e.g., tailing, broadening) for pyridine N-oxides in reversed-phase HPLC?
Poor peak shape for pyridine N-oxides in reversed-phase high-performance liquid chromatography (RP-HPLC) is often a multifactorial issue. Due to their polar nature and the presence of a basic nitrogen atom, the primary causes are typically related to secondary interactions with the stationary phase and other method parameters.[1]
-
Secondary Silanol Interactions: The most common cause is the interaction between the pyridine N-oxide and acidic residual silanol groups (Si-OH) on the surface of silica-based columns (like C18). At mobile phase pH values above 3, these silanols can become ionized (SiO⁻) and strongly interact with the weakly basic pyridine N-oxide, leading to a secondary retention mechanism that results in peak tailing.[1]
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Analyte pKa and Mobile Phase pH: Pyridine N-oxide is a very weak base, with the pKa of its conjugate acid being around 0.8.[2][3] If the mobile phase pH is not optimal, it can lead to inconsistent interactions with the stationary phase, contributing to peak distortion.
-
Low Retention: Due to their high polarity, pyridine N-oxides often exhibit poor retention on traditional C18 columns, eluting near the solvent front, which can result in compressed and poorly shaped peaks.[4]
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Column Contamination and Degradation: The accumulation of contaminants on the column frit or at the head of the column can create active sites that lead to peak tailing. Furthermore, operating silica-based columns at a high pH can cause the stationary phase to degrade, exposing more silanol groups.[1]
-
Sample Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to asymmetrical peaks.[1]
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including splitting or broadening.[5]
Q2: How can I improve the peak shape of my pyridine N-oxide using mobile phase modifications?
Adjusting the mobile phase is a powerful first step in troubleshooting peak shape issues. The goal is to create an environment that minimizes undesirable secondary interactions.
-
pH Adjustment:
-
Low pH (pH < 3): Operating at a low pH ensures that the residual silanol groups on the column are fully protonated (non-ionized), which minimizes their ability to interact with the pyridine N-oxide. This is often the most effective initial approach to reduce tailing for basic compounds.[1][6]
-
High pH (pH > 8): An alternative, though less common for weakly basic pyridine N-oxides, is to use a high pH mobile phase. This requires a specialized pH-stable column (e.g., hybrid silica) to prevent column degradation.[1]
-
-
Mobile Phase Additives:
-
Competing Bases (Silanol Masking Agents): Small, basic additives like triethylamine (TEA) can be added to the mobile phase at low concentrations (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte and improving peak shape.[1]
-
Buffers: Employing a buffer (e.g., phosphate, formate, or acetate) is essential for maintaining a stable pH, which leads to reproducible retention times and symmetrical peaks. For LC-MS applications, volatile buffers such as ammonium formate or ammonium acetate are recommended.[1]
-
Increased Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can sometimes improve peak shape by further minimizing secondary interactions.[7]
-
Data Presentation: Impact of Mobile Phase pH
The following table summarizes the expected effects of adjusting the mobile phase pH on the chromatographic parameters for a typical basic compound like a pyridine N-oxide derivative on a standard C18 column.
| Mobile Phase pH | Expected Ionization State of Analyte (Weak Base) | Expected State of Silanols | Expected Peak Shape | Expected Retention Time | Rationale |
| ~3.0 | Mostly Ionized (Protonated) | Neutral (Protonated) | Improved symmetry, sharper peak | Shorter | Silanol interactions are minimized. The ionized analyte is more polar and has less retention.[8] |
| ~7.0 | Mixture of Ionized and Non-ionized | Partially Ionized | Potentially broad, tailing, or split peak | Intermediate | The analyte exists in multiple forms, and silanols are partially ionized, leading to mixed-mode retention and poor peak shape.[8] |
| ~10.0 (with pH-stable column) | Mostly Neutral (Non-ionized) | Ionized | Improved symmetry, sharper peak | Longer | The neutral analyte does not interact with ionized silanols via ion exchange. Increased hydrophobic interaction leads to longer retention. |
Q3: My peak shape is still poor after optimizing the mobile phase. What other chromatographic parameters can I investigate?
If mobile phase optimization is insufficient, consider the column, temperature, and sample conditions.
-
Column Selection:
-
High-Purity, End-capped C18 Columns: Modern columns are manufactured with higher purity silica and are more thoroughly end-capped, resulting in fewer active silanol groups and better peak shapes for basic compounds.
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group incorporated near the surface of the stationary phase. This feature helps to shield the analyte from residual silanols and allows for the use of highly aqueous mobile phases without phase collapse.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar pyridine N-oxides that show little or no retention in reversed-phase, HILIC is an excellent alternative. It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent.[4] This mode provides good retention and often excellent peak shapes for polar analytes.
-
-
Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve peak shape by reducing mobile phase viscosity and increasing the kinetics of mass transfer. However, be mindful of the thermal stability of your analyte.
-
Sample Diluent and Injection Volume:
Q4: I am observing split peaks for my pyridine N-oxide. What could be the cause and how can I fix it?
Peak splitting can arise from several issues. It's crucial to determine if all peaks in the chromatogram are split or just the analyte of interest.[9]
-
If all peaks are split: This usually points to a problem before the separation occurs.
-
If only the analyte peak is split: This suggests a chemical or chromatographic issue specific to the analyte.
-
Strong Injection Solvent: The solvent used to dissolve the sample might be too strong compared to the mobile phase, causing the sample band to distort as it enters the column. Prepare the sample in the mobile phase or a weaker solvent.[5][12]
-
Co-elution: The split peak may actually be two closely eluting compounds. To test this, inject a smaller amount of the sample. If the two "split" portions resolve into two distinct peaks, then you have a separation issue that needs to be addressed by modifying the mobile phase, temperature, or column chemistry.[11]
-
Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase pH Optimization
This protocol outlines the steps to investigate the effect of mobile phase pH on the peak shape of a pyridine N-oxide.
-
Initial System Setup:
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Sample Preparation: Prepare a standard solution of the pyridine N-oxide in a mixture of water and acetonitrile (e.g., 50:50 v/v).
-
-
pH Adjustment and Analysis:
-
Acidic Mobile Phase Preparation: Prepare a mobile phase with a pH of approximately 3.0. A common starting point is 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 20-30 column volumes.
-
Injection and Data Acquisition: Inject the pyridine N-oxide standard and run a gradient (e.g., 5% to 95% B over 15 minutes). Record the chromatogram.
-
Neutral and Basic Mobile Phase Preparation (Optional): If the peak shape is still not optimal and you have a pH-stable column, prepare buffered mobile phases at a neutral pH (~7.0, e.g., using ammonium acetate) and a basic pH (~10.0, e.g., using ammonium bicarbonate).
-
Repeat Equilibration and Analysis: For each new mobile phase, thoroughly flush the system and re-equilibrate the column before injecting the sample.
-
-
Data Analysis and Comparison:
-
Compare the chromatograms obtained at the different pH values.
-
Evaluate the peak shape (calculate the asymmetry or tailing factor), retention time, and resolution.
-
Protocol 2: Screening for HILIC Conditions
This protocol provides a starting point for developing a HILIC method for polar pyridine N-oxides.
-
Initial System Setup:
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: A HILIC column (e.g., bare silica, amide, or zwitterionic phase; 150 mm x 4.6 mm, 5 µm).
-
Sample Preparation: Dissolve the sample in a high organic solvent mixture, ideally the initial mobile phase composition (e.g., 95% acetonitrile: 5% water).
-
-
Method Development:
-
Mobile Phase Preparation:
-
Solvent A: 10 mM ammonium formate in water.
-
Solvent B: Acetonitrile.
-
-
Column Equilibration: HILIC columns require longer equilibration times. Equilibrate with the initial mobile phase (e.g., 5% A: 95% B) for at least 30-40 column volumes.
-
Injection and Gradient Elution: Inject a small volume (1-2 µL) of the sample. Run a gradient from high organic to higher aqueous content (e.g., 95% B to 50% B over 15 minutes).
-
Optimization: Adjust the gradient slope, buffer concentration, and organic solvent to optimize the separation and peak shape.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. lctsbible.com [lctsbible.com]
- 12. researchgate.net [researchgate.net]
Preventing byproduct formation in Isonicotinamide 1-oxide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isonicotinamide 1-oxide reactions. Our goal is to help you prevent byproduct formation and optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the oxidation of isonicotinamide using a peroxy acid. A common laboratory procedure involves the use of hydrogen peroxide in glacial acetic acid, which generates peracetic acid in situ as the oxidizing agent.
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: The primary byproduct of concern is Isonicotinic acid . This can form through the hydrolysis of the amide group of either the starting material (isonicotinamide) or the product (this compound) under the acidic reaction conditions. Another potential issue is the formation of colored impurities due to over-oxidation or degradation of the product, especially if the reaction is heated for an extended period or at excessively high temperatures.
Q3: How can I minimize the formation of Isonicotinic acid?
A3: To minimize the hydrolysis of the amide group and subsequent formation of isonicotinic acid, it is crucial to carefully control the reaction time and temperature. Using the minimum necessary amount of acetic acid and ensuring the reaction does not proceed for longer than required can help reduce this side reaction. Post-reaction neutralization and purification steps are also critical for removing any isonicotinic acid that does form.
Q4: My final product is colored (yellow or brown). What is the likely cause and how can I prevent it?
A4: A colored product is typically a sign of impurities formed through over-oxidation or thermal degradation.[1] To prevent this, avoid prolonged heating and high temperatures during the reaction and workup. Specifically, during the removal of acetic acid and water by distillation, it is crucial to avoid distilling to complete dryness, as this can expose the product to excessive heat and cause oxidation.[1] The addition of a small amount of ethanol during recrystallization can also help to manage colored impurities.
Q5: What are the recommended purification methods for this compound?
A5: The most common and effective purification method is recrystallization . Water is often a suitable solvent for recrystallization. The crude product can be dissolved in a minimum amount of hot water, and then allowed to cool slowly to form pure crystals. Washing the crystals with a cold solvent like ethanol or acetone can help remove residual impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Significant byproduct formation (e.g., Isonicotinic acid). | 1. Ensure the reaction goes to completion by monitoring with TLC or HPLC. Consider a slight increase in reaction time or temperature, but be mindful of byproduct formation. 2. Optimize the recrystallization process. Avoid using an excessive amount of solvent. Ensure the product is fully precipitated before filtration by cooling sufficiently. 3. Refer to the strategies for minimizing isonicotinic acid formation (see FAQ Q3). |
| Presence of Isonicotinic Acid in the Final Product | 1. Hydrolysis of the amide group during the reaction. 2. Incomplete removal during purification. | 1. Minimize reaction time and temperature. 2. Recrystallize the product carefully. The solubility difference between this compound and isonicotinic acid in the chosen solvent system is key to successful separation. Consider a second recrystallization if necessary. An aqueous workup with a mild base can help remove the acidic byproduct. |
| Colored Impurities in the Final Product | 1. Over-oxidation due to excessive heating or prolonged reaction time. 2. Use of impure starting materials. | 1. Carefully control the reaction temperature and duration. Avoid distilling the reaction mixture to dryness.[1] 2. Ensure the starting isonicotinamide is of high purity. |
| Difficulty in Crystallization | 1. Presence of significant amounts of impurities. 2. Inappropriate solvent or solvent volume for recrystallization. | 1. Attempt to remove impurities through an initial purification step, such as a wash with a suitable solvent, before recrystallization. 2. Experiment with different recrystallization solvents or solvent mixtures. Ensure the minimum amount of hot solvent is used to dissolve the product. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a standard procedure for the N-oxidation of pyridine derivatives.
Materials:
-
Isonicotinamide
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Deionized Water
-
Ethanol
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve isonicotinamide in glacial acetic acid with gentle warming.
-
Cool the solution and slowly add 30% hydrogen peroxide while maintaining a controlled temperature.
-
Heat the reaction mixture at a controlled temperature (e.g., 70-80°C) for a specified time (e.g., 3-4 hours), monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, remove the acetic acid and water under reduced pressure. Crucially, do not distill to complete dryness to avoid product degradation. [1]
-
To the cooled residue, add a small amount of water to begin precipitation of the crude product.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from hot water. A small amount of ethanol can be added to the hot solution to help manage colored impurities.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with cold ethanol and then acetone, and dry under vacuum.
Visualizing Reaction Pathways and Workflows
To aid in understanding the process and potential pitfalls, the following diagrams illustrate the key reaction pathway and a troubleshooting workflow.
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Isonicotinamide 1-Oxide Synthesis
Welcome to the technical support center for the synthesis of Isonicotinamide 1-oxide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the successful scaling up of their synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most common method is the direct oxidation of the pyridine nitrogen of isonicotinamide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in a solvent like glacial acetic acid. This method is well-documented for the analogous synthesis of nicotinamide-1-oxide and is adaptable for isonicotinamide.[1]
Q2: What are the critical parameters to monitor during the scale-up of this synthesis? A2: When scaling up, the most critical parameters to control are:
-
Temperature: The oxidation reaction can be exothermic. Proper temperature control is crucial to prevent side reactions and product degradation.
-
Rate of Reagent Addition: The oxidizing agent (e.g., hydrogen peroxide) should be added slowly and in a controlled manner to manage the reaction's heat generation.
-
Mixing: Efficient and consistent agitation is vital in larger reactors to ensure homogenous reaction conditions and prevent localized overheating.
-
Work-up Procedure: The method for removing the solvent and isolating the product must be efficient to avoid prolonged heating, which can lead to discoloration and lower yields.[1]
Q3: What are the common impurities encountered in this synthesis? A3: Common impurities include unreacted isonicotinamide, residual solvents (e.g., acetic acid, water), and potential by-products from over-oxidation or side reactions. The purity of the starting isonicotinamide is also a critical factor.[2]
Q4: What is a typical expected yield for this reaction? A4: Based on analogous procedures for the synthesis of the isomeric nicotinamide-1-oxide, a yield in the range of 73-82% can be considered a good benchmark for a well-optimized process.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem / Question | Potential Causes & Solutions |
| Low Product Yield | Question: My final isolated yield is significantly lower than the expected 70-80%. What are the likely causes? Answer: 1. Incomplete Reaction: The reaction may not have gone to completion. Verify completion using an appropriate analytical method (e.g., TLC, HPLC). If starting material remains, consider extending the reaction time or slightly increasing the temperature. 2. Product Degradation: Prolonged heating during the work-up, especially when distilling the solvent to dryness, can cause product degradation and lower the yield. Avoid distilling to complete dryness.[1] 3. Loss During Purification: Significant product loss can occur during recrystallization if an excessive amount of solvent is used or if the solution is not cooled sufficiently. Use the minimum amount of hot solvent required for dissolution and allow for slow cooling followed by chilling to maximize crystal recovery.[1] 4. Impure Starting Material: The purity of the initial isonicotinamide can impact the yield. Ensure the starting material is of high purity. |
| Product Discoloration (Yellow/Brown) | Question: My final product is a yellow or brown powder instead of the expected white crystalline solid. Why is this happening? Answer: 1. Over-oxidation/Degradation: This is often caused by excessive heating during the reaction or, more commonly, during the solvent removal step.[1] 2. Residual Impurities: The color may be due to impurities that are not effectively removed during recrystallization. Adding a small amount of ethanol to the recrystallization solvent (water) can help retain colored impurities in the solution.[1] |
| Difficult Product Isolation & Purification | Question: I am struggling to get the product to crystallize out of solution after the reaction work-up. What can I do? Answer: 1. Incomplete Solvent Removal: Ensure the reaction solvent (e.g., acetic acid) has been thoroughly removed under reduced pressure before attempting recrystallization.[1] 2. Recrystallization Solvent Choice: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For isonicotinamide and related compounds, hot water or isopropanol are often effective.[4][5] 3. Crystallization Technique: Dissolve the crude product in the minimum amount of boiling solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.[1] |
| Inconsistent Results Between Batches | Question: My yields are inconsistent when moving from a small-scale reaction to a larger batch. What could be the reason? Answer: 1. Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, making heat dissipation less efficient. The reaction's exotherm must be managed carefully with an appropriate cooling system and controlled reagent addition. 2. Mixing Efficiency: Inadequate stirring in a large reactor can lead to non-homogenous reaction conditions, creating "hot spots" where degradation can occur and "cold spots" where the reaction is incomplete. Ensure the stirring mechanism is adequate for the vessel size. |
Data Presentation
The following table summarizes a typical set of experimental parameters for the synthesis, adapted from a well-established procedure for the isomeric nicotinamide-1-oxide.[1]
| Parameter | Value | Notes |
| Starting Material | Isonicotinamide | High purity grade is recommended. |
| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) | Use of glass-jointed equipment is advised as H₂O₂ can attack rubber.[1] |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst. |
| **Molar Ratio (Isonicotinamide:H₂O₂) ** | ~1 : 1.7 | An excess of the oxidizing agent is used to drive the reaction to completion. |
| Reaction Temperature | Steam Bath (~95-100 °C) | Provides consistent and gentle heating. |
| Reaction Time | ~3.5 hours | Monitor reaction progress via TLC or HPLC to confirm completion. |
| Work-up | Reduced Pressure Distillation | To remove the bulk of the acetic acid. |
| Purification | Recrystallization (from water/ethanol) | Dissolve in minimal boiling water, add a small volume of ethanol, and cool slowly.[1] |
| Expected Yield | 73 - 82% | Based on analogous synthesis.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Hydrogen Peroxide Oxidation
This protocol is adapted from the Organic Syntheses procedure for nicotinamide-1-oxide.[1] It is intended for use only by individuals with proper training in experimental organic chemistry. A thorough risk assessment should be conducted before beginning.
Materials:
-
Isonicotinamide (1.0 mole)
-
Glacial Acetic Acid (10 mL per gram of isonicotinamide)
-
30% Hydrogen Peroxide (approx. 1.7 moles)
-
Distilled Water
-
Ethanol
-
Acetone
-
Ether
Procedure:
-
Dissolution: In a suitable round-bottom flask equipped with a reflux condenser (use ground-glass joints), combine isonicotinamide and glacial acetic acid. Warm the mixture gently on a steam bath with occasional swirling until all the solid has dissolved.
-
Oxidation: Cool the solution slightly and carefully add the 30% hydrogen peroxide.
-
Reaction: Heat the reaction mixture on a steam bath for approximately 3.5 hours.
-
Solvent Removal: Arrange the apparatus for distillation under reduced pressure. Distill off the bulk of the acetic acid. To aid in removing the final traces, add a portion of distilled water and continue the distillation. Be cautious of bumping, which may occur as the product begins to separate.[1] Do not distill to complete dryness to avoid product degradation.[1]
-
Isolation: Transfer the resulting wet solid to an Erlenmeyer flask. Use a small amount of distilled water to rinse the reaction flask and add this to the Erlenmeyer flask.
-
Recrystallization: Heat the mixture to boiling and add the minimum amount of boiling water needed to dissolve the solid completely. Remove the flask from the heat and add a small volume of ethanol (approx. 5% of the water volume).[1]
-
Crystallization: Allow the flask to cool slowly to room temperature. Once a significant amount of product has crystallized, cool the flask in an ice bath for several hours or overnight to maximize precipitation.[1]
-
Filtration and Drying: Collect the white crystalline product by filtration. Wash the crystals sequentially with cold ethanol, acetone, and finally ether to facilitate drying.[1] Air-dry the final product.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: A high-level overview of the synthesis workflow.
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Managing Thermal Decomposition of Isonicotinamide 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in managing the thermal decomposition of Isonicotinamide 1-oxide during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when analyzing the thermal properties of this compound using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low decomposition temperature in TGA. | Sample impurity (e.g., residual solvent, starting materials). | Ensure the sample is pure and dry. Consider pre-heating the sample at a low temperature (e.g., 50-60 °C) under an inert atmosphere to remove volatile impurities before the main TGA run. |
| High heating rate. | Use a slower heating rate (e.g., 5-10 °C/min) to allow for better temperature equilibration within the sample. | |
| Inconsistent or irreproducible TGA/DSC results. | Inconsistent sample packing in the crucible. | Ensure a consistent, small sample size (typically 1-5 mg) and that the sample is spread evenly in a thin layer at the bottom of the crucible. |
| Variations in the instrument's atmosphere. | Ensure a consistent flow rate of the purge gas (e.g., nitrogen) throughout the experiment. | |
| Broad or overlapping peaks in the DSC thermogram. | Presence of multiple thermal events occurring close together (e.g., melting followed immediately by decomposition). | Use a slower heating rate to improve resolution. Consider using modulated DSC to separate overlapping thermal events. |
| Sample heterogeneity. | Ensure the sample is homogenous by gentle grinding or milling before analysis. | |
| Formation of unknown residues after decomposition. | Complex decomposition pathways leading to polymerization or charring. | Analyze the residue using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify its composition. |
| Instrument baseline drift or noise. | Contamination in the TGA furnace or on the DSC sensor. | Perform a "burn-out" or cleaning cycle on the instrument as per the manufacturer's instructions. |
| Improperly calibrated instrument. | Regularly calibrate the instrument for temperature and heat flow using certified reference materials. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
Q2: What are the likely decomposition products of this compound?
A2: The primary decomposition pathway for many pyridine N-oxides involves the loss of the oxygen atom from the N-oxide group, a process known as deoxygenation[3]. Therefore, a likely major decomposition product is isonicotinamide. Further fragmentation at higher temperatures could lead to the formation of gaseous products such as carbon monoxide, carbon dioxide, and nitrogen oxides. The thermal degradation of nicotinamide adenine dinucleotide (NAD+), which contains the nicotinamide moiety, yields nicotinamide and ADP-ribose[4][5].
Q3: How can I prevent or minimize thermal decomposition during my experiments?
A3: To minimize thermal decomposition, it is essential to understand the thermal stability of your compound. For solution-based experiments, maintain the temperature well below the determined onset of decomposition. If heating is necessary, use the lowest possible temperature for the shortest duration required. For solid-state characterization, be mindful of the temperatures used in techniques like melting point determination and hot-stage microscopy.
Q4: What is the recommended experimental setup for determining the thermal stability of this compound?
A4: A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. TGA will provide the onset temperature of weight loss, indicating decomposition, while DSC will show the energetics of the process (endothermic or exothermic peaks). A typical starting point for a TGA experiment would be to heat the sample from ambient temperature to 500°C at a rate of 10 °C/min under a nitrogen atmosphere.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
This protocol provides a general procedure for determining the thermal stability of this compound.
Objective: To determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature.
Materials:
-
This compound sample
-
TGA instrument
-
TGA crucible (e.g., alumina or platinum)
-
Microbalance
-
Nitrogen gas (high purity)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogenous powder.
-
Weigh approximately 1-5 mg of the sample directly into a clean, tared TGA crucible. Record the exact weight.
-
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (usually empty) into the TGA furnace.
-
Set the purge gas to nitrogen with a flow rate of 20-50 mL/min.
-
Program the temperature profile:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition:
-
Start the experiment and record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is typically calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss slope.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol provides a general procedure for investigating the thermal transitions of this compound.
Objective: To identify melting point, phase transitions, and the enthalpy of decomposition.
Materials:
-
This compound sample
-
DSC instrument
-
DSC pans (e.g., aluminum, hermetically sealed)
-
Crimping press for DSC pans
-
Microbalance
-
Nitrogen gas (high purity)
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-5 mg of the fine, homogenous this compound sample into a DSC pan. Record the exact weight.
-
Place a lid on the pan and seal it using a crimping press. For samples that may release gases, use a vented pan.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the purge gas to nitrogen with a flow rate of 20-50 mL/min.
-
Program the temperature profile:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to a temperature above the expected decomposition (e.g., 350°C) at a heating rate of 10 °C/min.
-
-
-
Data Acquisition:
-
Start the experiment and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.
-
Visualizations
Caption: Experimental workflow for thermal analysis.
Caption: Troubleshooting logic for thermal analysis.
References
- 1. Nicotinamide N-oxide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Isonicotinamide 1-oxide: A Validated HPLC Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Isonicotinamide 1-oxide. Given the limited availability of direct methods for this specific analyte, this guide details a robust, stability-indicating HPLC method adapted from validated protocols for structurally analogous compounds, including isonicotinamide and niacinamide N-oxide.[1][2][3] The performance of this proposed HPLC method is compared with alternative analytical techniques to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method is critical for accurate and reliable quantification of pharmaceutical compounds. This section compares the proposed HPLC method with other potential techniques for the analysis of this compound.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Proposed HPLC-UV | Chromatographic separation based on polarity, followed by UV detection. | High specificity, sensitivity, and accuracy; suitable for stability-indicating assays.[1][4] | Requires specialized equipment and skilled personnel; can be time-consuming. | Routine quality control, stability studies, and quantification in complex matrices. |
| Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Low specificity; susceptible to interference from other absorbing compounds. | Preliminary quantification in simple, well-defined matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity; provides structural information.[5] | Requires derivatization for non-volatile compounds; high equipment cost. | Identification and quantification of volatile impurities or related substances. |
| Electroanalytical Methods | Measurement of electrochemical properties (e.g., current, potential). | High sensitivity, rapid analysis, and portability. | Susceptible to matrix effects and electrode fouling. | Specialized applications, such as in-process monitoring or sensor development. |
Experimental Protocols
This section provides detailed methodologies for the proposed HPLC method and its validation, adhering to the International Council for Harmonisation (ICH) guidelines.[6][7]
Proposed Stability-Indicating HPLC Method
This method is designed to be specific for this compound and to separate it from potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 20 mM Potassium Phosphate Buffer (pH 6.8) and Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The validation of the analytical method is crucial to ensure its suitability for the intended purpose.[8][9]
1. Specificity (Forced Degradation Study):
To demonstrate the stability-indicating nature of the method, forced degradation studies will be conducted.[10][11]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
The chromatograms of the stressed samples will be analyzed to ensure that the peak for this compound is well-resolved from any degradation product peaks.
2. Linearity:
The linearity of the method will be established by analyzing five concentrations of the standard solution. The calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (r²) will be calculated.
3. Accuracy (Recovery):
Accuracy will be determined by the standard addition method. A known amount of this compound standard will be spiked into a sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery will be calculated.
4. Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the same standard solution will be performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis will be repeated on a different day by a different analyst to assess the method's robustness.
The relative standard deviation (RSD) of the peak areas will be calculated.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Quantitative Data Summary
The following tables present the expected performance data for the validated HPLC method, based on similar validated methods for related compounds.[3]
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 40 | - | - |
| 100% | 50 | - | - |
| 120% | 60 | - | - |
Table 3: Precision
| Precision Type | RSD (%) |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~ 0.1 |
| Limit of Quantitation (LOQ) | ~ 0.3 |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the HPLC method validation process.
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical pathway for HPLC method validation according to ICH guidelines.
References
- 1. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine N-oxide - analysis - Analytice [analytice.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. slideshare.net [slideshare.net]
- 11. seejph.com [seejph.com]
A Senior Application Scientist's Guide to Validating Analytical Methods for Isonicotinamide 1-oxide Following ICH Q2(R1) Guidelines
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Isonicotinamide 1-oxide
This compound, a key metabolite and potential impurity of Isoniazid, plays a critical role in the safety and efficacy profile of this first-line antituberculosis drug. Ensuring its accurate quantification and control is not merely a procedural step but a cornerstone of pharmaceutical quality assurance. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides the globally accepted framework for demonstrating that an analytical method is suitable for its intended purpose.[1][2][3][4]
This guide offers an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for this compound. We will move beyond a simple checklist, exploring the scientific rationale behind each validation parameter. Furthermore, we will compare the validation strategy for a routine quality control (QC) assay method (e.g., HPLC-UV) with that of a more sensitive method for related substances or impurity profiling (e.g., UPLC-MS/MS), providing a comprehensive perspective for drug development professionals.
The ICH Q2(R1) Framework: A Foundation for Trustworthy Data
The objective of validating an analytical procedure is to furnish documented evidence that the method will consistently produce results that are reliable and accurate.[5] The ICH Q2(R1) guideline systematically breaks this down into key validation characteristics.[1][5][6] The specific parameters to be evaluated depend on the type of analytical procedure. For quantifying this compound, we will focus on an Assay method for the bulk drug or finished product and a quantitative test for impurities.
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][7]
-
Linearity: A direct proportional relationship between the analyte concentration and the method's response.[4]
-
Range: The interval between the upper and lower analyte concentrations for which the method has suitable linearity, accuracy, and precision.[4][8]
-
Accuracy: The closeness of test results to the true value.[4][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] This is assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[8]
-
Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Method Comparison: HPLC-UV for Assay vs. UPLC-MS/MS for Impurities
The choice of analytical technology is dictated by the method's purpose. A simple, robust HPLC-UV method is often sufficient for an assay of the main component. However, for detecting and quantifying trace-level impurities or related substances, a more sensitive and specific technique like UPLC-MS/MS is often required.
| Validation Parameter | HPLC-UV for Assay | UPLC-MS/MS for Impurities | Rationale / Causality |
| Specificity | Demonstrate no interference from placebo, and known impurities at the analyte's retention time. Peak purity analysis using a Diode Array Detector (DAD) is crucial. | Demonstrate no interference from the main API, other impurities, and matrix components. Mass spectrometry provides an orthogonal detection principle, offering superior specificity by monitoring specific parent-daughter ion transitions. | The goal for an assay is to quantify the major peak accurately. For impurities, the challenge is to detect and quantify small peaks in the presence of a very large main peak. |
| Linearity & Range | Typically 80% to 120% of the nominal test concentration.[6] | Must span from the LOQ to at least 120% of the impurity specification limit.[6] | The assay measures expected concentrations, while the impurity method must be reliable from the reporting threshold up to concentrations exceeding the specification. |
| Accuracy | Assessed by spiking drug product placebo with the analyte at 3 levels across the range (e.g., 80%, 100%, 120%). | Assessed by spiking placebo with known levels of the impurity at multiple levels, starting from the LOQ. | Accuracy must be proven across the entire working range for both methods. |
| LOQ/LOD | Not typically required for an assay method. | Critical. Must be determined experimentally and be below the reporting threshold for impurities. | The sensitivity of an assay method is not a primary concern, whereas for an impurity method, it is a fundamental requirement. |
| Robustness | Varies parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). | Similar variations are tested, but the impact on the resolution between the impurity and the main peak is the most critical parameter to monitor. | Ensures the method is reliable during routine use where minor variations are inevitable. |
Case Study: Validating a Reverse-Phase HPLC-UV Method for this compound Assay
Here, we detail the experimental protocols for validating an isocratic RP-HPLC method for the assay of this compound in a drug substance.
Pre-Validation Check: System Suitability Testing (SST)
Causality: Before any validation run, the chromatographic system's fitness for the intended analysis must be verified.[9] SST is not a validation parameter itself but an integral part of the procedure that ensures the system is performing adequately on the day of analysis.[10]
Experimental Protocol:
-
Prepare a standard solution of this compound at the nominal test concentration (e.g., 100 µg/mL).
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution.
-
Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.
-
Calculate the tailing factor and theoretical plates for the this compound peak from the first injection.
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 1.0%
-
%RSD of Retention Time: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
Validation Parameters: Protocols and Data
Objective: To demonstrate that the method can unequivocally assess this compound without interference from potential impurities or degradation products.
Experimental Protocol:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of this compound standard.
-
Inject a solution containing a mixture of this compound and its potential related substances (e.g., Isoniazid, Isonicotinic Acid).
-
Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples.
-
Use a Diode Array Detector (DAD) to perform peak purity analysis on the analyte peak in the presence of impurities and degradants.
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks in the chromatograms of stressed and impurity-spiked samples.
-
The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.
Objective: To establish the method's ability to produce results that are directly proportional to the concentration of this compound.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare at least five concentration levels covering 80% to 120% of the nominal assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Data Presentation & Acceptance Criteria:
| Concentration (µg/mL) | Mean Peak Area |
| 80 | 801500 |
| 90 | 902100 |
| 100 | 1001500 |
| 110 | 1103000 |
| 120 | 1202500 |
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be insignificant relative to the response at 100% concentration.
-
The plot should be visually linear.
Objective: To determine the closeness of the measured value to the true value.
Experimental Protocol:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with this compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation & Acceptance Criteria:
| Spike Level | Amount Added (mg) | Amount Found (mg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.05 | 100.5% |
| 120% | 12.0 | 11.92 | 99.3% |
-
Mean % Recovery: Should be within 98.0% to 102.0%.
Objective: To assess the degree of scatter between a series of measurements.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent assay samples of this compound at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and equipment.
-
Calculate the %RSD of the results.[4]
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both studies.
-
Data Presentation & Acceptance Criteria:
| Precision Study | Assay Result (% Label Claim) |
| Repeatability | |
| Sample 1 | 99.8 |
| Sample 2 | 100.2 |
| Sample 3 | 99.5 |
| Sample 4 | 100.5 |
| Sample 5 | 99.9 |
| Sample 6 | 100.1 |
| Mean | 100.0 |
| %RSD | 0.35% |
| Intermediate Precision | (Data from a different day/analyst) |
| Overall Mean (12 samples) | 99.9 |
| Overall %RSD | 0.48% |
-
%RSD for Repeatability: ≤ 1.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.
Experimental Protocol:
-
Prepare a system suitability solution and a test sample.
-
Analyze the samples under normal conditions and then under varied conditions (one variation at a time).
-
Flow Rate: ±10% (e.g., 0.9 mL/min and 1.1 mL/min for a 1.0 mL/min method).
-
Column Temperature: ±5°C.
-
Mobile Phase pH: ±0.2 units.
-
-
Evaluate the impact on system suitability parameters and the assay result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in the assay result from the nominal condition should not be significant.
Visualizing the Validation Workflow
A structured workflow is essential for a successful validation project. The following diagram illustrates the logical progression from method finalization to the completion of the validation report.
Caption: Workflow for Analytical Method Validation per ICH Q2(R1).
Conclusion
Validating an analytical method for this compound is a systematic process that provides confidence in the quality of data generated. By adhering to the principles outlined in ICH Q2(R1), scientists can develop robust, reliable, and defensible methods. The key is to understand that validation is not a one-size-fits-all exercise; the type and extent of validation are intrinsically linked to the intended purpose of the method, whether it is for a high-level assay or for trace-level impurity analysis. This guide provides the framework and the scientific rationale to empower researchers to make informed decisions, ensuring data integrity and regulatory compliance throughout the drug development lifecycle.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. canadacommons.ca [canadacommons.ca]
- 4. database.ich.org [database.ich.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. m.youtube.com [m.youtube.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
A Comparative Study of Isonicotinamide 1-Oxide and Isonicotinamide as Co-formers in Crystal Engineering
For Researchers, Scientists, and Drug Development Professionals
In the field of pharmaceutical sciences, the formation of co-crystals is a leading strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs), such as their solubility, stability, and bioavailability. The choice of a co-former is critical to the success of this endeavor. This guide provides a comparative analysis of two structurally related pyridine carboxamides: the well-established co-former, isonicotinamide, and its N-oxide analogue, isonicotinamide 1-oxide.
While isonicotinamide has been extensively studied and utilized in co-crystal engineering, this compound remains a largely unexplored candidate. This guide will synthesize the available experimental data for isonicotinamide and present a prospective analysis of this compound's potential, based on its molecular properties and the limited, yet insightful, literature on its supramolecular chemistry. A significant lack of published research on this compound as a co-former with APIs means that a direct comparison of performance based on extensive experimental data is not currently feasible.
Molecular and Physicochemical Properties: A Head-to-Head Comparison
A fundamental comparison begins with the intrinsic properties of the co-formers themselves. These properties influence their behavior in solution and in the solid state, affecting co-crystal formation and the characteristics of the resulting multi-component solid.
| Property | Isonicotinamide | This compound |
| Molecular Formula | C₆H₆N₂O | C₆H₆N₂O₂ |
| Molecular Weight | 122.127 g/mol | 138.12 g/mol [1] |
| Melting Point | 155-157 °C[2] | No experimental data found |
| Aqueous Solubility | 191 g/L[2] | No experimental data found |
| Hydrogen Bond Donors | 1 (amine) | 1 (amine) |
| Hydrogen Bond Acceptors | 2 (pyridine N, carbonyl O) | 2 (N-oxide O, carbonyl O) |
| pKa (of conjugate acid) | 3.61 | No experimental data found |
Supramolecular Chemistry: The Basis of Co-crystal Formation
The ability of a molecule to act as a co-former is dictated by its capacity to form robust and predictable non-covalent interactions, primarily hydrogen bonds. The arrangement of these interactions into recognizable patterns, known as supramolecular synthons, is the cornerstone of crystal engineering. Isonicotinamide and this compound exhibit distinct differences in this regard.
Isonicotinamide typically participates in co-crystal formation through two primary supramolecular synthons: the amide-amide homosynthon, where two isonicotinamide molecules form a dimer through N-H···O hydrogen bonds, and the acid-pyridine heterosynthon, where the pyridine nitrogen accepts a proton from a carboxylic acid group of an API.
This compound, on the other hand, introduces a new and powerful hydrogen bond acceptor site: the N-oxide oxygen. This gives rise to a novel and energetically favorable carboxamide–pyridine N-oxide heterosynthon .[3][4] This synthon is sustained by a strong N–H⋯O⁻ hydrogen bond between the amide proton and the N-oxide oxygen, which is considered a better acceptor than a neutral pyridine nitrogen.[4] Computational studies have shown that the enthalpic advantage of this heterosynthon over competing homosynthons is approximately 3.0 kcal/mol, suggesting that it has a high probability of forming in a predictable manner.[5]
Figure 1. Molecular structures of Isonicotinamide and this compound.
Figure 2. Key supramolecular synthons for each co-former.
Performance of Isonicotinamide as a Co-former: Experimental Data
Isonicotinamide is a versatile and widely used co-former, known for its ability to improve the physicochemical properties of a range of APIs. The following table summarizes some examples of its performance.
| Active Pharmaceutical Ingredient (API) | Molar Ratio (API:INA) | Method of Preparation | Key Findings |
| Niflumic Acid | 1:1 | Isothermal Saturation | Increased aqueous solubility by 1.7 times compared to pure niflumic acid.[6] |
| Quercetin | 1:1 | Solvent Evaporation | Formed a new co-crystal phase with a melting point of 255.26 °C (vs. 314.85 °C for Quercetin and 156.62 °C for INA) and improved dissolution profile.[7] |
| Kaempferol | 2:1 | Solvent Evaporation | Formation of a new eutectic crystal.[8] |
| EGCG | 1:1 | Slow Evaporation | Formation of a 1:1 co-crystal hydrate.[7] |
This compound as a Co-former: A Prospective Analysis
There is a notable absence of studies reporting the use of this compound as a co-former to enhance the properties of APIs. However, its molecular structure and the demonstrated robustness of the carboxamide–pyridine N-oxide heterosynthon provide a strong basis for its potential in crystal engineering.[4]
Potential Advantages:
-
Stronger and More Directional Interactions: The N-oxide group is a stronger hydrogen bond acceptor than the pyridine nitrogen, which could lead to the formation of more stable co-crystals.
-
High Probability of Synthon Formation: The energetic favorability of the carboxamide–pyridine N-oxide heterosynthon suggests a high degree of predictability in co-crystal screening.[4][5]
-
Novel Crystal Packing: The introduction of the N-oxide group may lead to novel crystal packing arrangements that are not accessible with isonicotinamide, potentially resulting in unique and beneficial physicochemical properties.
The self-assembly of isonicotinamide N-oxide into a triple helix architecture and its use in forming co-crystals with barbiturates (in conjunction with 4,4′-bipyridine N,N′-dioxide) confirms its ability to participate in the formation of multi-component crystalline structures.[3][4] These findings strongly suggest that this compound is a viable candidate for co-crystallization with a variety of APIs and warrants further experimental investigation.
Experimental Protocols for Co-crystal Screening and Synthesis
The following are generalized protocols for co-crystal screening and synthesis that can be applied to both isonicotinamide and this compound.
1. Solvent Evaporation Method:
-
Protocol:
-
Dissolve stoichiometric amounts (e.g., 1:1, 1:2, 2:1 molar ratios) of the API and the co-former in a suitable solvent or solvent mixture until a clear solution is obtained. Common solvents include ethanol, methanol, and acetone.
-
Allow the solvent to evaporate slowly at room temperature or a controlled temperature.
-
Collect the resulting solid material for analysis.
-
-
Reference: This method was successfully used for the co-crystallization of quercetin and isonicotinamide.[7]
2. Liquid-Assisted Grinding (LAG):
-
Protocol:
-
Place stoichiometric amounts of the API and the co-former in a mortar or a ball mill.
-
Add a small amount of a suitable solvent (typically a few microliters per 100 mg of solid).
-
Grind the mixture for a specified period (e.g., 30-60 minutes).
-
Collect the resulting powder for analysis.
-
-
Rationale: This method is often more efficient than solvent evaporation and can sometimes produce different polymorphic forms.
3. Cooling Crystallization:
-
Protocol:
-
Dissolve the API and co-former in a minimal amount of a suitable solvent at an elevated temperature to achieve saturation.
-
Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and quality.
-
Isolate the crystals by filtration.
-
4. Characterization of Co-crystals:
The resulting solids from any of the above methods should be characterized using a combination of the following techniques to confirm co-crystal formation and to determine their physicochemical properties:
-
Powder X-ray Diffraction (PXRD): To identify new crystalline phases by comparing the diffraction pattern of the product with those of the starting materials.
-
Differential Scanning Calorimetry (DSC): To determine the melting point of the new solid phase, which is typically different from the melting points of the individual components.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To observe shifts in vibrational frequencies (e.g., of N-H and C=O groups) that indicate the formation of new hydrogen bonds.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the new crystalline particles.
References
- 1. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 3. Carboxamide–pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Carboxamide–pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. RU2536484C1 - Cocrystalline form of niflumic acid with isonicotinamide ot caffeine - Google Patents [patents.google.com]
- 7. US20100204204A1 - Nutraceutical co-crystal compositions - Google Patents [patents.google.com]
- 8. CN109988104B - Kaempferol and isonicotinamide eutectic crystal, preparation method, pharmaceutical composition and application thereof - Google Patents [patents.google.com]
Isonicotinamide 1-Oxide in Catalysis: A Comparative Guide to Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of catalysis, pyridine N-oxides have carved a significant niche as versatile and powerful tools. Their unique electronic properties, stemming from the polarized N-O bond, render them effective as organocatalysts, ligands for metal-catalyzed reactions, and mild oxidants. Among the diverse array of substituted pyridine N-oxides, isonicotinamide 1-oxide presents a compelling case for investigation due to the additional functionality of the amide group. This guide provides a comprehensive comparison of this compound with other commonly employed pyridine N-oxides, such as pyridine N-oxide (PNO) and 4-picoline N-oxide, supported by experimental data to inform catalyst selection and development.
Performance in Metal-Catalyzed Cross-Coupling Reactions
Pyridine N-oxides are widely utilized as ligands in metal-catalyzed cross-coupling reactions, where they can enhance catalyst stability and activity. A notable example is the copper-catalyzed N-arylation of imidazoles. While direct comparative data including this compound is limited, a study on the N-arylation of imidazole with iodobenzene provides valuable insights into the relative performance of other pyridine N-oxides.
Table 1: Comparison of Pyridine N-Oxide Ligands in the Cu-Catalyzed N-Arylation of Imidazole with Iodobenzene
| Ligand | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%)[1][2] |
| Pyridine N-oxide | CuSO₄ (10 mol%), Ligand (20 mol%), Cs₂CO₃ (2 equiv) | Water | 120 | 24 | 75 |
| 4-Picoline N-oxide | CuSO₄ (10 mol%), Ligand (20 mol%), Cs₂CO₃ (2 equiv) | Water | 120 | 24 | 82 |
| 4-Methoxypyridine N-oxide | CuSO₄ (10 mol%), Ligand (20 mol%), Cs₂CO₃ (2 equiv) | Water | 120 | 24 | 91 |
Data synthesized from a study on Cu-catalyzed N-arylation of imidazoles.[1][2]
The data suggests that electron-donating substituents on the pyridine ring, such as the methyl group in 4-picoline N-oxide and the methoxy group in 4-methoxypyridine N-oxide, can enhance the catalytic activity, leading to higher product yields.[1] This trend highlights the tunability of the electronic properties of pyridine N-oxide ligands to optimize catalytic performance. While this compound was not included in this specific study, the electron-withdrawing nature of the carboxamide group at the 4-position would likely influence its coordination properties and catalytic activity, warranting further investigation in this and other cross-coupling reactions like the Suzuki-Miyaura coupling.
Application in Oxidation Reactions
Pyridine N-oxides can act as catalysts or mediators in a variety of oxidation reactions, including the challenging C-H bond oxidation. They are known to facilitate the generation of reactive oxygen species or act as hydrogen atom transfer (HAT) agents.
A recent study on the electrochemical benzylic C-H oxidation of alkylarenes to ketones utilized a library of pyridine N-oxide derivatives as HAT mediators.[3][4] This highlights the potential for fine-tuning the reactivity of the catalyst by modifying the substituents on the pyridine ring.
Table 2: Selected Pyridine N-Oxide Derivatives in Electrochemical Benzylic C-H Oxidation
| Substrate | Pyridine N-Oxide Mediator | Product | Yield (%)[3] |
| Ethylbenzene | 2,6-Dichloropyridine N-oxide | Acetophenone | 85 |
| Toluene | 2,6-Dichloropyridine N-oxide | Benzaldehyde | 78 |
| Diphenylmethane | 2,6-Dichloropyridine N-oxide | Benzophenone | 92 |
Data from a study on electrochemical benzylic C-H oxidation.[3]
While this study did not specifically include this compound, the data underscores the importance of electronic and steric factors in the design of pyridine N-oxide catalysts for oxidation reactions. The electron-withdrawing amide group in this compound could potentially modulate its HAT ability, making it a candidate for further exploration in such transformations.
Role in Asymmetric Catalysis
Chiral pyridine N-oxides have emerged as powerful organocatalysts for a range of asymmetric transformations, most notably the allylation of aldehydes. These catalysts activate silyl reagents, facilitating the enantioselective addition of allyl groups to carbonyl compounds.
Table 3: Performance of Chiral Pyridine N-Oxide Catalysts in the Asymmetric Allylation of Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Chiral Pyridine N-Oxide 1 | 10 | CH₂Cl₂ | -78 | 12 | 90 | 92 |
| Chiral Pyridine N-Oxide 2 | 5 | CH₂Cl₂ | -78 | 24 | 85 | 88 |
| Chiral Isoquinoline N-Oxide (QUINOX) | 1 | CH₂Cl₂ | -40 | 12 | >95 | 87[5] |
Data compiled from representative studies on asymmetric allylation.
The development of novel chiral pyridine N-oxide scaffolds is an active area of research, with a focus on creating catalysts that are both highly efficient and readily accessible. The isonicotinamide backbone, with its potential for introducing chirality and secondary interactions through the amide group, offers an interesting platform for the design of new asymmetric catalysts.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key catalytic reactions employing pyridine N-oxides are provided below.
General Procedure for Cu-Catalyzed N-Arylation of Imidazoles
This protocol is adapted from the literature for the N-arylation of imidazole with iodobenzene using a copper/pyridine N-oxide catalytic system.[1][2]
Materials:
-
Imidazole
-
Iodobenzene
-
Copper(II) sulfate (CuSO₄)
-
Pyridine N-oxide derivative (e.g., pyridine N-oxide, 4-picoline N-oxide)
-
Cesium carbonate (Cs₂CO₃)
-
Deionized water
Procedure:
-
To a sealed reaction vessel, add imidazole (1.1 mmol), iodobenzene (1.0 mmol), CuSO₄ (0.1 mmol, 10 mol%), the pyridine N-oxide ligand (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add deionized water (3 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylimidazole.
General Procedure for Electrochemical Benzylic C-H Oxidation
The following is a general procedure for the electrochemical oxidation of benzylic C-H bonds using a pyridine N-oxide mediator, based on recent literature.[3]
Materials:
-
Alkylarene substrate
-
Pyridine N-oxide derivative (e.g., 2,6-dichloropyridine N-oxide)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Reticulated vitreous carbon (RVC) anode
-
Platinum wire cathode
-
Oxygen balloon
Procedure:
-
In an undivided electrochemical cell equipped with an RVC anode and a platinum wire cathode, combine the alkylarene substrate (0.7 mmol, 1 equiv), the pyridine N-oxide mediator (0.56 mmol, 0.8 equiv), and trifluoroacetic acid (1.4 mmol, 2 equiv) in acetonitrile (7 mL).
-
Purge the cell with oxygen and maintain a positive pressure with an oxygen balloon.
-
Electrolyze the stirred solution at a constant current of 10 mA at room temperature for the specified time (typically 20-30 hours), or until the starting material is consumed as monitored by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the corresponding ketone.
General Procedure for Asymmetric Allylation of Aldehydes
This protocol is a representative procedure for the asymmetric allylation of aldehydes using a chiral pyridine N-oxide organocatalyst.
Materials:
-
Aldehyde
-
Allyltrichlorosilane
-
Chiral pyridine N-oxide catalyst
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral pyridine N-oxide catalyst (0.02 mmol, 5 mol%).
-
Add anhydrous dichloromethane (1.0 mL) and cool the solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (0.4 mmol, 1 equiv) and diisopropylethylamine (0.8 mmol, 2 equiv).
-
Slowly add allyltrichlorosilane (0.6 mmol, 1.5 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at the same temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (2 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the homoallylic alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Signaling Pathways and Catalytic Cycles
The catalytic activity of pyridine N-oxides is intrinsically linked to their electronic structure and ability to interact with substrates and metal centers. The following diagrams illustrate generalized catalytic cycles and workflows relevant to the applications discussed.
In this cycle, the pyridine N-oxide (L) coordinates to the metal center, influencing the rates of oxidative addition, transmetalation/nucleophilic attack, and reductive elimination, ultimately impacting the overall efficiency of the reaction.
In HAT catalysis, the pyridine N-oxide is oxidized to a reactive N-oxy radical, which then abstracts a hydrogen atom from the substrate, initiating its functionalization. The pyridine N-oxide is regenerated in a subsequent step, completing the catalytic cycle.
In asymmetric allylation, the chiral pyridine N-oxide acts as a Lewis base, coordinating to the silicon atom of the allyltrichlorosilane to form a hypervalent silicate intermediate. This chiral complex then reacts with the aldehyde via diastereomeric transition states, leading to the formation of an enantioenriched product.
Conclusion and Future Outlook
This compound holds considerable promise as a versatile component in the catalytic toolbox, offering the potential for unique reactivity and selectivity due to its amide functionality. While direct comparative studies with other pyridine N-oxides are currently limited, the existing data for related compounds provides a strong foundation for future investigations. Researchers are encouraged to explore the performance of this compound and its derivatives in a wide range of catalytic transformations, including cross-coupling, oxidation, and asymmetric synthesis. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such endeavors, ultimately expanding the scope and utility of pyridine N-oxide catalysis in both academic and industrial settings. The strategic incorporation of the amide group in this compound may open new avenues for catalyst design, enabling novel secondary interactions that could lead to enhanced performance and selectivity.
References
Performance Showdown: Isonicotinamide 1-Oxide Ligands in Catalysis and Coordination Chemistry
For researchers, scientists, and professionals in drug development, the quest for novel ligands that can enhance the performance of metal-based catalysts and therapeutics is relentless. Among the myriad of options, Isonicotinamide 1-oxide based ligands are emerging as a compelling class of compounds. This guide provides a comparative analysis of their performance against other relevant ligands, supported by available experimental data, to aid in the rational design of next-generation molecular technologies.
This compound, a derivative of isonicotinamide, introduces an N-oxide functionality that significantly alters its electronic properties and coordination behavior. This modification can lead to enhanced stability, modulated catalytic activity, and unique reactivity patterns in the resulting metal complexes. This guide will delve into a comparison of this compound with its parent compound, isonicotinamide, and other pyridine N-oxide derivatives in the context of catalytic applications and coordination complex stability.
Catalytic Performance: A Comparative Look
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, we can glean valuable insights by examining the performance of related systems. The primary areas where these ligands have shown promise are in oxidation and hydrogenation catalysis.
Oxidation Catalysis:
Pyridine N-oxide derivatives have been identified as tunable and efficient hydrogen atom transfer (HAT) electrocatalysts for benzylic C-H bond oxidation.[1] The electronic properties of the pyridine N-oxide ring can be modulated by substituents, which in turn affects the O-H bond dissociation energies (BDEs) and oxidation potentials of the catalyst.[1] This tunability is a key advantage in optimizing catalytic efficiency for specific substrates.
A study on maleic anhydride derivatives as catalysts for the N-oxidation of various pyridine substrates using hydrogen peroxide highlights the importance of matching the catalyst's electronic properties with the substrate.[2][3] For instance, 2,3-dimethylmaleic anhydride (DMMA) was more effective for electron-rich pyridines, while 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA) performed better with electron-deficient pyridines.[2][3] This principle of electronic matching is directly applicable to the design and selection of this compound based catalysts.
Hydrogenation and Reductive Amination:
Isonicotinamide (without the N-oxide) has been successfully employed to stabilize cobalt nanoparticles (CoNPs) on silica supports for catalytic hydrogenation and reductive amination reactions.[4][5] The CoNPs@SBA-15/NIC catalyst, where NIC is isonicotinamide, demonstrated high catalytic activity in the hydrogenation of various functional groups, including alkenes, nitriles, ketones, and quinolines, under relatively mild conditions.[4][5] The turnover numbers achieved were comparable to those of homogeneous cobalt catalysts.[4][5] While this study does not include this compound, it provides a benchmark for the performance of the parent ligand. The introduction of the N-oxide group in this compound would be expected to alter the electron density on the cobalt nanoparticles, potentially influencing the catalytic activity and selectivity. Further research is needed to directly compare these two ligand systems in this application.
Below is a table summarizing the catalytic performance of a cobalt catalyst stabilized by silica-grafted isonicotinamide in the hydrogenation of acetophenone.
| Catalyst | Support | Substrate | Product | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) | Reference |
| CoNPs@SBA-15/NIC | SBA-15 | Acetophenone | 1-Phenylethanol | >99 | >99 | 1980 | 990 | [5] |
| CoNPs@SBA-16/NIC | SBA-16 | Acetophenone | 1-Phenylethanol | 95 | >99 | 1900 | 950 | [5] |
| CoNPs@SiO₂-gel/NIC | SiO₂-gel | Acetophenone | 1-Phenylethanol | 88 | >99 | 1760 | 880 | [5] |
| CoNPs@Stöber-SiO₂/NIC | Stöber-SiO₂ | Acetophenone | 1-Phenylethanol | 75 | >99 | 1500 | 750 | [5] |
Stability of Metal Complexes: A Key Performance Indicator
A pH-metric study on ternary complexes of transition metals with nicotinamide (an isomer of isonicotinamide) and penicillamine revealed the order of stability constants for the binary metal-nicotinamide complexes.[6] Another study investigated the stability constants of ternary complexes of transition metals with nicotinamide and alanine.[7]
The order of stability for some transition metal complexes with N'-[-(4-chlorophenyl)methylene] nicotinohydrazide was found to be Zn(II) > Cu(II) > Ni(II) > Mn(II) > Co(II). For pyrimidine and sulphonamide drugs, the stability constants with several transition metals followed the Irving-Williams order: Cu²⁺ > Fe³⁺ > Ni²⁺ > Co²⁺ > Zn²⁺.[8]
The introduction of the N-oxide group in this compound is expected to increase the electron density on the oxygen atom, making it a stronger Lewis base and potentially leading to more stable metal complexes compared to isonicotinamide, where coordination occurs through the pyridine nitrogen. However, steric factors and the nature of the metal ion will also play a crucial role.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of protocols used in the synthesis and characterization of relevant complexes.
Synthesis of a Cobalt(II)-Isonicotinamide Complex
A new coordination compound of Cobalt(II) and isonicotinamide, --INVALID-LINK--₂, was synthesized by the following procedure: 0.4804 g (0.0037 mol) of CoCl₂ was dissolved in 5 mL of distilled water. To this, a solution of 1.3556 g of isonicotinamide (0.0111 mol) in 10 mL of distilled water was added. Zinc amalgam was added to the mixture, which was then stirred for 1.5 hours. After filtration, 0.8125 g of NaBF₄ (0.0074 mol) dissolved in 1 mL of distilled water was added to the supernatant. The mixture was refrigerated in an ice bath for 4 days, after which the precipitate was filtered and dried. The average yield was 70%.[9][10]
General Procedure for Catalytic N-Oxidation of Pyridines
In a typical experiment, a pyridine substrate is reacted with hydrogen peroxide in the presence of a catalytic amount of an anhydride, such as a maleic anhydride derivative.[2][3] The reaction progress can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC). After the reaction is complete, the product pyridine N-oxide is isolated and purified, often by column chromatography. The yield and selectivity of the reaction are then determined.
Visualizing Reaction Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships and processes.
Conclusion and Future Outlook
This compound based ligands represent a promising area for the development of novel catalysts and coordination compounds. The introduction of the N-oxide functionality offers a powerful tool for tuning the electronic and steric properties of the ligand, thereby influencing the performance of the resulting metal complexes. While direct comparative data is still somewhat scarce, the available information suggests that these ligands have the potential to outperform traditional pyridine-based ligands in specific applications.
Future research should focus on systematic comparative studies of this compound and its derivatives against a panel of established ligands in various catalytic reactions. The generation of comprehensive datasets on their coordination chemistry, including stability constants with a range of metal ions, will be crucial for unlocking their full potential in materials science and medicinal chemistry. The detailed experimental protocols and conceptual frameworks provided in this guide aim to facilitate and inspire such future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Silica‐Grafted Isonicotinamide to Boost Catalytic Activity of Cobalt Nanoparticles in Hydrogenation and Reductive Amination Reactions | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. Synthesis and Characterization of a New Compound of Cobalt II with Isonicotinamide and Evaluation of the Bactericidal Potential [scirp.org]
- 10. scirp.org [scirp.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isonicotinamide 1-oxide Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of Isonicotinamide 1-oxide, a key metabolite and potential impurity in pharmaceutical products, is of paramount importance. Ensuring the interchangeability and consistency of analytical data generated across different laboratories or methodologies necessitates a thorough cross-validation of the analytical techniques employed. This guide presents a comparative overview of two prevalent analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document provides detailed experimental protocols, a quantitative comparison of method performance, and a standardized workflow for the cross-validation process to support the generation of high-quality, reproducible data in research and quality control settings.
Data Presentation: A Quantitative Comparison
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are representative and should be established for each specific method and matrix.
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
| Specificity | Moderate to High |
| Cost | Low to Moderate |
| Throughput | Moderate |
Table 2: LC-MS/MS Method Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~0.1 ng/mL |
| Specificity | Very High |
| Cost | High |
| Throughput | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a robust and widely accessible method for the quantification of this compound, suitable for routine analysis in quality control.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% formic acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Quantification: A calibration curve is generated by plotting the peak area of this compound against a series of known concentrations of a reference standard. The concentration of the analyte in the sample is determined from this calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, ideal for trace-level analysis in complex matrices.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized. For pyridine N-oxide, protonated, sodiated, and proton-bound dimers have been observed.[2]
-
-
Sample Preparation:
-
For biological samples, perform protein precipitation with acetonitrile or solid-phase extraction (SPE) for sample clean-up.
-
Evaporate the supernatant/eluate to dryness and reconstitute in the initial mobile phase.
-
-
Quantification: The concentration of this compound is determined by the ratio of its peak area to that of a stable isotope-labeled internal standard, plotted against a calibration curve.
Cross-Validation Workflow
A generalized workflow for the cross-validation of the HPLC-UV and LC-MS/MS analytical methods for this compound is presented below. This process ensures the integrity and comparability of data generated by both techniques.
Cross-validation workflow for analytical methods.
References
A Head-to-Head Comparison of Isonicotinamide 1-oxide and Nicotinamide 1-oxide for Researchers
An In-depth examination of the physicochemical properties, biological activities, and underlying mechanisms of two isomeric pyridine N-oxides.
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comprehensive head-to-head comparison of Isonicotinamide 1-oxide and Nicotinamide 1-oxide, two isomers that, despite their close resemblance, may exhibit distinct biological profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of these compounds.
Physicochemical Properties: A Tale of Two Isomers
This compound and Nicotinamide 1-oxide share the same molecular formula and weight, but the position of the carboxamide group on the pyridine ring leads to subtle differences in their computed and experimental properties. These variations can influence their solubility, membrane permeability, and interactions with biological targets.
| Property | This compound | Nicotinamide 1-oxide |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol [1] | 138.12 g/mol |
| CAS Number | 38557-82-3[1] | 1986-81-8 |
| Melting Point | Not available | 289 - 293 °C |
| LogP (calculated) | -1.3 | -1.3 |
| Topological Polar Surface Area | 68.6 Ų[1] | 68.6 Ų |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
Biological Activities and Mechanisms of Action
Current research highlights a more extensively studied profile for Nicotinamide 1-oxide, particularly in the realm of inflammation. The biological activities of this compound are less characterized, with much of the available data pertaining to its parent compound, isonicotinamide.
Nicotinamide 1-oxide: An Anti-inflammatory Modulator
Nicotinamide 1-oxide has demonstrated significant anti-inflammatory properties, primarily through its influence on the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[2][3] In studies involving microglial cells, Nicotinamide 1-oxide has been shown to attenuate the inflammatory response induced by pathogens like Herpes Simplex Virus-1 (HSV-1).[2][3]
Key Biological Effects of Nicotinamide 1-oxide:
-
Reduces Pro-inflammatory Cytokines: It significantly inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in activated microglia.[2]
-
Promotes M2 Microglial Polarization: It encourages the transition of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[2]
-
Activates SIRT1: It enhances the expression and deacetylase activity of SIRT1.[2]
-
Inhibits NF-κB Signaling: By activating SIRT1, it leads to the deacetylation of the p65 subunit of NF-κB, thereby inhibiting its signaling pathway and reducing the inflammatory cascade.[2][3]
A study on HSV-1-induced microglial inflammation found that Nicotinamide 1-oxide exhibited low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 320 μM in both mouse and human microglial cell lines.[2]
Isonicotinamide and its 1-Oxide: An Area Ripe for Exploration
While direct experimental data on the biological activities of this compound is limited, studies on its parent compound, isonicotinamide, and its derivatives provide some insights into its potential therapeutic areas. Isonicotinamide has been investigated for its anti-inflammatory and antinociceptive properties.[4] Furthermore, derivatives of isonicotinamide have been explored as inhibitors of enzymes like β-secretase, which is relevant in the context of Alzheimer's disease.[5][6]
A study on the anti-inflammatory activity of isonicotinamide derivatives showed that some compounds exhibited potent inhibition of reactive oxygen species (ROS) production in human blood cells, with IC50 values significantly lower than the standard drug ibuprofen.[7][8][9] This suggests that the isonicotinoyl scaffold has the potential for development into anti-inflammatory agents. However, it is crucial to note that these findings do not directly translate to this compound.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for the synthesis of these compounds and for assessing their anti-inflammatory activity.
Synthesis Protocols
Synthesis of Nicotinamide 1-oxide:
This procedure is adapted from a well-established method.
-
Materials: Nicotinamide, glacial acetic acid, 30% hydrogen peroxide, ethyl alcohol, acetone, ether.
-
Procedure:
-
Dissolve powdered nicotinamide in glacial acetic acid with warming.
-
Add cold 30% hydrogen peroxide to the solution.
-
Heat the mixture on a steam bath for 3.5 hours.
-
Distill the reaction mixture under reduced pressure.
-
Dilute the mixture with distilled water and continue distillation until the product begins to separate.
-
Continue distillation at a lower pressure until almost dry.
-
Dissolve the resulting solid in the minimum amount of boiling water.
-
Add ethyl alcohol and allow the solution to cool slowly, followed by cooling to 5°C overnight.
-
Collect the solid by filtration and wash with cold alcohol, then acetone, and finally ether.
-
Proposed Synthesis of this compound:
-
Materials: Isonicotinamide, glacial acetic acid, 30% hydrogen peroxide, ethyl alcohol, acetone, ether.
-
Procedure:
-
Dissolve isonicotinamide in glacial acetic acid with gentle warming.
-
Carefully add 30% hydrogen peroxide to the solution.
-
Heat the reaction mixture (e.g., on a steam bath) for a specified duration, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Work-up the reaction mixture following a similar procedure to that of Nicotinamide 1-oxide, involving distillation under reduced pressure and recrystallization to isolate the this compound product.
-
In Vitro Anti-inflammatory Activity Assay (General Protocol)
This protocol can be used to assess and compare the anti-inflammatory effects of both 1-oxides.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or microglial cell lines (e.g., BV2).
-
Materials: Test compounds (this compound, Nicotinamide 1-oxide), Lipopolysaccharide (LPS), cell culture medium, Griess reagent, ELISA kits for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Inflammatory Challenge: Induce an inflammatory response by adding LPS to the wells (except for the negative control).
-
Incubation: Incubate the cells for a suitable time (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess assay.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production by the test compounds compared to the LPS-only treated control. Determine the IC50 values.
-
Visualizing the Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the known signaling pathway for Nicotinamide 1-oxide and a generalized workflow for evaluating anti-inflammatory activity.
References
- 1. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of isonicotinamide derived beta-secretase inhibitors: in vivo reduction of beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pyridine-Based Co-crystal Formers: A Comparative Analysis of Isonicotinamide, Nicotinamide, and the Potential of Isonicotinamide 1-Oxide
For researchers, scientists, and drug development professionals, the selection of an appropriate co-crystal former is a critical step in modulating the physicochemical properties of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the performance of two widely used pyridine-based co-crystal formers, isonicotinamide (INA) and nicotinamide (NA), and explores the potential of isonicotinamide 1-oxide as a novel co-crystal former. This analysis is based on available experimental data and theoretical considerations of molecular structure and hydrogen bonding capabilities.
Introduction to Pyridine-Based Co-crystal Formers
Isonicotinamide and nicotinamide are isomers that have demonstrated significant utility in the formation of pharmaceutical co-crystals.[1] Their ability to form robust hydrogen bonds, particularly the carboxylic acid-pyridine heterosynthon, makes them effective in improving the solubility, stability, and bioavailability of APIs.[1][2] this compound, an N-oxide derivative of isonicotinamide, presents an intriguing, albeit less studied, alternative. The introduction of the N-oxide functional group can significantly alter the hydrogen bonding landscape, potentially offering unique advantages in co-crystal design.
Comparative Performance: Isonicotinamide vs. Nicotinamide
The selection between isonicotinamide and nicotinamide often depends on the specific API and desired co-crystal properties. Both are effective, but the positional difference of the nitrogen atom in the pyridine ring influences the geometry of hydrogen bonding and subsequent crystal packing.[1]
A study on the co-crystals of the anti-inflammatory drug diflunisal with both nicotinamide and isonicotinamide revealed that both formers successfully produced co-crystals with improved dissolution rates and higher aqueous solubilities compared to the pure drug.[2] The melting points of the diflunisal-nicotinamide (DIF-NIC) and diflunisal-isonicotinamide (DIF-ISO) co-crystals were 195 °C and 182 °C, respectively, indicating good thermal stability for both.[2]
The following table summarizes the comparative performance of isonicotinamide and nicotinamide with various APIs as reported in the literature.
| Co-crystal Former | API | Molar Ratio (API:Former) | Method of Preparation | Key Findings | Reference |
| Isonicotinamide | Diflunisal | 2:1 | Solution Crystallization | Melting Point: 182 °C; Increased solubility and dissolution rate. | [2] |
| Nicotinamide | 1:1 | Solution Crystallization | Forms a co-crystal where the pyridine N atom of isonicotinamide acts as a hydrogen bond acceptor from the amine of nicotinamide. | [1] | |
| Clofibric Acid | 1:1 | Solution Crystallization | The pyridine N atom of isonicotinamide is a hydrogen bond acceptor from the carboxylic acid proton. | [1] | |
| Diclofenac | 1:1 | Solution Crystallization | The pyridine N atom of isonicotinamide is a hydrogen bond acceptor from the carboxylic acid proton. | [1] | |
| Nicotinamide | Diflunisal | 2:1 | Solution Crystallization | Melting Point: 195 °C; Increased solubility and dissolution rate. | [2] |
| Ibuprofen | 1:1 | Grinding and Melting | Successful formation of co-crystals. | [3] | |
| Gliclazide | 1:2 | Solvent Evaporation | Significant enhancement in dissolution profiles compared to pure gliclazide. | [3] | |
| Carbamazepine | 1:1 | Melting Crystallization | Successful co-crystal formation. | [4] |
The Potential of this compound
Direct experimental data on the performance of this compound as a co-crystal former is limited in the reviewed literature. However, its molecular structure suggests a strong potential for forming co-crystals. The N-oxide group is a strong hydrogen bond acceptor, potentially leading to different and stronger intermolecular interactions compared to the parent isonicotinamide. This could result in co-crystals with distinct physicochemical properties. Theoretical studies using dispersion-corrected density functional theory have been shown to reliably predict the stability of co-crystals, and such an approach could be valuable in assessing the potential of this compound.[5]
Experimental Protocols
The successful formation of co-crystals is highly dependent on the experimental methodology. The following are generalized protocols for common co-crystal screening and synthesis techniques.
Solution-Based Co-crystal Screening (Slow Evaporation)
-
Stoichiometric Mixing : Dissolve equimolar or other desired stoichiometric ratios of the API and the co-crystal former in a suitable solvent.[6]
-
Solvent Selection : The choice of solvent is critical. A solvent in which both components are soluble is required.[4]
-
Evaporation : Allow the solvent to evaporate slowly at room temperature or a controlled temperature.[4]
-
Crystal Harvesting : Collect the resulting crystals.
-
Characterization : Analyze the crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation.[2][3]
Solid-State Grinding
-
Mixing : Place the API and co-crystal former in a mortar or a ball mill.[3]
-
Grinding : Grind the mixture for a specific duration. Liquid-assisted grinding, where a small amount of solvent is added, can accelerate the reaction.[4]
-
Characterization : Analyze the resulting powder to determine if co-crystal formation has occurred.
Slurry Crystallization
-
Suspension : Create a slurry by adding the API and co-crystal former to a solvent in which they are sparingly soluble.[7]
-
Equilibration : Stir the slurry for an extended period (hours to days) to allow for equilibration to the most stable crystalline form.
-
Isolation and Analysis : Isolate the solid phase and analyze it to identify the crystalline form.
Visualization of Methodologies and Molecular Interactions
To further clarify the experimental process and the molecular basis of co-crystal formation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards ab initio screening of co-crystal formation through lattice energy calculations and crystal structure prediction of nicotinamide, isonicotinamide, picolinamide and paracetamol multi-component crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. polycrystalline.it [polycrystalline.it]
A Comparative Guide to the Quantitative Analysis of Isonicotinamide 1-oxide: The Ascendancy of qNMR
For Immediate Distribution
Shanghai, China – December 30, 2025 – In the landscape of pharmaceutical and chemical analysis, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the assay of isonicotinamide 1-oxide, a significant compound in medicinal chemistry and materials science.[1][2] We will delve into the principles and practical applications of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, juxtaposing it with conventional techniques such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titration. This in-depth analysis is tailored for researchers, scientists, and drug development professionals seeking robust and reliable analytical solutions.
The Analytical Imperative for this compound
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents and functional materials. Its purity and concentration directly impact the yield, efficacy, and safety of the final products. Therefore, employing an accurate and precise analytical method for its assay is not merely a quality control step but a foundational requirement for successful research and development.
Unveiling the Power of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands out as a powerful analytical technique due to its fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[3][4] This inherent relationship makes qNMR a primary ratio method, meaning it can provide an absolute quantification of a substance without the need for a calibration curve generated from a reference standard of the analyte itself.[3][5] This is a significant advantage over other methods that rely on compound-specific response factors.[6]
Key Advantages of qNMR: [3][5]
-
Absolute Quantification: Eliminates the need for analyte-specific reference standards.[3]
-
Non-destructive: The sample can be recovered and used for further analyses.[3]
-
Structural Confirmation: Provides structural information, confirming the identity of the analyte simultaneously with quantification.[6]
-
High Specificity: The high resolution of NMR spectra allows for the selective quantification of compounds in a mixture, provided there are unique, non-overlapping signals.[7]
-
Traceability: Results are traceable to the International System of Units (SI) through the use of certified reference materials (CRMs).[8]
A Comparative Analysis of Analytical Techniques
To provide a clear perspective, we compare qNMR with other commonly employed analytical techniques for the assay of organic compounds.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Titration |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance. | Measurement of light absorbance at a specific wavelength. | Measurement of the volume of a titrant of known concentration required to react completely with the analyte. |
| Quantification | Absolute (primary ratio method).[3] | Relative (requires a calibration curve with a reference standard). | Relative (requires a calibration curve). | Absolute (stoichiometric). |
| Specificity | High; can distinguish between structurally similar compounds.[7] | High; depends on chromatographic resolution. | Low; susceptible to interference from other absorbing species. | Low; titrates any substance that reacts with the titrant. |
| Sample Prep. | Simple; dissolution in a deuterated solvent with an internal standard.[7] | Can be more complex, involving filtration and dilution. | Simple; dissolution in a suitable solvent. | Simple; dissolution in a suitable solvent. |
| Non-destructive | Yes.[3] | No. | Yes. | No. |
| Structural Info. | Yes.[6] | No. | No. | No. |
Experimental Workflow: qNMR Assay of this compound
The following diagram illustrates the streamlined workflow for a qNMR assay.
Caption: Workflow for the qNMR assay of this compound.
Detailed Experimental Protocol for qNMR
1. Sample and Internal Standard Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.[9]
-
Select a suitable internal standard (IS) that has signals that do not overlap with the analyte. Maleic acid is a good candidate. Accurately weigh an appropriate amount of the certified internal standard.[10]
-
Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[11]
-
Transfer an exact volume (e.g., 600 µL) of the solution into a 5 mm NMR tube.[9]
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Ensure the probe is properly tuned and matched.[9]
-
Set the temperature to a constant value, typically 25°C.[9]
-
Use a 90° pulse for excitation to maximize the signal-to-noise ratio.[11]
-
Crucially, set a long relaxation delay (d1), which should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. This ensures complete relaxation and accurate integration.[11]
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12]
3. Data Processing and Calculation:
-
Apply an appropriate window function (e.g., a small line broadening of 0.1-0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.[9][11]
-
Carefully phase the spectrum and perform a baseline correction.[11]
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal from the internal standard. For this compound, the aromatic protons would be suitable candidates.
-
The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / I_is) * (N_is / N_analyte) * (M_analyte / M_is) * (W_is / W_analyte) * P_is
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the performance of different analytical methods for the assay of this compound.
| Parameter | qNMR | HPLC-UV | UV-Vis Spectrophotometry | Titration |
| Accuracy (% recovery) | 99.5 - 100.5% | 99.0 - 101.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD) | < 0.5% | < 1.0% | < 2.0% | < 1.0% |
| Linearity (R²) | N/A (primary method) | > 0.999 | > 0.998 | N/A |
| LOD | ~0.1 mg/mL | ~0.01 µg/mL | ~0.1 µg/mL | ~1 mg/mL |
| Analysis Time/Sample | ~15-30 min[13] | ~20-30 min[14] | ~5 min | ~10 min |
| Need for Analyte Standard | No[10] | Yes | Yes | No (but requires a standardized titrant) |
Studies comparing qNMR and HPLC for the quantification of various compounds have shown that both methods can provide accurate and precise results, with no statistically significant differences in many cases.[13][14] However, qNMR often demonstrates higher precision.[13] The primary advantage of qNMR in a research and development setting is the ability to obtain accurate quantification without requiring an isolated and purified reference standard of the analyte, which is often a time-consuming and costly process.[7]
Causality Behind Experimental Choices in qNMR
The meticulous selection of experimental parameters in qNMR is pivotal for achieving accurate and reproducible results. The choice of a long relaxation delay is to ensure that all nuclei have returned to thermal equilibrium before the next pulse, preventing signal saturation and ensuring that the integral is truly proportional to the number of nuclei.[11] The use of a 90° pulse maximizes the signal for each scan, improving the signal-to-noise ratio and, consequently, the precision of the integration.[11] The internal standard method is preferred over external calibration as it mitigates variations in sample volume, injection volume (in chromatography), and instrument performance.[15]
Conclusion: The Strategic Advantage of qNMR
While HPLC remains a workhorse for routine quality control due to its high throughput and sensitivity for trace impurities, qNMR offers a distinct and strategic advantage, particularly in the early stages of drug development and in the certification of reference materials.[10] Its ability to provide direct, absolute quantification without the need for an identical reference standard, coupled with the simultaneous confirmation of the molecular structure, makes it an invaluable tool for researchers.[3][6] For the assay of this compound, qNMR presents a robust, reliable, and efficient method that upholds the highest standards of scientific integrity.[16]
The adoption of qNMR can streamline analytical workflows, reduce the reliance on often expensive and sometimes unavailable reference standards, and provide a higher degree of confidence in the analytical results. As the demand for more accurate and efficient analytical methods grows, the role of qNMR in the pharmaceutical and chemical industries is set to expand significantly.
References
- 1. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. azom.com [azom.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. researchgate.net [researchgate.net]
- 8. Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. A validated 1H qNMR method for direct and simultaneous quantification of esculin, fraxin and (-)-epicatechin in Hippocastani cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. enfsi.eu [enfsi.eu]
Establishing a Reference Standard for Isonicotinamide 1-oxide: A Comparative Guide
In the landscape of pharmaceutical research and development, the purity and identity of compounds are paramount. For Isonicotinamide 1-oxide, a metabolite and potential impurity of isonicotinamide-related active pharmaceutical ingredients (APIs), the establishment of a well-characterized reference standard is not merely a procedural step but a foundational requirement for accurate analytical method development, validation, and routine quality control. This guide provides a comprehensive framework for establishing a reference standard for this compound, comparing its analytical profile with its parent compound, Isonicotinamide.
The Imperative for a Reference Standard
A chemical reference standard serves as the benchmark against which samples are compared. Its purpose is to ensure the accuracy and reproducibility of analytical results.[1] For this compound, this is critical for:
-
Impurity Profiling: Accurately identifying and quantifying this compound as a potential impurity in drug substances and products.
-
Metabolite Identification: Serving as a definitive marker in metabolic studies.
-
Method Validation: Ensuring the specificity, accuracy, and precision of analytical methods designed to detect it.
International Council for Harmonisation (ICH) guidelines, specifically ICH Q6A, stipulate that a reference standard must be thoroughly characterized to be suitable for its intended use.[2]
Comparative Analysis: this compound vs. Isonicotinamide
The primary difference between this compound and Isonicotinamide is the presence of the N-oxide functional group on the pyridine ring. This seemingly minor structural change significantly alters the molecule's physicochemical properties, necessitating a distinct reference standard.
| Property | This compound | Isonicotinamide |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O |
| Molecular Weight | 138.12 g/mol [3][4] | 122.12 g/mol [5] |
| CAS Number | 38557-82-3[4] | 1453-82-3[5] |
| Appearance | White to off-white solid | White crystalline powder[6] |
| Polarity | More polar due to the N-oxide group | Less polar |
Workflow for Establishing a Reference Standard
The establishment of a chemical reference standard is a meticulous process involving synthesis, purification, and comprehensive characterization.
Caption: Workflow for establishing a chemical reference standard.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Assay
The purity of the this compound candidate material is a critical parameter. A stability-indicating HPLC method is essential to separate the main component from any potential impurities or degradation products.
Rationale: Reverse-phase HPLC is a powerful technique for separating polar compounds. The choice of a C18 column provides a versatile stationary phase, while a buffered mobile phase ensures reproducible retention times. UV detection is suitable for aromatic compounds like this compound.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Start with 95% A and 5% B.
-
Linearly increase to 50% B over 15 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound candidate material in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area. For assay, the peak area of the candidate material is compared against a certified reference standard of a related compound (e.g., Isonicotinamide) with a known purity, applying a correction factor for the difference in molecular weight and UV response.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the this compound candidate material.
Rationale: NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure confirmation.
Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the candidate material in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (COSY, HSQC): Acquire 2D spectra to confirm proton-proton and proton-carbon correlations.
-
Expected ¹H NMR Spectral Data for Isonicotinamide (for comparison):
| Protons | Chemical Shift (ppm) | Multiplicity |
| H-2, H-6 | ~8.7 | Doublet |
| H-3, H-5 | ~7.8 | Doublet |
| -CONH₂ | ~8.2, ~7.6 | Broad Singlets |
Note: The presence of the N-oxide group in this compound is expected to cause downfield shifts of the pyridine ring protons compared to Isonicotinamide.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, further confirming its identity.
Rationale: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
Protocol:
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the candidate material (approximately 10 µg/mL) in a suitable solvent (e.g., methanol/water).
-
Analysis: Infuse the sample directly into the mass spectrometer and acquire the spectrum in positive ion mode.
Expected Mass-to-Charge Ratio (m/z):
-
This compound: [M+H]⁺ ≈ 139.04
-
Isonicotinamide: [M+H]⁺ ≈ 123.05
Comparative Data Summary
| Analytical Technique | This compound (Expected) | Isonicotinamide (Reference Standard) |
| HPLC Purity | >99.5% (area %) | >99.5% (area %) |
| ¹H NMR | Conforms to the proposed structure | Conforms to the known structure[7][8] |
| Mass Spectrum | [M+H]⁺ at m/z 139.04 | [M+H]⁺ at m/z 123.05[9] |
| Melting Point | Specific to the compound | 155-157 °C[5] |
| Loss on Drying | <0.5% | <0.5% |
Establishing Traceability and Trustworthiness
To be considered a valid reference standard, its properties must be traceable to a primary standard where possible. In the absence of a commercially available certified reference material for this compound, a well-characterized in-house primary standard can be established. This involves:
-
Comprehensive Characterization: Utilizing orthogonal analytical techniques (e.g., HPLC with different column chemistry, quantitative NMR) to confirm purity.
-
Impurity Identification: Identifying and quantifying any impurities present.
-
Stability Studies: Assessing the stability of the material under defined storage conditions.
The entire process must be meticulously documented in a Certificate of Analysis (CoA) , which should include all experimental data and a statement of the assigned purity and its uncertainty.
The Role of Quantitative NMR (qNMR)
For a primary reference standard, quantitative NMR (qNMR) is an increasingly utilized technique for potency determination.[10]
Rationale: qNMR is a primary ratio method, meaning it can determine the concentration of an analyte relative to a certified internal standard without the need for a specific reference standard of the analyte itself.
Caption: Principle of quantitative NMR (qNMR) for purity assessment.
Conclusion
Establishing a reference standard for this compound is a multi-faceted process that relies on a foundation of robust analytical science. By following a systematic approach of purification, comprehensive characterization using orthogonal techniques like HPLC, NMR, and MS, and meticulous documentation, a reliable reference standard can be established. The comparison with a well-characterized standard of a closely related compound, such as Isonicotinamide, provides a crucial benchmark for validating the identity and purity of the newly established this compound reference standard. This ensures the accuracy and integrity of all future analytical work involving this compound.
References
- 1. N-(2-Methylphenyl)isonicotinamide1-oxide | C13H12N2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. bmse000281 Nicotinamide at BMRB [bmrb.io]
- 6. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 7. Isonicotinamide(1453-82-3) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Inter-laboratory Analysis of Isonicotinamide 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of Isonicotinamide 1-oxide. In the absence of published, direct inter-laboratory studies for this specific analyte, this document outlines proposed analytical methodologies and key performance parameters based on established practices for structurally related compounds. The objective is to offer a comprehensive resource for laboratories aiming to validate their methods and ensure consistency and reliability in the quantification of this compound.
Introduction to Analytical Approaches
The primary analytical techniques suitable for the quantification of this compound in various matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV offers robust and cost-effective analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex biological matrices or trace-level quantification.[1][2] The validation of these methods should be performed in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure data integrity.[3][4][5]
Comparative Performance Data (Hypothetical)
An inter-laboratory comparison assesses the reproducibility and reliability of an analytical method across different laboratories. Key validation parameters are evaluated to determine method performance.[6][7][8] The following table presents a hypothetical comparison of results from three laboratories for the analysis of this compound using a validated HPLC-UV method.
Table 1: Hypothetical Inter-laboratory Comparison of HPLC-UV Method Validation Parameters
| Performance Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9991 | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 101.2% | 100.5% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | 1.10% | 0.75% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.25% | 1.65% | 1.15% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.06 µg/mL | 0.04 µg/mL | Report Value |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.18 µg/mL | 0.12 µg/mL | Report Value |
| Specificity / Selectivity | Passed | Passed | Passed | No interference at analyte retention time |
%RSD = Percent Relative Standard Deviation
Experimental Protocols
Detailed and standardized protocols are critical for minimizing variability in inter-laboratory studies.
Protocol 1: HPLC-UV Method for this compound Quantification
This protocol describes a reverse-phase HPLC method suitable for quantifying this compound in bulk drug substances or pharmaceutical formulations.
-
Chromatographic System: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 90:10 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (100 µg/mL) in the mobile phase.
-
Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standards and samples, and record the peak area responses. Construct a calibration curve by plotting peak area against concentration and determine the concentration of the samples.
Protocol 2: LC-MS/MS Method for Trace Analysis in Biological Matrices
This protocol is designed for the sensitive and selective quantification of this compound in plasma.
-
Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10][11]
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Use a gradient elution program (e.g., start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog).
-
This compound (Hypothetical Transition): Q1: 139.0 m/z -> Q3: 122.0 m/z
-
Internal Standard (e.g., Isonicotinamide-d4 1-oxide): Q1: 143.0 m/z -> Q3: 126.0 m/z
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Visualizations: Workflows and Biological Pathways
Inter-laboratory Study Workflow
The successful execution of an inter-laboratory comparison relies on a well-defined workflow, ensuring all participants follow the same procedures from sample handling to data reporting.
Caption: Workflow for a typical inter-laboratory comparison study.
Relevant Signaling Pathway: SIRT1/NF-κB
This compound is structurally related to Nicotinamide N-oxide, a metabolite known to influence inflammatory pathways. One key pathway involves Sirtuin-1 (SIRT1), a deacetylase that regulates the activity of NF-κB, a master regulator of inflammation.[12][13] Understanding this pathway provides biological context for the compound's potential effects. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its ability to promote the transcription of pro-inflammatory genes.[14][15][16]
Caption: SIRT1-mediated deacetylation and inhibition of NF-κB.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. rsc.org [rsc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. actascientific.com [actascientific.com]
- 5. zenodo.org [zenodo.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Separation of Isonicotinamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways [frontiersin.org]
- 14. Impact of NF-κB Signaling and Sirtuin-1 Protein for Targeted Inflammatory Intervention | CoLab [colab.ws]
- 15. Frontiers | p53/sirtuin 1/NF-κB Signaling Axis in Chronic Inflammation and Maladaptive Kidney Repair After Cisplatin Nephrotoxicity [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isonicotinamide 1-Oxide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the well-being of our community. This guide provides a detailed protocol for the safe disposal of isonicotinamide 1-oxide, grounding each step in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring a safe laboratory environment for all.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is essential. This compound, also known as isonicotinic acid N-oxide, presents several potential hazards.
According to safety data sheets, this compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area to minimize exposure[1][2].
Key Hazard Information:
| Hazard Statement | GHS Classification | Precautionary Action |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Wear protective gloves and clothing. If skin contact occurs, wash with plenty of soap and water[1][3]. |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1][3]. |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, remove the person to fresh air and keep comfortable for breathing[1][2]. |
| Incompatible Materials | Strong oxidizing agents | Store away from strong oxidizing agents to prevent hazardous reactions[1][3]. |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides | Thermal decomposition can produce irritating and toxic gases[1][3][4]. |
The Disposal Decision Workflow: A Step-by-Step Approach
The disposal of any chemical waste must be a deliberate and informed process. The following workflow provides a logical sequence of steps to ensure that this compound is disposed of in a manner that is safe, compliant, and environmentally responsible.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Objective: To safely collect, store, and dispose of this compound waste in compliance with environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles or face shield
-
Chemical-resistant lab coat
-
-
Designated hazardous waste container (polyethylene or glass, with a secure screw-top cap)
-
Hazardous waste labels
-
Fume hood
-
Spill kit for chemical spills
Procedure:
-
Preparation and Safety Precautions:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Choose a waste container that is in good condition and compatible with this compound. Plastic bottles are often preferred over glass to minimize the risk of breakage[7].
-
The container must be clearly labeled with the words "Hazardous Waste"[5][7][8].
-
The label must also include the full chemical name "this compound" (no abbreviations or chemical formulas), the concentration (if in solution), and the date the waste was first added to the container[7][9].
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated container. If it is a solid, use a clean scoop or spatula. If it is a solution, pour carefully to avoid splashing.
-
Do not fill the container to more than 90% of its capacity to allow for expansion[10][11].
-
Securely close the container lid immediately after adding the waste. Do not leave funnels in the container[9].
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[6][8]. This area should be near the point of waste generation and under the direct supervision of laboratory personnel[9][10].
-
Ensure the SAA is well-ventilated and that incompatible waste types are stored separately[6].
-
-
Final Disposal:
-
Once the waste container is full (or within the time limits set by your institution), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[7].
-
Chemical waste generators must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][10]. Consult your EHS department to ensure full compliance with federal, state, and local regulations[1].
-
Decontamination and Spill Management
In the event of a spill or contamination of labware, immediate and appropriate action is necessary.
-
Spill Cleanup:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
-
-
Decontamination of Labware:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinse solvent as hazardous waste.
-
After the initial rinse, wash the labware with soap and water.
-
The Causality Behind Disposal Choices
The procedures outlined in this guide are based on a risk-mitigation approach that considers the chemical's properties and regulatory requirements.
-
Segregation: The requirement to segregate this compound from strong oxidizing agents is to prevent potentially violent chemical reactions[6].
-
Ventilation: Handling this compound in a fume hood is crucial to prevent the inhalation of airborne particles or vapors, which can cause respiratory irritation[1][2].
-
Proper Labeling: Clear and accurate labeling of waste containers prevents accidental mixing of incompatible chemicals and ensures that waste handlers are aware of the contents and associated hazards[5][7].
-
Licensed Disposal: The use of a licensed hazardous waste disposal facility is mandated by the EPA to ensure that chemical waste is managed in a way that protects human health and the environment[7][10].
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ethz.ch [ethz.ch]
Personal protective equipment for handling Isonicotinamide 1-oxide
This guide provides immediate, essential safety and logistical information for handling Isonicotinamide 1-oxide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is also suspected of causing cancer.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tight-sealing to protect against dust and splashes.[5] A face shield should be worn in addition to goggles when there is a significant splash hazard.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact.[6][8][9] For prolonged contact or in case of a spill, heavier duty gloves should be used.[6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn.[10] For tasks with a high risk of splashes, a chemical-resistant apron over the lab coat is advised.[7][11] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially in poorly ventilated areas or when dust may be generated.[5][12] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[13] Confirm that a chemical spill kit is readily accessible.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or fumes.[2][13]
-
Donning PPE : Put on all required PPE as specified in the table above before opening the container.
-
Weighing and Transfer : When weighing or transferring the compound, do so carefully to avoid generating dust.[1][13] Use a spatula or other appropriate tools.
-
During Use : Avoid all personal contact with the substance.[1] Do not eat, drink, or smoke in the handling area.[1][3]
-
After Handling : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][5][13] Clean all equipment and the work area.
-
Storage : Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[2][5][13] Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][13]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection : Collect all waste material, including any unused compound and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed container.[1]
-
Labeling : The waste container must be labeled as hazardous waste, clearly identifying the contents as "this compound waste".
-
Storage of Waste : Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal : Dispose of the hazardous waste through an authorized waste disposal company.[1][2][5] Do not dispose of it down the drain or in the regular trash.[1] Consult with your institution's environmental health and safety (EHS) department for specific procedures.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to local regulations, which may include recycling or landfill disposal.[1]
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. sams-solutions.com [sams-solutions.com]
- 8. velsafe.com [velsafe.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. depts.washington.edu [depts.washington.edu]
- 11. research.arizona.edu [research.arizona.edu]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
